molecular formula C5H5N3O B564559 Pyrazinamide-15N,d3 CAS No. 1246817-81-1

Pyrazinamide-15N,d3

Cat. No.: B564559
CAS No.: 1246817-81-1
M. Wt: 127.126
InChI Key: IPEHBUMCGVEMRF-GTNCALAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial (tuberculostatic).>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6-trideuteriopyrazine-2-(15N)carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEHBUMCGVEMRF-GTNCALAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=N1)[2H])C(=O)[15NH2])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676121
Record name (~2~H_3_)Pyrazine-2-(~15~N)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-81-1
Record name (~2~H_3_)Pyrazine-2-(~15~N)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Pyrazinamide-15N,d3 – Structure, Properties, and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazinamide-15N,d3 is a stable isotope-labeled analog of Pyrazinamide (PZA), a cornerstone first-line antitubercular agent. It functions as a high-precision Internal Standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By incorporating three deuterium atoms on the pyrazine ring and one nitrogen-15 atom in the carboxamide group, this isotopologue provides a mass shift of +4 Da relative to the analyte. This shift is sufficient to eliminate isotopic cross-talk while maintaining chromatographic co-elution, thereby negating matrix effects during the quantification of PZA in complex biological matrices like plasma and cerebrospinal fluid (CSF).

Chemical Identity & Structural Analysis[1][2][3][4][5]

The structural integrity of Pyrazinamide-15N,d3 is defined by the specific substitution of labile and non-labile atoms to ensure metabolic stability and mass spectral distinctness.

Parameter Technical Specification
Chemical Name Pyrazine-d3-carboxamide-15N
CAS Number 1246817-81-1
Molecular Formula

Molecular Weight 127.12 g/mol (Unlabeled PZA: 123.11 g/mol )
Isotopic Purity

99 atom % D;

98 atom % 15N
Chemical Purity

98% (HPLC)
Appearance White to off-white solid
Structural Diagram Logic

The labeling strategy places three deuterium atoms (


) on the aromatic pyrazine ring (positions 3, 5, 6) and one 

atom on the exocyclic amide nitrogen. This configuration is chosen because:
  • Ring Deuteration: These positions are non-exchangeable in aqueous media, preventing label loss during extraction.

  • Amide

    
    :  Provides a stable heavy atom that is retained in the primary product ion during collision-induced dissociation (CID).
    

Physicochemical Properties[3][9]

While the chemical behavior of Pyrazinamide-15N,d3 mirrors the unlabeled drug, subtle isotope effects are critical for analytical method development.

  • Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (e.g., hexane).

  • pKa: ~0.5 (protonation of pyrazine nitrogen). The acidity of the amide proton is negligible in physiological pH.

  • LogP: -0.71 (Hydrophilic).

  • Chromatographic Behavior:

    • Retention Time: Exhibits negligible shift compared to unlabeled PZA on C18 columns. Deuterium isotope effects can occasionally cause slightly earlier elution (0.01–0.05 min), but this is generally insignificant for MRM windows.

    • Stability: Stable in plasma for >24 hours at room temperature; stable through at least 3 freeze-thaw cycles.

Applications in Bioanalysis (LC-MS/MS)

The primary utility of Pyrazinamide-15N,d3 is to correct for matrix effects (ion suppression/enhancement) and recovery variability in pharmacokinetic studies.

Mass Spectrometry Transitions (MRM)

In positive electrospray ionization (ESI+), the molecule forms a protonated precursor


.
CompoundPrecursor Ion (

)
Product Ion (

)
Loss Neutral
Pyrazinamide (Analyte) 124.179.1

(Amide loss)
Pyrazinamide-15N,d3 (IS) 128.184.0

equivalent

Mechanistic Insight: The fragmentation pathway typically involves the loss of the carboxamide group or water. The transition


 retains the deuterated ring, ensuring the mass difference is preserved in the fragment ion, which is critical for selectivity against isobaric interferences.
Bioanalytical Workflow Visualization

Bioanalysis_Workflow Sample Biological Sample (Plasma/CSF) IS_Add IS Addition (Pyrazinamide-15N,d3) Sample->IS_Add Spike Precip Protein Precipitation (MeOH/ACN) IS_Add->Precip Mix Centrifuge Centrifugation (10,000 x g) Precip->Centrifuge LC LC Separation (HILIC or C18) Centrifuge->LC Supernatant MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Quantification (Area Ratio) MS->Data m/z 128.1->84.0

Caption: Validated workflow for Pyrazinamide quantification using Pyrazinamide-15N,d3 as Internal Standard.

Experimental Protocol: Validated Extraction & Analysis

Context: This protocol is adapted from FDA-validated methods for anti-TB drugs in human plasma.

A. Sample Preparation (Protein Precipitation)[7]
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Spiking: Add 10 µL of Pyrazinamide-15N,d3 working solution (e.g., 5 µg/mL in methanol). Vortex for 10 seconds.

    • Why: Early addition ensures the IS tracks the analyte through the entire extraction process.

  • Precipitation: Add 300 µL of ice-cold Methanol/Acetonitrile (50:50 v/v).

  • Agitation: Vortex vigorously for 1 min.

  • Separation: Centrifuge at 10,000

    
     g for 10 min at 4°C.
    
  • Transfer: Transfer 200 µL of the supernatant to an autosampler vial. Dilute 1:1 with water if peak shape distortion occurs due to high organic content.

B. LC-MS/MS Conditions[3][7][10][11][12][13]
  • Column: Phenomenex Kinetex C18 (50

    
     2.1 mm, 2.6 µm) or equivalent HILIC column for polar retention.
    
  • Mobile Phase A: 0.1% Formic acid in Water (provides protons for ESI).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B hold (0-1 min)

    
     Ramp to 90% B (1-3 min) 
    
    
    
    Re-equilibrate.
  • Flow Rate: 0.4 mL/min.[1][2]

  • Ion Source: ESI Positive.[1][3][4][2]

  • Collision Energy (CE): Optimized around 20-25 eV for the

    
     transition.
    

Synthesis & Quality Control

The synthesis of Pyrazinamide-15N,d3 requires high-efficiency labeling to minimize the presence of "M+3" or "M+0" isotopic impurities, which could interfere with the analyte signal.

Proposed Retrosynthetic Pathway
  • Precursor: Start with Pyrazine-d4 (commercially available, >99% D).

  • Oxidation: Selective oxidation of Pyrazine-d4 to Pyrazine-d3-carboxylic acid .

  • Amidation: Activation of the acid (via acid chloride or mixed anhydride) followed by reaction with

    
    -Ammonium Chloride .
    

Synthesis_Pathway Start Pyrazine-d4 (C4D4N2) Step1 Oxidation (KMnO4/H2O) Start->Step1 Inter Pyrazine-d3-carboxylic Acid Step1->Inter Step2 Activation (SOCl2 -> Acid Chloride) Inter->Step2 Final Pyrazinamide-15N,d3 (Target) Step2->Final + Reactant Reactant 15N-NH4Cl (Amine Source) Reactant->Final

Caption: Synthetic route ensuring high isotopic incorporation at both ring and amide positions.

Quality Control Criteria
  • Isotopic Enrichment: Must be >99% to prevent contribution to the unlabeled analyte channel (M+0).

  • Chemical Purity: >98% to ensure no interfering impurities elute at the retention time.

  • Signal-to-Noise: The IS channel must provide S/N > 100 at the working concentration.

References

  • St. George's University of London. (2024). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous analysis of isoniazid and pyrazinamide in cerebrospinal fluid. Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. Retrieved from [Link]

Sources

Technical Guide: Pyrazinamide-15N,d3 (CAS 1246817-81-1) Specifications & Bioanalytical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazinamide-15N,d3 (CAS 1246817-81-1) is the stable isotope-labeled internal standard (SIL-IS) of choice for the precise quantification of Pyrazinamide (PZA), a first-line antitubercular agent. In clinical Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies, the use of this specific isotopologue corrects for matrix effects, ionization suppression, and extraction variability inherent in LC-MS/MS workflows.

This guide details the physicochemical specifications, mechanistic mass spectrometry rationale, and a validated protocol for implementing this standard in high-throughput clinical assays.

Part 1: Physicochemical Specifications

The reliability of a bioanalytical method begins with the integrity of the reference material. Pyrazinamide-15N,d3 is designed with a mass shift of +4 Da relative to the unlabeled drug, ensuring no isotopic overlap with the natural M+2 isotopes of the analyte.

Table 1: Chemical & Physical Data[1]
ParameterSpecification
Chemical Name Pyrazine-3,5,6-d3-carboxamide-15N
CAS Number 1246817-81-1
Molecular Formula C₅H₂D₃N₂¹⁵NO
Molecular Weight 127.12 g/mol (Unlabeled PZA: 123.11 g/mol )
Isotopic Purity ≥ 99 atom % 15N; ≥ 99 atom % D
Chemical Purity ≥ 98% (HPLC)
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, Water (20 mg/mL)
pKa ~0.5 (Very weak base)
SMILES [2H]c1nc([2H])c(nc1[2H])C(=O)[15NH2]
Storage -20°C; Protect from light and moisture

Expert Insight: The deuterium labels are located on the pyrazine ring (positions 3, 5, 6), which are non-exchangeable positions. The 15N label is on the amide nitrogen.[1] This specific labeling pattern is superior to amide-deuterated analogs, which are prone to Hydrogen/Deuterium exchange (HDX) in aqueous mobile phases, leading to signal loss and quantification errors.

Part 2: Mass Spectrometry Methodology

Mechanistic Rationale for Transitions

Pyrazinamide is a small, polar molecule that ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The fragmentation pathway is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions.

  • Ionization: Protonation occurs at the ring nitrogen, forming

    
    .
    
  • Fragmentation: The primary fragmentation channel involves the loss of the neutral isocyanic acid moiety (HCNO) from the amide group.

Fragmentation Logic
  • Unlabeled PZA (MW 123):

    • Precursor:

      
       124.1 
      
      
      
    • Neutral Loss:

      
      
      
    • Product Ion:

      
       81.1 (Pyrazinium ring cation)
      
  • Pyrazinamide-15N,d3 (MW 127):

    • Precursor:

      
       128.1 
      
      
      
    • Critical Detail: The neutral loss involves the amide nitrogen (

      
      ) and the amide proton. The ring deuteriums (
      
      
      
      ) remain on the fragment.
    • Neutral Loss:

      
      
      
    • Product Ion:

      
       84.1 (
      
      
      
      -Pyrazinium ring cation)
Table 2: Optimized MRM Parameters (Sciex API 4000/6500+)
CompoundPrecursor (Q1)Product (Q3)DP (V)CE (eV)CXP (V)Role
Pyrazinamide 124.181.1502512Quantifier
Pyrazinamide 124.179.0503515Qualifier
PZA-15N,d3 128.1 84.1 502512Internal Standard

Part 3: Validated Analytical Protocol

Reagent Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 1.0 mg of Pyrazinamide-15N,d3 in 1.0 mL of Methanol. Sonicate for 5 minutes. Store at -20°C.

  • Working Internal Standard (IS) Solution: Dilute stock to 500 ng/mL in 100% Acetonitrile. This solution serves as the protein precipitation agent.

Sample Preparation (Protein Precipitation)

Due to PZA's high polarity (logP ≈ -0.7), Liquid-Liquid Extraction (LLE) with non-polar solvents yields poor recovery. Protein Precipitation (PPT) is the industry standard.

  • Aliquot 50 µL of patient plasma/serum into a 96-well plate or microcentrifuge tube.

  • Add 200 µL of Working IS Solution (Acetonitrile containing PZA-15N,d3).

  • Vortex aggressively for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 4,000 rpm (or 10,000 x g) for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a fresh plate.

  • Dilute with 100 µL of Water (to improve peak shape on early elution).

LC-MS/MS Conditions
  • Column: Phenomenex Synergi Polar-RP or Waters Atlantis T3 (C18 with polar embedding), 100 x 2.1 mm, 3 µm.

    • Why? Standard C18 columns often fail to retain PZA, causing it to elute in the void volume where ion suppression is highest. Polar-embedded phases increase retention.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic loading)

    • 1.0 - 3.0 min: 5% -> 90% B

    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.1 - 6.0 min: 5% B (Re-equilibration)

Part 4: Visualization of Workflows

Diagram 1: Fragmentation Pathway & Mass Transitions

This diagram illustrates the specific mass shift logic required for instrument setup.

FragmentationPathway PZA_Parent PZA Precursor [M+H]+ = 124.1 PZA_Frag PZA Fragment (Pyrazine Ring) m/z = 81.1 PZA_Parent->PZA_Frag Collision Energy (25 eV) Neutral_PZA Neutral Loss HCNO (-43 Da) PZA_Parent->Neutral_PZA IS_Parent PZA-15N,d3 Precursor [M+H]+ = 128.1 IS_Frag IS Fragment (d3-Pyrazine Ring) m/z = 84.1 IS_Parent->IS_Frag Collision Energy (25 eV) Neutral_IS Neutral Loss HC(15N)O (-44 Da) IS_Parent->Neutral_IS

Caption: Comparative fragmentation pathway showing the specific neutral loss of the labeled amide group.

Diagram 2: Bioanalytical Workflow

A self-validating workflow designed for high-throughput clinical environments.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Patient Plasma (50 µL) Vortex Protein Precipitation (Vortex 1 min) Plasma->Vortex IS_Add Add IS Solution (PZA-15N,d3 in ACN) IS_Add->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Supernatant Supernatant Dilution (1:1 with Water) Centrifuge->Supernatant Injection Injection (2-5 µL) Supernatant->Injection LC LC Separation Polar-Embedded C18 Injection->LC MS MS Detection (MRM) 124->81 / 128->84 LC->MS Data Quantification (Area Ratio) MS->Data

Caption: Step-by-step bioanalytical workflow for Pyrazinamide quantification using PZA-15N,d3.

References

  • Prahl, J. B., et al. (2016).[2] "Simultaneous quantification of isoniazid, rifampicin, ethambutol and pyrazinamide by liquid chromatography/tandem mass spectrometry." APMIS, 124(11), 1004-1015. [Link]

  • Shah, G., et al. (2012).[3] "Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS." Journal of Pharmacy and Bioallied Sciences. Retrieved from [Link]

  • Alsultan, A., & Peloquin, C. A. (2014). "Therapeutic drug monitoring in the treatment of tuberculosis: an update." Drugs, 74(8), 839-854. [Link]

Sources

A Technical Guide to the Molecular Weight Differentiation of Pyrazinamide and Its Stable Isotope-Labeled Analogue, Pyrazinamide-¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the molecular weight and structural differences between Pyrazinamide, a primary antitubercular agent, and its stable isotope-labeled (SIL) counterpart, Pyrazinamide-¹⁵N,d₃. This document is intended for researchers, analytical chemists, and drug development professionals who leverage isotopic labeling for quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies.

The Rationale for Isotopic Labeling in Quantitative Bioanalysis

In modern drug discovery and development, the precise quantification of a drug in a biological matrix (e.g., plasma, urine, tissue) is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The gold standard for such quantitative work is Liquid Chromatography-Mass Spectrometry (LC-MS). The accuracy of this technique hinges on the use of an appropriate internal standard (IS).

An ideal internal standard co-elutes chromatographically with the analyte of interest and experiences identical ionization efficiency and matrix effects in the mass spectrometer's source. A stable isotope-labeled version of the analyte is the quintessential internal standard because its physical and chemical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. The deliberate introduction of heavier stable isotopes like Deuterium (²H or d), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) creates a predictable mass shift without significantly altering the molecule's chemical behavior.

This guide focuses on Pyrazinamide-¹⁵N,d₃, a SIL designed for the precise quantification of Pyrazinamide.

Molecular Structure and Isotopic Substitution

Pyrazinamide is an aromatic amide with the chemical formula C₅H₅N₃O.[1][2] Its structure consists of a pyrazine ring with a carboxamide group attached.

In Pyrazinamide-¹⁵N,d₃, four specific atoms are substituted:

  • One Nitrogen Atom (¹⁵N): One of the nitrogen atoms within the pyrazine ring is replaced with its heavier, stable isotope, ¹⁵N.

  • Three Deuterium Atoms (d₃): The three hydrogen atoms attached to the pyrazine ring are replaced with deuterium.

The amide (-CONH₂) hydrogens are typically not substituted as they can be exchangeable, which could compromise quantitative accuracy.

G cluster_PZA Pyrazinamide (Unlabeled) cluster_PZAD4 Pyrazinamide-¹⁵N,d₃ (Labeled) pza_struct pzad4_struct lab1 ¹⁵N lab2 d lab3 d lab4 d

Caption: Molecular structures of Pyrazinamide and its labeled form.

Calculation of Molecular Weights

The molecular weight difference is the sum of the mass differences of the substituted isotopes. To calculate this precisely, we use the atomic masses of the most common isotopes and the specific heavy isotopes.

Element/IsotopeStandard Atomic Mass (u)Isotope Mass (u)
Hydrogen (¹H)~1.008-
Deuterium (²H or d)-2.0141017778[3]
Carbon (¹²C)~12.01112.000000
Nitrogen (¹⁴N)~14.007-
Nitrogen (¹⁵N)-15.0001088983[4]
Oxygen (¹⁶O)~15.99916.000000

Table 1: Atomic Masses of Relevant Isotopes

Pyrazinamide (C₅H₅N₃O) Molecular Weight

The molecular formula confirms the presence of 5 Carbon, 5 Hydrogen, 3 Nitrogen, and 1 Oxygen atom.[1][2][5]

AtomCountAverage Atomic Mass ( g/mol )Total Mass ( g/mol )
Carbon (C)512.01160.055
Hydrogen (H)51.0085.040
Nitrogen (N)314.00742.021
Oxygen (O)115.99915.999
Total ~123.115

The accepted monoisotopic mass of Pyrazinamide is approximately 123.11 g/mol .[1][6]

Pyrazinamide-¹⁵N,d₃ (C₅H₂d₃¹⁴N₂¹⁵NO) Molecular Weight

For the isotopically labeled molecule, we substitute the masses of the specific isotopes.

Atom/IsotopeCountIsotopic Mass ( g/mol )Total Mass ( g/mol )
Carbon (¹²C)512.000060.0000
Hydrogen (¹H)21.00782.0156
Deuterium (d)32.01416.0423
Nitrogen (¹⁴N)214.003128.0062
Nitrogen (¹⁵N)115.000115.0001
Oxygen (¹⁶O)115.994915.9949
Total ~127.1591
Summary of Molecular Weight Difference
CompoundMolecular FormulaMolecular Weight ( g/mol )
PyrazinamideC₅H₅N₃O~123.115
Pyrazinamide-¹⁵N,d₃C₅H₂d₃¹⁴N₂¹⁵NO~127.159
Difference +4.044

The resulting mass shift of +4 Da is ideal for mass spectrometry, as it is sufficient to prevent isotopic overlap from the natural abundance of ¹³C in the unlabeled analyte while being small enough to ensure co-elution.

Experimental Protocol: Quantitative Analysis of Pyrazinamide in Human Plasma

This protocol outlines a self-validating system for the quantification of Pyrazinamide using Pyrazinamide-¹⁵N,d₃ as an internal standard. The causality behind these steps ensures robustness and accuracy.

Objective: To determine the concentration of Pyrazinamide in human plasma samples.

Materials:

  • Human plasma (K₂EDTA)

  • Pyrazinamide analytical standard

  • Pyrazinamide-¹⁵N,d₃ (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

Workflow:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample Aliquot (50 µL) is_spike 2. Spike with Internal Standard (Pyrazinamide-¹⁵N,d₃) plasma->is_spike protein_ppt 3. Protein Precipitation (Add ACN with 0.1% FA) is_spike->protein_ppt vortex_centrifuge 4. Vortex & Centrifuge protein_ppt->vortex_centrifuge supernatant 5. Transfer Supernatant to LC Vial vortex_centrifuge->supernatant injection 6. Inject onto LC System supernatant->injection separation 7. Chromatographic Separation (C18 Column) injection->separation ms_detection 8. MS/MS Detection (MRM Mode) separation->ms_detection integration 9. Peak Integration (Analyte & IS) ms_detection->integration ratio 10. Calculate Peak Area Ratio (Analyte / IS) integration->ratio quant 11. Quantify against Calibration Curve ratio->quant

Caption: Bioanalytical workflow for Pyrazinamide quantification.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of Pyrazinamide (1 mg/mL) in methanol.

    • Prepare a separate stock solution of Pyrazinamide-¹⁵N,d₃ (1 mg/mL) in methanol.

    • Create a working internal standard (IS) solution by diluting the IS stock to 100 ng/mL in 50:50 ACN:Water.

    • Prepare a calibration curve by spiking blank plasma with the Pyrazinamide stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.

    • Add 10 µL of the working IS solution (100 ng/mL Pyrazinamide-¹⁵N,d₃) to every tube except the blank matrix. This step is critical; adding the IS early corrects for variability in all subsequent steps.

    • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an LC autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient to ensure separation from endogenous matrix components.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Pyrazinamide: Q1: 124.1 -> Q3: 82.1 (Example transition)

      • Pyrazinamide-¹⁵N,d₃: Q1: 128.1 -> Q3: 86.1 (Example transition, reflecting the +4 Da shift)

  • Data Analysis and Self-Validation:

    • The peak areas for both the analyte (Pyrazinamide) and the IS (Pyrazinamide-¹⁵N,d₃) are integrated.

    • A ratio of (Analyte Peak Area / IS Peak Area) is calculated for each sample.

    • A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression is applied.

    • The concentration of Pyrazinamide in unknown samples is determined from this curve using their calculated peak area ratios.

    • Trustworthiness: The use of the co-eluting SIL-IS automatically corrects for any sample-to-sample variation in extraction efficiency, injection volume, and ion suppression/enhancement. If a sample experiences lower signal due to matrix effects, the IS signal will be suppressed to the same degree, keeping the ratio constant and the final calculated concentration accurate.

References

  • Pyrazinamide | C5H5N3O | CID 1046. PubChem, National Center for Biotechnology Information. [Link]

  • Pyrazinamide. NIST Chemistry WebBook, SRD 69. [Link]

  • Pyrazinamide. SIELC Technologies. [Link]

  • pdp-PYRAZINAMIDE. Pendopharm. [Link]

  • Nitrogen-15 - isotopic data and properties. ChemLin. [Link]

  • Physics Deuterium. SATHEE - IIT Kanpur. [Link]

  • Deuterium. Wikipedia. [Link]

  • Atomic Weight of Nitrogen. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • nitrogen-15 atom (CHEBI:36934). EMBL-EBI. [Link]

  • Isotope data for nitrogen-15. Thomas Jefferson National Accelerator Facility. [Link]

  • Deuteron Mass. Aakash Institute. [Link]

  • Deuterium. Britannica. [Link]

  • Deuterium. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Technical Whitepaper: Isotopic Purity & Stability Standards for Pyrazinamide-15N,d3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy. In the context of Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity.

However, the reliability of LC-MS/MS data is entirely dependent on the quality of the Internal Standard (IS). For PZA, the stable isotope-labeled analog Pyrazinamide-15N,d3 is the preferred choice. This guide details the critical isotopic purity requirements, structural stability concerns, and validation protocols necessary to prevent "cross-talk" interference that can compromise assay data integrity and regulatory compliance (FDA/EMA).

The Physics of Purity: Chemical vs. Isotopic

To source the correct reagent, one must distinguish between two distinct purity metrics found on a Certificate of Analysis (CoA).

Chemical Purity
  • Definition: The percentage of the sample that is chemically Pyrazinamide (regardless of isotopic labeling).

  • Requirement: Typically >98% .

  • Risk: Low. Chemical impurities (synthesis byproducts) usually have different retention times or mass transitions and are separated by the LC or filtered by the MS.

Isotopic Purity (The Critical Parameter)
  • Definition: The percentage of the PZA molecules that actually carry the full +4 Da mass tag (

    
    N, 
    
    
    
    ).
  • The Threat (M+0): The most dangerous impurity is unlabeled Pyrazinamide (M+0) . Because the IS is chemically identical to the analyte, they co-elute. If the IS reagent contains even trace amounts of M+0, it will generate a signal in the analyte channel.

  • The Mechanism: Since the IS is added at a fixed, high concentration (often 10–50x higher than the analyte LLOQ), a 1% impurity of M+0 in the IS can result in a false analyte signal that exceeds the Lower Limit of Quantification (LLOQ).

Visualization of Isotopic Interference

The following diagram illustrates how "Isotopic Cross-Talk" occurs in the mass spectrometer.

IsotopicInterference IS_Reagent IS Reagent (Pyrazinamide-15N,d3) MassSpec Mass Spectrometer (Source & Quadrupoles) IS_Reagent->MassSpec Injection Channel_IS IS Channel (M+4) (Correct Signal) MassSpec->Channel_IS 99% Labeled Molecules Channel_Analyte Analyte Channel (M+0) (False Positive) MassSpec->Channel_Analyte <1% Unlabeled (M+0) IMPURITY

Figure 1: The "M+0" impurity in the Internal Standard creates a false signal in the Analyte channel, artificially inflating reported concentrations.

Structural Integrity: The Deuterium Exchange Risk

Not all "d3" labels are created equal. The position of the deuterium atoms determines the stability of the standard in solution.

The Exchangeable Proton Problem

Pyrazinamide contains an amide group (


). Protons on nitrogen atoms (amide protons) are labile ; they rapidly exchange with protons in the solvent (water, methanol) under standard LC conditions.
  • Bad Labeling: If the deuterium is placed on the amide nitrogen (

    
    ), it will wash off immediately in the mobile phase, reverting the IS back to a lower mass (M+1 or M+0) and causing massive interference.
    
  • Good Labeling: Deuterium must be located on the pyrazine ring (Positions 3, 5, 6), where C-D bonds are stable and non-exchangeable.

Ideal Structure Specification

When ordering, verify the structure corresponds to: Pyrazine-d3-carboxamide-15N .

  • Ring: 3 Deuteriums (Stable)

  • Amide: 1 Nitrogen-15 (Stable)

  • Amide Protons: Unlabeled (H), as they will exchange anyway.

Quantifying the Requirement (Regulatory Limits)

How pure does your IS need to be? This is not a guess; it is a calculation based on FDA and EMA Bioanalytical Method Validation (BMV) guidelines.

The Golden Rule (FDA/EMA):

The response of the interfering component (from the IS) at the retention time of the analyte should be ≤ 5% of the analyte response at the LLOQ .

The Calculation Matrix

Use the table below to determine the maximum allowable "M+0" impurity in your IS reagent based on your assay design.

IS Concentration SpikedAnalyte LLOQRatio (IS : LLOQ)Max Allowable M+0 Abundance in IS
1000 ng/mL10 ng/mL100 : 1< 0.05% (Ultra-High Purity Required)
500 ng/mL50 ng/mL10 : 1< 0.5% (Standard Requirement)
200 ng/mL100 ng/mL2 : 1< 2.5% (Lower Purity Acceptable)

Note: High sensitivity assays (low LLOQ) with high IS spiking require exponentially higher isotopic purity.

Experimental Protocol: IS Purity Validation

Before using a new lot of Pyrazinamide-15N,d3 for clinical sample analysis, you must validate its purity experimentally. Relying solely on the vendor CoA is insufficient for regulated bioanalysis.

Workflow Diagram

ValidationProtocol Start Start: New IS Lot Prep Step 1: Prepare 'Zero Blank' (Matrix + IS only) Start->Prep Inject Step 2: Inject into LC-MS/MS Prep->Inject Measure Step 3: Monitor Analyte Channel (M+0 Transition) Inject->Measure Calc Step 4: Calculate Interference % (Area_Blank / Area_LLOQ * 100) Measure->Calc Decision Is Interference < 5% of LLOQ? Calc->Decision Pass PASS: Release Lot for Study Decision->Pass Yes Fail FAIL: Dilute IS or Reject Lot Decision->Fail No

Figure 2: Step-by-step decision tree for validating Internal Standard isotopic purity prior to use.

Detailed Method
  • Preparation:

    • Sample A (LLOQ): Spike blank matrix with unlabeled PZA at the LLOQ concentration. Add IS at the working concentration.

    • Sample B (Zero Blank): Blank matrix + IS at working concentration (NO analyte).

    • Sample C (Double Blank): Blank matrix only (NO analyte, NO IS).

  • Analysis:

    • Inject Sample C to ensure the matrix itself is clean.

    • Inject Sample A (LLOQ) and record the peak area of the Analyte.

    • Inject Sample B (Zero Blank) and record the peak area in the Analyte channel.

  • Calculation:

    
    
    
  • Acceptance Criteria:

    • Result must be ≤ 5% . If > 5%, the IS contains too much unlabeled PZA (M+0) or the IS concentration is too high relative to the LLOQ.

Procurement Specifications (The "Copy-Paste" List)

When communicating with synthesis vendors (e.g., TRC, Sigma, Alsachim), use these exact specifications to ensure compliance:

  • Compound Name: Pyrazinamide-15N,d3[1][2]

  • Chemical Formula:

    
    [1][2][3]
    
  • Isotopic Enrichment:

    
     atom % 
    
    
    
    N,
    
    
    atom % D.
  • Label Position:

    • Deuterium (

      
      ): Must be on the Pyrazine Ring  (Positions 3, 5, 6). Labels on the amide group are unacceptable.
      
    • Nitrogen (

      
      N): Amide or Ring Nitrogen (Amide preferred for mass shift stability).
      
  • Unlabeled (M+0) Content: Must be < 0.5% (or calculated based on Section 4).

  • Chemical Purity: > 98%.[4]

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.1 (Selectivity). [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group Case Study. [Link] (General reference for isotopic purity calculation methodology).

Sources

Technical Deep Dive: Pyrazinamide-15N,d3 Stable Isotope Labeling Pattern

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the high-precision bioanalysis of anti-tuberculosis pharmacokinetics, Pyrazinamide-15N,d3 represents the "Gold Standard" Internal Standard (IS). While simple deuterated analogs (e.g., PZA-d3) are common, the dual-labeled


N,d

architecture provides a superior mass shift of +4 Da , effectively eliminating signal interference from the natural isotopic abundance of native Pyrazinamide (M+0, M+1, M+2) and mitigating "cross-talk" in high-sensitivity LC-MS/MS assays.

This guide deconstructs the structural logic, synthetic causality, and metabolic fate of this specific isotopologue, providing a self-validating protocol for its use in regulated drug development environments.

Chemical Architecture & Isotope Placement

To utilize this reagent effectively, one must understand the exact location of the heavy isotopes. The nomenclature "Pyrazinamide-15N,d3" typically refers to Pyrazine-d3-carboxamide-15N .

Structural Specification
  • Parent Formula: C

    
    H
    
    
    
    N
    
    
    O (MW: 123.11 g/mol )[1][2]
  • Labeled Formula: C

    
    H
    
    
    
    D
    
    
    N
    
    
    (
    
    
    N)O (MW: ~127.14 g/mol )
  • 
    Mass:  +4.02 Da
    
Label Positioning Logic
  • Ring Deuteration (

    
    ):  The three aromatic protons on the pyrazine ring (positions 3, 5, and 6) are replaced with Deuterium (
    
    
    
    H).
    • Purpose: Provides the bulk of the mass shift (+3 Da).

    • Stability:[3][4][5] Aromatic deuteriums on the electron-deficient pyrazine ring are highly stable and resistant to back-exchange in aqueous mobile phases.

  • Amide Nitrogen (

    
    N):  The nitrogen atom within the carboxamide group (-CON H
    
    
    
    ) is replaced with Nitrogen-15.
    • Purpose: Adds +1 Da to achieve the critical +4 Da threshold.

    • Metabolic Marker:[6] This position is chemically distinct. Upon hydrolysis by the enzyme Pyrazinamidase (PncA), this label is lost as

      
      NH
      
      
      
      , making it a specific tracer for the intact prodrug only.
Visualization: Molecular Architecture

The following diagram illustrates the specific labeling pattern and the resulting mass shift.

PZA_Structure PZA_Native Native Pyrazinamide (MW 123.1) PZA_SIL Pyrazinamide-15N,d3 (MW 127.1) PZA_Native->PZA_SIL Stable Isotope Labeling D_Ring Ring Deuteration (d3) Positions 3,5,6 PZA_SIL->D_Ring +3 Da N_Amide Amide Nitrogen (15N) -CO(15N)H2 PZA_SIL->N_Amide +1 Da

Figure 1: Structural modification logic for Pyrazinamide-15N,d3. Green indicates deuterium placement; Red indicates 15N placement.

Synthetic Route & Production Principles

Understanding the synthesis is crucial for troubleshooting impurities. The production of Pyrazinamide-15N,d3 generally follows a convergent route ensuring high isotopic purity (>98%).

The "Amidation" Protocol

The most robust synthesis involves reacting a deuterated precursor with labeled ammonia.

  • Precursor: Pyrazine-d3-carboxylic acid . (Derived from Pyrazine-d4 via oxidation or hydrolysis of a nitrile).

  • Reagent:

    
    N-Ammonium Chloride  (
    
    
    
    NH
    
    
    Cl) or
    
    
    N-Ammonia gas.
  • Coupling: The acid is activated (e.g., via acid chloride or CDI coupling) and reacted with the labeled ammonia.

Reaction:



Validated Bioanalytical Workflow (LC-MS/MS)

This section details the utilization of Pyrazinamide-15N,d3 as an Internal Standard. The protocol relies on the principle that the IS and analyte co-elute but are mass-differentiated.

Mass Transitions (MRM)

The fragmentation pattern of Pyrazinamide typically involves the loss of the carboxamide group (Neutral Loss of 44 Da for the IS).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Loss FragmentRationale
Pyrazinamide (Native) 124.1 (

)
81.1-CONH

(43 Da)
Detection of the pyrazine ring cation.
PZA-15N,d3 (IS) 128.1 (

)
84.1 -CO

NH

(44 Da)
Ring retains

(+3). Amide

N (+1) is lost.

Note: The IS Product Ion is 84.1, not 85.1. This is because the


N label is located on the leaving amide group. The detected ring fragment only carries the deuterium labels.
Sample Preparation Protocol
  • Matrix: Human Plasma / Serum.

  • Method: Protein Precipitation (PPT).

Step-by-Step:

  • Aliquot: Transfer 50 µL of plasma sample into a clean tube.

  • IS Spike: Add 20 µL of Pyrazinamide-15N,d3 Working Solution (e.g., 500 ng/mL in MeOH).

    • Why? Adding IS before precipitation compensates for extraction efficiency losses.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer supernatant to an autosampler vial and dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).

Metabolic Fate & Mechanistic Limitations

A critical aspect of using "Amide-15N" labeled standards is understanding their limitations in metabolic flux studies. Pyrazinamide is a prodrug converted to the active Pyrazinoic Acid (POA) .[7][8][9]

The "Label Loss" Phenomenon

When PZA-15N,d3 is hydrolyzed by the enzyme Pyrazinamidase (PncA), the amide bond is cleaved.

  • The Pyrazine Ring (

    
    )  becomes Pyrazinoic Acid (
    
    
    
    ).
  • The Amide Nitrogen (

    
    N)  is released as Ammonia (
    
    
    
    NH
    
    
    ).

Implication: You cannot use this specific IS to quantify Pyrazinoic Acid (POA). You must use a separate IS (e.g., Pyrazinoic Acid-d3) for the metabolite.

Pathway Visualization

The following diagram maps the flow of isotopes through the metabolic pathway.

Metabolic_Fate PZA_SIL PZA-15N,d3 (Prodrug) [M+H]+ = 128 Enzyme Pyrazinamidase (PncA) Hydrolysis PZA_SIL->Enzyme POA_Met Pyrazinoic Acid-d3 (Active) (Retains d3 only) [M+H]+ = 126 Enzyme->POA_Met Ring Conserved Ammonia Ammonia-15N (15NH3 - Excreted) Enzyme->Ammonia 15N Lost

Figure 2: Metabolic fate of the isotopes. Note that the 15N label (Red) is cleaved off during activation, while the d3 label (Green implied) remains on the active drug.

Data Summary & Specifications

ParameterSpecification
Chemical Name Pyrazine-d3-2-carboxamide-15N
CAS Number 1246817-81-1
Molecular Weight 127.14
Chemical Purity

98%
Isotopic Enrichment

99 atom %

N;

98 atom % D
Solubility Soluble in DMSO, Methanol, Water
Storage -20°C, Hygroscopic (Store Desiccated)

References

  • World Health Organization. (2020). Operational Handbook on Tuberculosis: Module 4: Treatment - Drug-Resistant Tuberculosis Treatment. WHO.[9][10] [Link]

  • Sturkenboom, M. G., et al. (2015). "Quantification of Isoniazid, Pyrazinamide, and Ethambutol in Serum Using Liquid Chromatography-Tandem Mass Spectrometry." Therapeutic Drug Monitoring, 37(6). [Link]

  • Zhang, Y., & Mitchison, D. (2003). "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [Link]

  • Zheng, X., et al. (2022).[10] "Simultaneous determination of pretomanid and pyrazinamide in rat plasma by LC-MS/MS." Acta Chromatographica. [Link]

Sources

A Senior Application Scientist's Guide to Isotopic Labeling: A Comparative Analysis of Pyrazinamide-d3 and Pyrazinamide-15N,d3

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Precision in Bioanalysis

In the landscape of modern drug development and clinical research, the demand for analytical precision is absolute. The quantification of therapeutic agents in complex biological matrices is a cornerstone of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. It is in this pursuit of accuracy that the role of the internal standard becomes paramount, particularly in the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal internal standard is a silent partner to the analyte, mirroring its journey through extraction, chromatography, and ionization, thereby correcting for any variability that may arise.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for this purpose.[1] By incorporating heavier, non-radioactive isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), we create a molecule that is chemically identical to the analyte yet distinguishable by its mass. This guide delves into the nuanced yet critical differences between two such SILs for the antitubercular drug Pyrazinamide: Pyrazinamide-d3 and Pyrazinamide-¹⁵N,d3. As researchers and drug development professionals, understanding these differences is not merely an academic exercise; it is fundamental to the development of robust, reliable, and regulatory-compliant bioanalytical methods.

The Analyte: Pyrazinamide - A Unique Antitubercular Agent

Pyrazinamide (PZA) is a frontline drug in the treatment of tuberculosis, a persistent global health threat.[2] It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. PZA is particularly effective against semi-dormant or non-replicating persisters of Mycobacterium tuberculosis, especially in the acidic environments of macrophages and caseous lesions, a characteristic that allows for the shortening of treatment regimens.[3][4] The accurate quantification of PZA in plasma is crucial for optimizing dosing, ensuring efficacy, and minimizing potential toxicity, such as hepatotoxicity.[5]

The Internal Standards: A Tale of Two Labels

The choice of an internal standard is a critical decision in bioanalytical method development. For Pyrazinamide, two commonly available stable isotope-labeled variants are Pyrazinamide-d3 and Pyrazinamide-¹⁵N,d3. While both serve the same fundamental purpose, the nature and placement of their isotopic labels give rise to distinct analytical properties.

Structural and Physicochemical Properties

A summary of the key quantitative data for Pyrazinamide and its labeled analogues is presented in Table 1.

PropertyPyrazinamide (Unlabeled)Pyrazinamide-d3Pyrazinamide-¹⁵N,d3
Molecular Formula C₅H₅N₃OC₅H₂D₃N₃OC₅H₂D₃N₂¹⁵NO
Molecular Weight 123.11 g/mol 126.13 g/mol [6]127.12 g/mol [7]
Mass Increase (vs. Unlabeled) N/A+3 Da+4 Da
Isotopic Labels None3 x Deuterium (²H)3 x Deuterium (²H), 1 x Nitrogen-15 (¹⁵N)
CAS Number 98-96-41432059-16-9[6]1246817-81-1[7]

The structural differences are visually represented in the following diagram:

Figure 1: Molecular Structures of Pyrazinamide and its Isotopologues.

The InChI string for Pyrazinamide-d3 confirms that the three deuterium atoms are located on the pyrazine ring. For Pyrazinamide-¹⁵N,d3, the InChI string, InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1, indicates three deuteriums on the pyrazine ring and a nitrogen-15 label on the amide nitrogen (6+1).[8]

Mass Spectrometric Behavior: A Comparative Fragmentation Analysis

The utility of a SIL internal standard is intimately linked to its behavior in the mass spectrometer. The goal is for the internal standard to fragment in a manner analogous to the unlabeled analyte, producing a stable, high-intensity product ion that is shifted in mass by the isotopic label.

Pyrazinamide and Pyrazinamide-d3 Fragmentation

In positive ion electrospray ionization (ESI+), Pyrazinamide readily protonates to form the precursor ion [M+H]⁺ at m/z 124.1.[9] Collision-induced dissociation (CID) of this precursor ion typically results in the loss of the carbamoyl group (-CONH₂) as a neutral species, leading to the formation of the pyrazinyl cation at m/z 79.1.

For Pyrazinamide-d3, the precursor ion is observed at m/z 127.1 (+3 Da). Following CID, the deuterated pyrazinyl cation is observed at m/z 82.1 (+3 Da). This clean and predictable fragmentation makes Pyrazinamide-d3 a suitable internal standard.[9]

fragmentation_d3 PZA Pyrazinamide [M+H]⁺ m/z 124.1 PZA_frag Pyrazinyl Cation m/z 79.1 PZA->PZA_frag - CONH₂ PZA_d3 Pyrazinamide-d3 [M+H]⁺ m/z 127.1 PZA_d3_frag Pyrazinyl-d3 Cation m/z 82.1 PZA_d3->PZA_d3_frag - CONH₂

Figure 2: Fragmentation pathway for Pyrazinamide and Pyrazinamide-d3.

Predicted Fragmentation of Pyrazinamide-¹⁵N,d3

For Pyrazinamide-¹⁵N,d3, the precursor ion [M+H]⁺ would be observed at m/z 128.1 (+4 Da). The key difference in fragmentation arises from the ¹⁵N label on the amide nitrogen. The primary fragmentation pathway for amides is the cleavage of the N-CO bond. Therefore, the neutral loss would be -CO¹⁵NH₂, which has a mass of 44 Da. This would result in the formation of the deuterated pyrazinyl cation at m/z 82.1.

fragmentation_15Nd3 PZA_15Nd3 Pyrazinamide-¹⁵N,d3 [M+H]⁺ m/z 128.1 PZA_15Nd3_frag Pyrazinyl-d3 Cation m/z 82.1 PZA_15Nd3->PZA_15Nd3_frag - CO¹⁵NH₂ decision_flow start Start: Choosing an Internal Standard for Pyrazinamide Analysis cost_avail Is cost and immediate availability the primary concern? start->cost_avail d3_choice Choose Pyrazinamide-d3 cost_avail->d3_choice Yes robustness_needed Is maximal robustness and long-term stability critical (e.g., regulatory submission)? cost_avail->robustness_needed No validate_stability Rigorously validate for H/D exchange and chromatographic shifts d3_choice->validate_stability end Optimized Bioanalytical Method validate_stability->end robustness_needed->d3_choice No n15d3_choice Choose Pyrazinamide-¹⁵N,d3 robustness_needed->n15d3_choice Yes n15d3_choice->end

Sources

Pyrazinamide-15N,d3: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: The Role of Isotopically Labeled Pyrazinamide in Research

Pyrazinamide is a cornerstone of multidrug regimens for the treatment of tuberculosis[1][2]. For researchers in drug development, pharmacology, and clinical diagnostics, the isotopically labeled analog, Pyrazinamide-15N,d3, serves as an indispensable tool. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of pyrazinamide measurement in biological matrices.

The incorporation of stable isotopes—one nitrogen-15 atom and three deuterium atoms—results in a compound with a higher molecular weight (127.12 g/mol ) compared to the native pyrazinamide (123.11 g/mol )[3][4]. This mass shift is crucial for its function as an internal standard. However, it is critical for researchers to understand that this isotopic labeling does not appreciably alter the chemical reactivity or the toxicological profile of the molecule. Therefore, the safety precautions and handling procedures for Pyrazinamide-15N,d3 are considered identical to those for unlabeled pyrazinamide[5][6]. This guide synthesizes data from various safety data sheets (SDS) and toxicological databases to provide a comprehensive safety framework for laboratory personnel.

Hazard Identification and Risk Assessment

Pyrazinamide is classified as a hazardous substance according to OSHA 29 CFR 1910.1200[5]. The primary health concerns are related to its potential for liver damage (hepatotoxicity), especially at high doses, and its effects as a skin, eye, and respiratory irritant[6][7].

Potential Health Effects:

  • Acute Exposure: May cause irritation to the skin, eyes, and respiratory tract[4][6][7]. Ingestion can lead to gastrointestinal irritation, nausea, and vomiting[4][7].

  • Chronic Exposure: The most significant concern is potential liver damage[7]. It may also affect genetic material, as it has shown mutagenic effects in mammalian somatic cells[6].

  • Special Conditions: Individuals with pre-existing liver conditions or acute gout may be more susceptible to its adverse effects[7].

Before any handling of Pyrazinamide-15N,d3, a thorough risk assessment is mandatory. The following workflow provides a logical framework for this process.

RiskAssessment cluster_prep Preparation & Review cluster_assess Hazard & Exposure Assessment cluster_control Control Implementation cluster_action Action A Identify Compound: Pyrazinamide-15N,d3 B Review this Guide & Supplier SDS for unlabeled Pyrazinamide A->B C Identify Key Hazards: - Hepatotoxic - Irritant (Skin, Eye, Lungs) - Mutagenic Potential B->C D Assess Exposure Routes: - Inhalation (powder) - Dermal Contact - Ingestion (accidental) C->D E Select Engineering Controls: - Chemical Fume Hood - Ventilated Balance Enclosure D->E F Determine Required PPE: (See PPE Workflow) E->F G Proceed with Experiment F->G

Caption: Risk assessment workflow for handling Pyrazinamide-15N,d3.

Safe Handling and Engineering Controls

Given the hazards, particularly the risk of inhaling fine powder, appropriate engineering controls are paramount.

Protocol for Weighing and Preparing Stock Solutions:

  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood or ventilated balance enclosure is operational and certified. Clear the workspace of any unnecessary items.

  • Use of Engineering Controls: Conduct all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood or a powder containment hood. This is the most effective way to prevent inhalation of airborne particles.

  • Weighing:

    • Use an anti-static weigh boat or glassine paper to minimize dispersal of the fine powder.

    • Tare the balance with the weigh boat inside the containment hood.

    • Carefully transfer the desired amount of Pyrazinamide-15N,d3 using a clean spatula. Avoid creating dust clouds by moving slowly and deliberately.

  • Solubilization:

    • Place a stir bar in the receiving flask or vial that already contains the calculated volume of solvent (e.g., Acetonitrile, Methanol).

    • Gently tap the weigh boat to transfer the solid into the solvent.

    • Rinse the weigh boat with a small amount of additional solvent to ensure a quantitative transfer.

    • Cap the container and stir until the compound is fully dissolved.

  • Cleanup: Immediately after use, decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated wipes in a designated chemical waste container.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following decision process should be used to ensure adequate protection.

PPE_Selection cluster_protection A Handling Pyrazinamide-15N,d3? B Wear Lab Coat & Closed-Toe Shoes A->B Always C Wear Nitrile Gloves (Inspect Before Use) A->C Always D Wear Safety Glasses with Side Shields (EN166) A->D Always E Work in a Chemical Fume Hood A->E Handling Powder? F Use N95/FFP2 Respirator (If hood is unavailable or during spill cleanup) A->F High Dust Potential? E->F No

Caption: Decision workflow for selecting appropriate PPE.

  • Hand Protection: Always wear protective gloves, such as nitrile gloves. Inspect them for any signs of degradation or puncture before use[8].

  • Eye Protection: Safety glasses with side shields are mandatory. If there is a significant splash hazard when working with solutions, chemical goggles should be worn[7].

  • Skin and Body Protection: A standard laboratory coat should be worn and kept fully fastened. Ensure legs and feet are covered with long trousers and closed-toe shoes[8].

  • Respiratory Protection: An effective dust mask or a NIOSH-approved respirator should be used if engineering controls are not feasible or during a large spill cleanup where dust generation is unavoidable[4][7].

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[6].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops[6].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[5].

Minor Spill Response Protocol:

This protocol is for small quantities (typically <1 gram) of solid material.

SpillResponse A Minor Spill Occurs B Alert colleagues in the immediate area A->B C Don appropriate PPE: - Lab Coat - Gloves (x2) - Safety Goggles - Respirator (if needed) B->C D Gently cover the spill with wetted paper towels to avoid generating dust C->D E Carefully scoop the material into a labeled waste container D->E F Clean the spill area with soap and water or appropriate decontaminant E->F G Dispose of all contaminated materials as hazardous waste F->G

Caption: Step-by-step workflow for responding to a minor laboratory spill.

For major spills, evacuate the area, restrict access, and contact your institution's environmental health and safety (EHS) office immediately[5].

Physical and Chemical Properties

While the chemical behavior is analogous, key physical properties differ slightly due to isotopic labeling.

PropertyPyrazinamidePyrazinamide-15N,d3Source(s)
CAS Number 98-96-41246817-81-1[3][6]
Molecular Formula C₅H₅N₃OC₅H₂D₃N₂¹⁵NO[3][6]
Molecular Weight 123.11 g/mol 127.12 g/mol [3][4]
Appearance White crystalline powderPale yellow or white solid[2][5]
Melting Point 188-192 °CNot explicitly available, expected to be similar[4]
Solubility Soluble in water (1:60), alcohol (1:110)Not explicitly available, expected to be similar[5]
Storage Temperature Room Temperature (15-30°C)2-8°C or -20°C (supplier dependent)[1]

Stability, Storage, and Disposal

Storage: Pyrazinamide-15N,d3 is a valuable research material, and its integrity must be maintained.

  • Store in a tightly sealed container in a dry, cool, and well-ventilated area[8].

  • Follow the specific storage temperature recommended by the supplier, which can range from 2-8°C to -20°C[9].

  • The compound is considered stable under recommended storage conditions[4][5].

  • Avoid contact with strong oxidizing agents[4][5].

Disposal: All waste containing Pyrazinamide-15N,d3 must be treated as hazardous chemical waste.

  • Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) and excess solutions in a clearly labeled, sealed hazardous waste container.

  • Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations[5][7]. Do not dispose of it down the drain.

References

  • Material Safety Data Sheet - Pyrazinamide MSDS. Sciencelab.com, Inc. (2005). [Link]

  • Pyrazinamide Material Safety Data Sheet. Pan American Health Organization (PAHO). (2005). [Link]

  • Pyrazinamide Patient Drug Record. NIH Clinical Info. [Link]

  • Pyrazinamide-15N,d3 Product Information. Pharmaffiliates. [Link]

  • Pyrazinamide 15N,D3 Product Information. Analytical Standard Solutions (A2S). [Link]

  • Pyrazinamide Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of ¹⁵N and Deuterium-Labeled Pyrazinamide for Advanced Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazinamide (PZA) is an essential first-line antitubercular drug, and understanding its metabolic fate is crucial for optimizing treatment regimens and overcoming drug resistance. Isotopic labeling, using stable isotopes such as nitrogen-15 (¹⁵N) and deuterium (D), provides an indispensable tool for these investigations. This guide offers an in-depth exploration of the synthetic pathways for preparing ¹⁵N and deuterium-labeled Pyrazinamide. It is designed for researchers, medicinal chemists, and drug development professionals, providing not just procedural steps but also the underlying chemical principles and strategic considerations for label placement. Detailed protocols for synthesis, purification, and comprehensive analytical validation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are presented to ensure the production of high-quality labeled compounds for rigorous scientific inquiry.

Introduction

Pyrazinamide: A Cornerstone in Tuberculosis Therapy

Pyrazinamide holds a unique position in the combination therapy for Mycobacterium tuberculosis. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1] POA is particularly effective against semi-dormant mycobacteria residing in the acidic environment of granulomas, a niche where many other antibiotics are less active.[1][2] The metabolism of Pyrazinamide in the human body is extensive, primarily occurring in the liver to form metabolites such as pyrazinoic acid and 5-hydroxypyrazinamide.[2][3] The pharmacokinetic profile of Pyrazinamide can be influenced by various factors, including patient genetics and co-infections, which can impact treatment efficacy and toxicity.[3][4]

The Significance of Isotopic Labeling in Drug Development

Stable isotope labeling is a powerful technique that replaces one or more atoms of a molecule with their heavier, non-radioactive isotopes.[5] The resulting labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by analytical methods like mass spectrometry and NMR spectroscopy.[6] This seemingly subtle modification has profound implications for drug development:

  • Quantitative Bioanalysis: Isotopically labeled versions of a drug are the gold standard for use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7] They co-elute with the unlabeled drug, correcting for variations in sample preparation and instrument response, which allows for highly accurate quantification in biological matrices.

  • Metabolite Identification: Administering a labeled drug and analyzing biological samples can help distinguish drug-related metabolites from endogenous compounds, simplifying the process of metabolic pathway elucidation.[8][9]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, providing a clear picture of a drug's journey through the body.[8][9]

  • Mechanistic Studies: Deuterium labeling can be used to probe reaction mechanisms and study the kinetic isotope effect, where the replacement of a hydrogen atom with deuterium can slow down a metabolic reaction, potentially improving a drug's pharmacokinetic profile.[10]

Section 1: Synthesis of ¹⁵N-Labeled Pyrazinamide

Retrosynthetic Analysis and Strategic Considerations

The pyrazine ring contains two nitrogen atoms, and the amide side chain contains another, offering multiple possibilities for ¹⁵N incorporation. Labeling the amide nitrogen is a common strategy. However, for metabolic studies, it is often preferable to incorporate the label into a metabolically stable position, such as the heterocyclic ring, to ensure the label is not lost during biotransformation.[8] The Zincke reaction provides a robust method for incorporating ¹⁵N into pyridine-like heterocycles and can be adapted for pyrazines.[11] This method involves ring-opening of the heterocycle to form a Zincke salt, followed by ring-closure with a ¹⁵N-labeled amine, such as ¹⁵NH₄Cl, to introduce the isotope with high efficiency.[11][12][13]

Pathway 1: Synthesis from Pyrazine-2,3-dicarboxylic Acid and ¹⁵N-Ammonia

A practical and efficient route to ¹⁵N-labeled Pyrazinamide involves the reaction of pyrazine-2,3-dicarboxylic acid or its anhydride with a ¹⁵N-labeled ammonia source. This method leverages commercially available starting materials and proceeds through a mechanism involving ring opening of the anhydride, amidation, and subsequent decarboxylation.[14]

Reaction Overview & Mechanism

The synthesis begins with the reaction of 2,3-pyrazinedicarboxylic anhydride with ¹⁵N-labeled ammonium hydroxide. The initial step is a nucleophilic attack of the ¹⁵N-ammonia on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form a ¹⁵N-amide and a carboxylic acid. Upon heating, this intermediate undergoes decarboxylation to yield ¹⁵N-Pyrazinamide. An alternative patented method describes the direct reaction of pyrazine-2,3-dicarboxylic acid with urea, which can also be adapted for ¹⁵N-labeling by using ¹⁵N-labeled urea.[15]

Experimental Protocol: ¹⁵N-Pyrazinamide Synthesis

Materials and Reagents:

  • Pyrazine-2,3-dicarboxylic acid

  • ¹⁵N-Ammonium hydroxide (¹⁵NH₄OH)

  • Urea (for alternative method)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents (e.g., ethanol, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Step-by-Step Methodology:

  • Preparation of the Mono-¹⁵N-ammonium Salt: In a reaction vessel, dissolve pyrazine-2,3-dicarboxylic acid in a minimal amount of water. To this solution, add an equimolar amount of ¹⁵N-ammonium hydroxide. The mixture will heat up and effervesce.

  • Reaction with Urea (optional but can improve yield): Add an equimolar amount of urea to the reaction mixture.

  • Heating and Reaction: Gradually heat the mixture. The components will start to melt around 110°C. Continue to increase the temperature to 160-165°C, and finally maintain it between 188-195°C until the reaction is complete, as monitored by thin-layer chromatography (TLC).[15] During this process, ¹⁵N-Pyrazinamide will form and may sublime on cooler parts of the apparatus.[15]

  • Work-up and Purification: Cool the reaction vessel to room temperature. Collect the sublimed product. The remaining reaction mixture can be dissolved in water, neutralized with a base (e.g., NaOH), and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • Recrystallization: The crude ¹⁵N-Pyrazinamide can be further purified by recrystallization from a suitable solvent such as water or ethanol to obtain a high-purity product.

Visualization of ¹⁵N-Pyrazinamide Synthesis

G A Pyrazine-2,3-dicarboxylic acid C Mono-15N-ammonium salt intermediate A->C Reaction with B 15N-Ammonium Hydroxide (15NH4OH) B->C E 15N-Pyrazinamide C->E Decarboxylation D Heat (188-195 °C) D->C

Caption: Synthesis of ¹⁵N-Pyrazinamide via a decarboxylation reaction.

Section 2: Synthesis of Deuterium-Labeled Pyrazinamide

Strategic Placement of Deuterium Labels

Deuterium labeling can be approached in two main ways: by direct hydrogen-deuterium (H-D) exchange on the final Pyrazinamide molecule or by building the molecule from deuterated precursors. The choice of strategy depends on the desired labeling pattern. For instance, deuteration of the pyrazine ring can alter its metabolic profile by slowing down cytochrome P450-mediated oxidation. This is due to the kinetic isotope effect, where the stronger C-D bond is broken more slowly than a C-H bond.

Pathway 1: H-D Exchange on the Pyrazine Ring

Direct H-D exchange is an attractive method for introducing deuterium into aromatic and heteroaromatic rings.[16] This can be achieved under acidic or basic conditions, or with the aid of a metal catalyst.[16] Recent advances have shown that catalysts like tris(pentafluorophenyl)borane can facilitate the deuteration of heteroaromatic compounds using deuterium oxide (D₂O) under mild conditions.[17] Silver-catalyzed methods have also been developed for the site-selective deuteration of C-H bonds in various heterocycles.[10][18]

Experimental Protocol: Deuterium-Labeled Pyrazinamide Synthesis

Materials and Reagents:

  • Pyrazinamide

  • Deuterium oxide (D₂O)

  • Deuterated acid (e.g., D₂SO₄) or a suitable catalyst (e.g., tris(pentafluorophenyl)borane)

  • Anhydrous organic solvent (e.g., dioxane)

  • Neutralizing agent (e.g., NaHCO₃)

Step-by-Step Methodology:

  • Reaction Setup: In a sealed reaction vessel, dissolve Pyrazinamide in a suitable anhydrous solvent.

  • Deuterium Source and Catalyst: Add a deuterated acid catalyst and a source of deuterium, such as D₂O.

  • Heating: Heat the reaction mixture to a temperature that facilitates the H-D exchange. The optimal temperature and reaction time will depend on the chosen catalyst and should be determined experimentally.

  • Monitoring the Reaction: The progress of the deuteration can be monitored by taking small aliquots of the reaction mixture and analyzing them by ¹H NMR to observe the disappearance of the proton signals at the positions being deuterated.

  • Work-up: After the desired level of deuteration is achieved, cool the reaction mixture and neutralize the acid catalyst with a suitable base.

  • Purification: Extract the deuterated Pyrazinamide with an organic solvent, dry the organic layer, and evaporate the solvent. The product can be further purified by recrystallization or column chromatography.

Visualization of H-D Exchange on Pyrazinamide

G A Pyrazinamide D Deuterated Pyrazinamide A->D H-D Exchange B Deuterium Source (D2O) + Catalyst B->A C Heating C->A

Caption: General workflow for the deuteration of Pyrazinamide.

Section 3: Purification and Analytical Validation

General Purification Techniques

Regardless of the synthetic pathway, the final labeled Pyrazinamide must be purified to a high degree to be suitable for research applications. Standard techniques include:

  • Recrystallization: An effective method for removing impurities from solid compounds. The choice of solvent is critical to ensure good recovery of the purified product.

  • Column Chromatography: Useful for separating the desired labeled compound from unreacted starting materials and byproducts, especially when their polarities differ significantly.

Comprehensive Analytical Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and isotopic enrichment of the synthesized labeled Pyrazinamide.

Analytical Technique Information Provided Expected Results for Labeled Pyrazinamide
¹H NMR Structural confirmation, degree of deuterationFor ¹⁵N-PZA, subtle changes in chemical shifts or coupling constants may be observed. For D-PZA, disappearance or reduction in the intensity of proton signals at the deuterated positions.
¹³C NMR Structural confirmationFor ¹⁵N-PZA, splitting of carbon signals adjacent to the ¹⁵N atom due to ¹³C-¹⁵N coupling.
¹⁵N NMR Direct confirmation of ¹⁵N incorporationA signal corresponding to the ¹⁵N nucleus will be present.
Mass Spectrometry (MS) Molecular weight confirmation, isotopic enrichmentFor ¹⁵N-PZA, an increase in the molecular ion peak by the number of ¹⁵N atoms incorporated. For D-PZA, an increase in the molecular ion peak corresponding to the number of deuterium atoms incorporated. The isotopic distribution pattern will confirm the level of enrichment.[8]
High-Performance Liquid Chromatography (HPLC) Chemical purityA single, sharp peak indicating the absence of impurities.[8]

Analytical Workflow Diagram

G A Crude Labeled Pyrazinamide B Purification (Recrystallization/Chromatography) A->B C Purity Analysis (HPLC) B->C D Structural & Isotopic Analysis (NMR, MS) C->D E Certified Labeled Pyrazinamide D->E

Caption: Analytical workflow for validating labeled Pyrazinamide.

Conclusion and Future Perspectives

The synthesis of ¹⁵N and deuterium-labeled Pyrazinamide is a critical enabling step for advanced research into its mechanism of action, metabolism, and pharmacokinetics. The pathways described in this guide provide robust and adaptable methods for producing these essential research tools. As analytical techniques become more sensitive, the demand for high-purity, strategically labeled compounds will continue to grow. Future efforts in this area may focus on developing more efficient and site-selective labeling methods, as well as the synthesis of multiply labeled isotopologues (e.g., containing both ¹³C and ¹⁵N) for more complex metabolic flux analysis.[19] These advancements will undoubtedly contribute to a deeper understanding of tuberculosis treatment and the development of more effective therapeutic strategies.

References

  • Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing. (2021). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • What are the pharmacokinetics of Pyrazinamide (PZA)? (2025). Dr.Oracle. Available at: [Link]

  • Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals. (n.d.). PMC. Available at: [Link]

  • Pyrazinamide. (n.d.). Wikipedia. Available at: [Link]

  • Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals. (2021). ResearchGate. Available at: [Link]

  • Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

  • Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing. (2021). PubMed. Available at: [Link]

  • Pharmacokinetics of pyrazinamide and its metabolites in patients with hepatic cirrhotic insufficiency. (1987). PubMed. Available at: [Link]

  • Process of producing pyrazinamide. (1955). Google Patents.
  • Method for producing compound having deuterated aromatic ring or heterocyclic ring. (2010). Google Patents.
  • SABRE-Enhanced Benchtop 15N NMR and Efforts Toward Synthetic 15N-Labeling of Pyrazinamide, an Antibiotic and Potential MRI Contrast Agent. (2026). YouTube. Available at: [Link]

  • Synthesis of pyrazinamide analogues and their antitubercular bioactivity. (2020). ResearchGate. Available at: [Link]

  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (2024). ChemRxiv. Available at: [Link]

  • An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Moravek, Inc. Available at: [Link]

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub. Available at: [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). PMC. Available at: [Link]

  • Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. (2018). PMC. Available at: [Link]

  • The first line TB drug pyrazinamide is a phoenix. (n.d.). SlidePlayer. Available at: [Link]

  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (n.d.). ResearchGate. Available at: [Link]

  • 2,3-PYRAZINEDICARBOXYLIC ACID. (n.d.). Organic Syntheses. Available at: [Link]

  • 15N-labelled pyrazines of triterpenic acids. (2015). ResearchGate. Available at: [Link]

  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Isotopic Labeling of Metabolites in Drug Discovery Applications. (n.d.). Bentham Science. Available at: [Link]

  • Synthesis, computational studies, antimycobacterial and antibacterial properties of pyrazinoic acid–isoniazid hybrid conjugates. (2019). RSC Publishing. Available at: [Link]

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (2013). PMC. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). PMC. Available at: [Link]

  • Direct synthesis of pyrazinamide (an antitubercular drug). (n.d.). ResearchGate. Available at: [Link]

  • Quantification of isoniazid, pyrazinamide and ethambutol in serum using liquid chromatography-tandem mass spectrometry. (2015). ResearchGate. Available at: [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). ResearchGate. Available at: [Link]

Sources

Methodological & Application

protocol for Pyrazinamide quantification using Pyrazinamide-15N,d3

Application Note: High-Performance Quantification of Pyrazinamide in Human Plasma via LC-MS/MS using Stable Isotope Dilution (Pyrazinamide- N,d )

Abstract & Scope

This protocol details the validated quantification of Pyrazinamide (PZA), a first-line anti-tuberculosis agent, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The method utilizes Pyrazinamide-


N,d

Designed for clinical research and drug development, this workflow addresses the specific challenge of PZA analysis: its high polarity, which often leads to poor retention on standard C18 columns and significant ion suppression zone interference. We employ a high-aqueous stable column chemistry and protein precipitation to ensure robustness compliant with FDA Bioanalytical Method Validation guidelines.

Introduction: The Bioanalytical Challenge

Pyrazinamide is a cornerstone of the standard short-course TB regimen. However, its pharmacokinetics (PK) exhibit significant inter-individual variability. Accurate quantification is critical for Therapeutic Drug Monitoring (TDM) to prevent treatment failure (low exposure) or hepatotoxicity (high exposure).

Why Pyrazinamide-


N,d

?



Workflow Visualization

The following diagram outlines the critical path from sample receipt to data generation, highlighting the decision points for quality control.

PZA_WorkflowSamplePatient Plasma(K2EDTA)IS_AddAdd IS:PZA-15N,d3Sample->IS_Add 50 µL aliquotPPTProtein Precipitation(MeOH/ACN 1:1)IS_Add->PPT Vortex 30sCentrifugeCentrifugation15,000 x g, 10 minPPT->CentrifugeDilutionSupernatant Dilution(Water to match Initial Mobile Phase)Centrifuge->Dilution Transfer SupernatantLCLC Separation(Atlantis T3 / High Aqueous)Dilution->LC Inject 2-5 µLMSMS/MS Detection(ESI+ MRM)LC->MSDataQuantification &QC CheckMS->DataData->Sample Re-assay if QC fails

Caption: Step-by-step bioanalytical workflow for PZA quantification ensuring matrix removal and column compatibility.

Materials and Reagents

Reference Standards
  • Analyte: Pyrazinamide (Purity > 98%).[3][4]

  • Internal Standard: Pyrazinamide-

    
    N,d
    
    
    (Isotopic purity > 99% atom % excess).[4][5]
    • Note: If

      
      N,d
      
      
      is unavailable, PZA-d
      
      
      is an acceptable alternative, provided the blank matrix is screened for interference at the specific transition.
Reagents
  • LC-MS Grade Methanol (MeOH) & Acetonitrile (ACN).

  • Formic Acid (FA): Mass spec grade.

  • Ammonium Acetate: For pH buffering.

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

  • Blank Matrix: Human Plasma (K2EDTA or Lithium Heparin).

Experimental Protocol

Stock Solution Preparation
  • PZA Stock (1.0 mg/mL): Dissolve 10 mg PZA in 10 mL MeOH. Store at -20°C.

  • IS Stock (1.0 mg/mL): Dissolve 1 mg PZA-

    
    N,d
    
    
    in 1 mL MeOH. Store at -20°C.
  • Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 MeOH:Water. This ensures the IS signal is consistent and approximately mid-range of the calibration curve.

Sample Preparation (Protein Precipitation)

Rationale: PZA is highly water-soluble. Liquid-Liquid Extraction (LLE) often suffers from poor recovery. Protein precipitation is efficient and, when combined with isotope dilution, highly reproducible.

  • Aliquot: Transfer 50 µL of plasma (standard, QC, or subject sample) into a 1.5 mL microcentrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution. Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Precipitating Solvent (ACN:MeOH 1:1 v/v).

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean vial/plate. Add 100 µL of 0.1% Formic Acid in Water.

    • Expert Insight: Diluting the organic supernatant with water is crucial. Injecting high-organic solvent directly onto a high-aqueous column (like the T3) will cause "solvent effect" peak broadening and poor retention of the polar PZA.

LC-MS/MS Conditions
Liquid Chromatography[1][2][3][6][7][8][9][10][11][12][13][14]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Waters Atlantis T3 C18 (2.1 x 50 mm, 3 µm) or equivalent high-strength silica (HSS) column designed for polar retention.

    • Alternative: HILIC columns can be used but often require longer equilibration times.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Acetate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 2% Loading (High Aqueous for retention)
0.50 2% Hold
2.50 90% Elution
3.00 90% Wash
3.10 2% Re-equilibration

| 4.50 | 2% | End of Run |

Mass Spectrometry[1][2][3][6][7][8][9][11][12][13][14][15]
  • Interface: Electrospray Ionization (ESI), Positive Mode.[3][14][15]

  • Scan Type: Multiple Reaction Monitoring (MRM).[9][12][14][15][16]

  • Source Temp: 450°C (PZA is thermally stable).

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (V)Role
Pyrazinamide 124.1 81.0 5022Quantifier
Pyrazinamide124.154.05035Qualifier
PZA-

N,d

128.1 84.0 5022Internal Standard

Note: The transition 128.1 -> 84.0 assumes the label is retained in the fragment. Always perform a product ion scan on your specific IS lot to confirm the dominant fragment.

Validation Criteria (FDA/EMA Alignment)

To ensure scientific integrity, the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) .[17][18]

ParameterAcceptance Criteria
Linearity

. Range: 0.5 – 60 µg/mL (covering therapeutic trough and peak levels).
Accuracy Mean % deviation within ±15% (±20% at LLOQ).[19]
Precision CV < 15% ( < 20% at LLOQ).[19]
Matrix Effect IS-normalized Matrix Factor (MF) CV < 15% across 6 lots of plasma.[3]
Recovery Consistent recovery (>80% recommended) across Low, Mid, High QC levels.
Carryover Blank after ULOQ must be < 20% of LLOQ signal.

Expert Insights & Troubleshooting

The "Polarity Trap"

PZA is small and polar. On standard C18 columns using high organic initial conditions, PZA elutes in the void volume (dead time), co-eluting with salts and unretained plasma components.

  • Solution: Use the Atlantis T3 or a Polar-Embedded C18 . Ensure the initial gradient is 98% Aqueous .

Isotopic Contribution

While PZA-


  • Check: Inject ULOQ without IS. If a peak appears in the IS channel (128.1 -> 84.0), ensure it is < 5% of the average IS response. If higher, lower the ULOQ or increase the IS concentration.

Stability

PZA is generally stable, but hydrolysis to Pyrazinoic Acid (active metabolite) can occur if samples are left at room temperature for extended periods.

  • Protocol: Keep all samples on ice/cooled autosampler (4°C). Process plasma within 4 hours of thawing.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[10][17][20] [Link]

  • Prahl, J. B., et al. (2016).[1] Simultaneous quantification of isoniazid, rifampicin, ethambutol and pyrazinamide by liquid chromatography/tandem mass spectrometry.[1] APMIS, 124(11), 1004-1015. [Link]

  • Song, S. H., et al. (2007). Simultaneous determination of first-line anti-tuberculosis drugs in human plasma by liquid chromatography–mass spectrometry. Journal of Chromatography B, 857(2), 303-311. [Link]

  • University of Liverpool. (2022). Journal of Chromatography B - Repository Data on PZA-15N,d3 transitions. [Link]

preparing Pyrazinamide-15N,d3 stock solutions for bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Preparation of Pyrazinamide-15N,d3 Stock Solutions for LC-MS/MS Bioanalysis

Strategic Overview & Scientific Rationale

Pyrazinamide (PZA) is a cornerstone first-line antitubercular agent.[1][2][3][4] In bioanalytical contexts (PK/PD studies, TDM), the quantification of PZA in plasma/serum via LC-MS/MS presents specific challenges: hydrophilicity (causing retention issues on standard C18) and chemical instability (hydrolysis to Pyrazinoic Acid).

Why Pyrazinamide-15N,d3? While deuterated analogs (PZA-d3) are common, the addition of 15N provides superior isotopic stability. Deuterium on amide positions can undergo exchange with protic solvents (water/methanol), leading to signal loss and mass shift variability. The Pyrazinamide-15N,d3 variant typically places the heavy isotopes on the pyrazine ring and the amide nitrogen in a configuration that resists back-exchange, offering a robust +4 Da mass shift (m/z 124.1


 128.1) that eliminates crosstalk with the native analyte.

The Hydrolysis Trap: PZA is susceptible to hydrolysis, converting to Pyrazinoic Acid (POA), especially in aqueous environments or under acidic/basic conditions.

  • Critical Directive: Primary stock solutions must be prepared in 100% organic solvent (Methanol) to arrest hydrolysis. Aqueous dilution should only occur at the Working Solution stage, immediately prior to use.

Material Science & Chemical Specifications

ParameterSpecificationNotes
Compound Pyrazinamide-15N,d3Stable Isotope Labeled Internal Standard
Molecular Formula C5H2D3N215NOMass Shift: +4 Da relative to PZA
MW (Monoisotopic) ~127.15 g/mol Verify specific CoA batch value
Solubility Methanol (High), DMSO (High), Water (High)Avoid water for long-term stock
Storage -20°C or -80°CProtect from light and moisture
Hygroscopicity ModerateEquilibrate to RT before weighing

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, high-concentration "Golden Stock" free from hydrolytic degradation.

Reagents:

  • Pyrazinamide-15N,d3 Reference Standard (Purity >98%).

  • Methanol (LC-MS Grade). Do not use water.

Workflow Diagram (Graphviz):

StockPrep cluster_warning CRITICAL CONTROL POINT Start Start: Remove Vial from Freezer Equilibrate Equilibrate to RT (30 mins) Prevents Condensation Start->Equilibrate Weigh Weigh ~1.0 mg (Calibrated Microbalance) Equilibrate->Weigh Dissolve Dissolve in 100% Methanol (NO WATER) Weigh->Dissolve Vortex Vortex & Sonicate (2 mins) Dissolve->Vortex Aliquot Aliquot into Amber Glass Vials Vortex->Aliquot Store Store at -80°C Aliquot->Store

Caption: Workflow for Primary Stock Preparation emphasizing the exclusion of water to prevent hydrolysis.

Detailed Steps:

  • Equilibration: Remove the IS vial from the freezer (-20°C/-80°C) and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Causality: Opening a cold vial introduces condensation, which adds water to the powder and accelerates degradation.

  • Gravimetry: Weigh approximately 1.0 mg of Pyrazinamide-15N,d3 into a 2 mL amber glass volumetric flask or HPLC vial. Record the exact weight to 0.001 mg.

  • Dissolution: Add LC-MS grade Methanol to the mark (or gravimetrically adding methanol based on density,

    
     g/mL).
    
    • Note: Do not use DMSO unless necessary for concentration >10 mg/mL. DMSO freezes at refrigerator temperatures, complicating handling.

  • Homogenization: Vortex for 1 minute. Sonicate for 2 minutes if visual particulates remain.

  • Aliquot: Transfer 100 µL aliquots into amber glass inserts/vials. Cap tightly.

  • Storage: Label as "Primary Stock - PZA-15N,d3 - [Conc] - [Date]". Store at -80°C.

Protocol: Working Solution & Daily Usage

Objective: Dilute the stock to a working concentration (e.g., 500 ng/mL) compatible with the biological matrix and mobile phase.

  • Thawing: Thaw one aliquot of Primary Stock on crushed ice.

  • Intermediate Dilution (Optional): If the jump from 1 mg/mL to ng/mL is too large, create a 10 µg/mL intermediate in 100% Methanol.

  • Working Solution (WS): Dilute the intermediate to the final spiking concentration (e.g., 500 ng/mL) using 50:50 Methanol:Water .

    • Why 50:50? High organic content can precipitate plasma proteins upon spiking. Pure water may cause PZA hydrolysis if stored too long. 50:50 is the stability/solubility compromise.

  • Stability Window: The aqueous Working Solution is stable for 6 hours at Room Temperature or 24 hours at 4°C . Discard after use.

Validation: The Self-Validating System (QC)

Before running study samples, you must validate the IS stock for Isotopic Purity and Cross-Talk . This ensures the IS is not contributing signal to the analyte channel (false positive) and vice versa.

Validation Logic Diagram (Graphviz):

Validation Check1 Injection 1: Double Blank (Matrix Only) Decision1 Check Analyte Channel (m/z 124.1) Check1->Decision1 Clean? Check2 Injection 2: Zero Sample (Matrix + IS Only) Check2->Decision1 Signal < 20% LLOQ? Check3 Injection 3: ULOQ Sample (Analyte Only - No IS) Decision2 Check IS Channel (m/z 128.1) Check3->Decision2 Signal < 5% IS Response? ResultPass PASS: System Valid Decision1->ResultPass Yes ResultFail FAIL: Contamination/Crosstalk Decision1->ResultFail No Decision2->ResultPass Yes Decision2->ResultFail No

Caption: Logic flow for validating IS purity and cross-signal interference (Crosstalk).

Acceptance Criteria (FDA/EMA Guidelines):

  • IS Interference (The "Zero" Sample): Inject Matrix + IS. Monitor the Analyte channel (m/z 124.1).[5]

    • Requirement: Signal must be

      
       20% of the LLOQ (Lower Limit of Quantification) of PZA.
      
    • Failure Mode: If signal is high, the IS contains unlabeled PZA impurities. Get a new batch.

  • Analyte Interference (The "ULOQ" Sample): Inject High Concentration PZA (without IS). Monitor the IS channel (m/z 128.1).

    • Requirement: Signal must be

      
       5% of the average IS response.[6]
      
    • Failure Mode: If signal is high, the mass resolution of the MS is too low, or the isotopic label is unstable.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
IS Signal Decline over batch Hydrolysis of PZA-15N,d3 to POAKeep Working Solution on ice; Ensure Autosampler is cooled (4°C).
New Peak at m/z 125 Deamidation or M+1 Isotope overlapCheck mobile phase pH. Neutral pH minimizes hydrolysis.
High Back-Pressure Precipitation of IS in Mobile PhaseEnsure Working Solution solvent matches Mobile Phase initial conditions.
RT Shift between Analyte & IS Deuterium Isotope Effect15N,d3 usually co-elutes well. If shifting >0.1 min, adjust gradient slope.

References

  • University of Liverpool. (2022). Journal of Chromatography B - Bioanalytical Method Validation for Pyrazinamide. Retrieved from [Link]

  • ICH. (2022).[7] Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

Sources

solid phase extraction (SPE) methods using Pyrazinamide-15N,d3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Extraction and Quantification of Pyrazinamide in Human Plasma using Polymeric SPE and Pyrazinamide-15N,d3 Internal Standard

Abstract & Clinical Context

Pyrazinamide (PZA) is a cornerstone first-line antibiotic used in the short-course treatment of tuberculosis (TB).[1] Despite its critical role, PZA exhibits complex pharmacokinetics with significant inter-patient variability. Sub-therapeutic levels are a primary driver of multidrug-resistant TB (MDR-TB) and treatment failure.

Accurate quantification of PZA in biological matrices is challenging due to its high polarity (logP ~ -0.6) and small molecular size, which lead to poor retention on traditional C18 solid-phase extraction (SPE) sorbents. This Application Note details a robust, self-validating protocol using Hydrophilic-Lipophilic Balanced (HLB) polymeric SPE. We utilize Pyrazinamide-15N,d3 as the internal standard (IS) to rigorously correct for matrix effects and recovery variances, ensuring data integrity compliant with FDA and EMA bioanalytical guidelines.

Physicochemical Properties & Mechanistic Logic

Understanding the chemistry of the analyte is the foundation of a robust extraction strategy.

PropertyPyrazinamide (Analyte)Pyrazinamide-15N,d3 (IS)Impact on Method Design
Structure PyrazinecarboxamideIsotopologue (

,

)
Co-elution ensures identical matrix suppression correction.
MW 123.11 g/mol ~127.14 g/mol Mass shift (+4 Da) prevents cross-talk in MS detection.
Polarity (LogP) -0.6 to +0.6 (Hydrophilic)SimilarCritical: PZA is too polar for standard C18 SPE; it risks "breakthrough" during loading.
pKa ~0.5 (Very Weak Base)SimilarCritical: Cation exchange (MCX) is difficult because protonation requires pH < 0.5, which degrades most columns.

The "Why" Behind the Method: Because PZA is a very weak base with high water solubility, traditional Liquid-Liquid Extraction (LLE) often yields inconsistent recovery due to phase distribution issues. Furthermore, silica-based C18 sorbents suffer from "dewetting" and poor retention of polar analytes.

  • Solution: We employ a Polymeric Reversed-Phase Sorbent (HLB) . The N-vinylpyrrolidone copolymer provides a hydrophilic "hook" to retain PZA even in 100% aqueous conditions, while the divinylbenzene backbone allows for organic elution.

Materials & LC-MS/MS Conditions

Reagents
  • Analyte: Pyrazinamide (>99% purity).[2]

  • Internal Standard: Pyrazinamide-15N,d3 (isotopic purity >99%).[2]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • SPE Cartridges: Polymeric HLB cartridges (e.g., 30 mg / 1 mL or 96-well plate equivalent).

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (ESI+)[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Role
Pyrazinamide 124.181.13022Quantifier
Pyrazinamide 124.154.13035Qualifier
PZA-15N,d3 128.184.13022Internal Standard

Note: The transition 128.1


 84.1 retains the isotopic labels, ensuring the IS signal is distinct from the native analyte.

Experimental Protocol: Solid Phase Extraction (SPE)

This workflow is designed for Human Plasma (K2EDTA) .

Step 1: Sample Pre-treatment
  • Goal: Disruption of protein binding and viscosity reduction without precipitating the analyte.

  • Procedure:

    • Aliquot 200 µL of patient plasma into a microcentrifuge tube.

    • Add 20 µL of Pyrazinamide-15N,d3 Working Solution (5 µg/mL in water).

    • Add 200 µL of 2% Formic Acid in Water.

    • Vortex for 30 seconds.

    • Scientific Logic:[3][4] Acidification helps disrupt protein-drug interactions. Dilution prevents column clogging. We avoid organic solvents here to ensure the sample is "weak" enough to bind to the SPE sorbent during loading.

Step 2: SPE Workflow (Polymeric HLB)

SPE_Workflow cluster_SPE SPE Cartridge Steps (Polymeric HLB) Start Start: Pre-treated Plasma Sample Condition 1. CONDITION 1 mL Methanol (Activates hydrophobic ligands) Start->Condition Equilibrate 2. EQUILIBRATE 1 mL Water (Prepares hydrophilic surface) Condition->Equilibrate Load 3. LOAD Apply 400 µL Pre-treated Sample (Slow flow: 1 mL/min) Equilibrate->Load Wash 4. WASH 1 mL 5% Methanol in Water (Removes salts & proteins; Retains polar PZA) Load->Wash Waste flow-through Elute 5. ELUTE 2 x 250 µL Methanol (Releases PZA & IS) Wash->Elute Waste wash Evap 6. EVAPORATION N2 Stream @ 40°C (Concentrate sample) Elute->Evap Collect Eluate Recon 7. RECONSTITUTION 100 µL Mobile Phase (Ready for LC-MS) Evap->Recon

Figure 1: Step-by-step SPE workflow optimized for polar retention on HLB sorbents.

Detailed Steps:

  • Condition: 1 mL MeOH.

  • Equilibrate: 1 mL Water.

  • Load: Apply the pre-treated sample.[3] Critical: Maintain slow flow (gravity or low vacuum) to allow interaction time.

  • Wash: 1 mL of 5% MeOH in Water .

    • Why? A higher organic wash (e.g., 20% MeOH) might wash away the polar Pyrazinamide. 5% is sufficient to remove salts and some phospholipids.

  • Elute: 2 x 250 µL of 100% Methanol .

  • Post-Extraction: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (95:5 Water:ACN + 0.1% FA).

The Role of Pyrazinamide-15N,d3 (Self-Validation)

The use of this specific stable isotope is not merely a formality; it is a mathematical correction tool for the specific challenges of PZA analysis.

IS_Correction Matrix Biological Matrix (Phospholipids/Salts) Ionization ESI Source (Ionization Competition) Matrix->Ionization Suppression PZA Native Pyrazinamide PZA->Ionization IS Pyrazinamide-15N,d3 IS->Ionization Signal_PZA Suppressed Signal (PZA) Ionization->Signal_PZA Signal_IS Suppressed Signal (IS) Ionization->Signal_IS Result Calculated Ratio (Area PZA / Area IS) ERROR CANCELLED Signal_PZA->Result Signal_IS->Result

Figure 2: Mechanism of Matrix Effect Correction. Since the IS co-elutes with PZA, both experience identical ionization suppression. The ratio cancels out the error.

Validation Criteria (Acceptance Limits):

  • Recovery: > 85% (Consistent between PZA and IS).

  • Matrix Effect (ME): The IS-normalized Matrix Factor should be between 0.9 and 1.1.

  • Linearity: 0.5 µg/mL to 60 µg/mL (covering the therapeutic range).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<50%) PZA breaking through during Load/Wash.Ensure the Wash step does not exceed 5% Methanol. Ensure the Sample Load is aqueous (max 5% organic).
High Backpressure Protein precipitation in the cartridge.Ensure the pre-treatment dilution is sufficient. Do not use ACN in pre-treatment (causes precipitation clumps).
Signal Suppression Phospholipids eluting with PZA.Use an HSS T3 column to separate PZA from the phospholipid solvent front, or use "Pass-through" cleanup if SPE fails.
IS Interference Cross-talk between channels.Verify the IS purity. Ensure the PZA concentration in the upper limit of quantification (ULOQ) isn't saturating the detector and spilling into the IS channel (isotopic contribution).

References

  • World Health Organization (WHO). (2010).[5] Treatment of Tuberculosis: Guidelines. 4th Edition. Available at: [Link]

  • Prahl, J. B., et al. (2016).[6] "Simultaneous quantification of isoniazid, rifampicin, ethambutol and pyrazinamide by liquid chromatography/tandem mass spectrometry." APMIS, 124(11), 1004-1015. Available at: [Link]

  • Song, S. H., et al. (2010). "Simultaneous determination of first-line anti-tuberculosis drugs in human plasma by LC–MS/MS and its application to therapeutic drug monitoring." Journal of Chromatography B, 878(30), 3113-3119. Available at: [Link]

  • Waters Corporation. "Oasis HLB Cartridges and Plates Care and Use Manual." (Standard industry protocol for Polymeric HLB). Available at: [Link]

  • Chaitanya Krishna, A., et al. (2012).[3] "Determination of Pyrazinamide in Human Plasma Samples... by using Liquid Chromatography Tandem Mass Spectrometry." Advances in Pharmacoepidemiology & Drug Safety. Available at: [Link]

Sources

optimizing mobile phase for Pyrazinamide-15N,d3 separation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: precision Bioanalysis of Pyrazinamide & Pyrazinamide-^{15}N,d_3

Topic: Optimizing Mobile Phase Thermodynamics for the Chromatographic Retention and Co-elution of Pyrazinamide and its Isotopologue Internal Standard.

Executive Summary

This application note details the method development strategy for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Pyrazinamide (PZA) using Pyrazinamide-^{15}N,d_3 as a stable isotope-labeled internal standard (SIL-IS).

The Scientific Challenge: Pyrazinamide is a highly polar, hydrophilic compound (LogP


 -0.6) that exhibits poor retention on standard C18 stationary phases, often eluting in the void volume where ion suppression is highest. Furthermore, deuterated internal standards (d3) can exhibit the "Deuterium Isotope Effect," leading to slight chromatographic resolution from the analyte.

The Solution: This protocol utilizes a High-Strength Silica (HSS) T3 or C18-Aqueous stationary phase coupled with a buffered mobile phase optimization strategy. The goal is to maximize retention (


) while enforcing thermodynamic co-elution of the analyte and IS to ensure identical ionization efficiency.

Chemical Context & Mechanistic Insight

To optimize the mobile phase, one must understand the physicochemical drivers of the separation:

  • Analyte: Pyrazinamide (Pyrazine-2-carboxamide).[1][2][3]

    • pKa:

      
       0.5 (very weak base) and 
      
      
      
      13 (weak acid). It remains essentially neutral at physiological and standard chromatographic pH (3.0–7.0).
    • Polarity: High (LogP -0.6).[2]

  • Internal Standard: Pyrazinamide-^{15}N,d_3.

    • Isotope Effect: The C-D bond is shorter and has a lower vibrational amplitude than the C-H bond, resulting in a slightly smaller molar volume and reduced lipophilicity. In Reversed-Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.[4]

  • Optimization Goal:

    • Retention: Prevent void elution (retention time > 1.5 x void time).

    • Co-elution: Mask the isotope effect to ensure the IS corrects for matrix effects accurately.

Visualizing the Optimization Logic

OptimizationLogic Problem Challenge: Polar Analyte + Isotope Effect Step1 Phase Selection: High Aqueous Stability (C18-Aq / HSS T3) Problem->Step1 Fix Retention Step2 Mobile Phase A: pH Control (Ammonium Acetate) Step1->Step2 Fix Peak Shape Step3 Mobile Phase B: Solvent Strength (Methanol vs ACN) Step2->Step3 Tune Selectivity Result Outcome: Retained Peak + Perfect Co-elution Step3->Result

Figure 1: Decision matrix for overcoming polarity and isotope separation challenges.

Mobile Phase Optimization Protocol

The following protocol uses a "High-Aqueous" RPLC approach, which is more robust for biological matrices (plasma/sputum) than HILIC.

A. Reagents and Materials
  • Analyte: Pyrazinamide (Purity > 98%).[2]

  • IS: Pyrazinamide-^{15}N,d_3 (Isotopic purity > 99%).

  • Solvents: LC-MS Grade Methanol (MeOH) and Water.

  • Buffer: Ammonium Acetate (1M Stock) and Formic Acid.

  • Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) or Agilent Zorbax SB-Aq. Note: Standard C18 columns will fail to retain PZA.

B. Mobile Phase Composition

Why this composition?

  • Ammonium Acetate (5-10 mM): Provides ionic strength to minimize secondary silanol interactions. Although PZA is neutral, the buffer stabilizes the background for any co-eluting metabolites (like Pyrazinoic Acid) and improves peak symmetry.

  • Methanol (vs. Acetonitrile): Methanol is a weaker protic solvent than ACN. For very polar compounds, MeOH often provides better retention in RPLC because it doesn't "wash" the analyte off the column as aggressively as ACN at low percentages.

ComponentCompositionFunction
Mobile Phase A (MPA) 10 mM Ammonium Acetate in Water + 0.1% Formic Acid (pH ~3.5)Promotes retention of polar species; suppresses silanol activity.
Mobile Phase B (MPB) 100% Methanol + 0.1% Formic AcidOrganic modifier. Methanol is preferred for solubility and retention tuning.
C. Gradient Optimization Strategy

To force co-elution of the d3-IS and the analyte, we utilize a shallow gradient onset .

  • Initial Hold: High aqueous content (95-98%) is required to "trap" the PZA at the head of the column.

  • The Ramp: A steep ramp after elution is fine, but the elution window must be controlled.

Recommended Gradient Profile:

Time (min)% MP A% MP BEvent
0.00982Loading/Trapping
1.00982Isocratic Hold (Crucial for retention)
3.004060Elution Ramp
3.101090Wash
4.001090Wash Hold
4.10982Re-equilibration
6.00982Ready for next injection

Technical Deep Dive: The Deuterium Isotope Effect

Researchers often observe that deuterated standards elute before the analyte. This is critical in high-throughput gradients where peak widths are narrow (< 5s).

Mechanism: The C-D bond is shorter than the C-H bond. This reduces the molar volume of the deuterated molecule, making it slightly less lipophilic (less interaction with the C18 chains).

Mitigation Protocol: If you observe split peaks (separation between PZA and PZA-^{15}N,d_3):

  • Lower the Column Temperature: Reduce from 40°C to 25°C. Mass transfer kinetics slow down, often broadening the peak slightly and masking the separation.

  • Increase Buffer Strength: Increase Ammonium Acetate to 20mM.

  • Switch Organic Modifier: If using ACN, switch to MeOH. The hydrogen-bonding capability of MeOH often masks the subtle lipophilicity differences better than the aprotic ACN.

Visualizing the Isotope Effect Mechanism

IsotopeEffect Deuterium Deuterium (d3) Label Shorter Bond Length Lipophilicity Reduced Lipophilicity (Weaker Hydrophobic Interaction) Deuterium->Lipophilicity Retention Earlier Elution Time (Shifted RT) Lipophilicity->Retention Risk RISK: Ion Suppression Variance (IS does not overlap Analyte) Retention->Risk Solution SOLUTION: 1. High Aqueous Hold 2. MeOH over ACN 3. Lower Temp Risk->Solution Mitigate

Figure 2: Causal pathway of the deuterium isotope effect and mitigation strategies.

Mass Spectrometry Parameters

While the mobile phase is the focus, the detection parameters must be tuned to the specific mass shift of the ^{15}N,d_3 label.

  • Ionization: ESI Positive Mode.

  • Pyrazinamide (Analyte):

    • Precursor: m/z 124.1 [M+H]+

    • Product: m/z 79.0 (Loss of CONH2)

  • Pyrazinamide-^{15}N,d_3 (IS):

    • Mass Calculation:

      • Parent (124) + ^{15}N (+1) + 3x Deuterium (+3) = +4 Da shift.

    • Precursor: m/z 128.1 [M+H]+

    • Product: m/z 83.0 (Assuming the label is retained in the fragment; user must verify based on label position).

References

  • World Health Organization. (2021). Technical Report: Pharmacokinetics and pharmacodynamics of tuberculosis medicines. WHO Guidelines. Link

  • Shah, P. A., et al. (2016).[5] "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Wang, L., et al. (2021). "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects." LCGC North America. Link

  • Chambers, E., et al. (2007). "Systematic development of a high-performance liquid chromatography-mass spectrometric method for the determination of pyrazinamide." Journal of Chromatography B. Link

  • IUPAC. (2024).[3] Dissociation Constants of Organic Bases in Aqueous Solution. Pyrazinamide pKa Data.[1][2][3][6] Link

Sources

therapeutic drug monitoring of Pyrazinamide using 15N,d3 IS

Application Note: Precision TDM of Pyrazinamide (PZA) via LC-MS/MS Using Stable Isotope Dilution ( -PZA)

Abstract & Introduction

Pyrazinamide (PZA) is a cornerstone first-line agent in the treatment of Mycobacterium tuberculosis, particularly effective against semi-dormant bacilli in acidic environments. Despite its critical role, PZA exhibits complex pharmacokinetics with a narrow therapeutic index. Sub-therapeutic levels lead to treatment failure and multidrug-resistant TB (MDR-TB), while supratherapeutic levels are strongly associated with dose-dependent hepatotoxicity.

Standard UV-HPLC methods often lack the specificity required for complex plasma matrices. This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing a specific heavy-stable isotope internal standard, Pyrazinamide-



Therapeutic Target Windows
ParameterConcentration RangeClinical Significance
Therapeutic Range 20 – 60 µg/mL Efficacy (Cmax or 2h post-dose)
Sub-therapeutic < 20 µg/mLRisk of treatment failure/resistance
Toxic Range > 60 µg/mLHigh risk of hepatotoxicity/hyperuricemia

Scientific Rationale: Why -PZA?

The Challenge: Matrix Effects & Polarity

PZA is a small, highly polar molecule (

ion suppression
The Solution: Co-eluting Stable Isotopes

Using a structural analog (e.g., 5-methyl-PZA) is insufficient because it does not co-elute perfectly with PZA, meaning the analyte and IS experience different ionization environments.

We utilize


-PZA
  • Perfect Co-elution: Being chemically identical, it experiences the exact same matrix suppression/enhancement as the analyte at every moment.

  • Isotopic Fidelity: A

    
     Da shift is superior to a simple 
    
    
    (
    
    
    Da) shift. High concentrations of native PZA can produce natural isotopic abundances (M+1, M+2, M+3) that "bleed" into the IS channel. The
    
    
    shift of
    
    
    ensures the IS channel remains silent to the native drug, improving accuracy at high concentrations.

MatrixEffectCorrectioncluster_0LC Column Elutioncluster_1ESI Source (Ionization)PZANative PZA(Analyte)IS15N,d3-PZA(Internal Standard)SuppressionIon Suppression EventPZA->SuppressionIS->SuppressionMatrixPhospholipids/Salts(Matrix)Matrix->SuppressionResultCorrected Ratio(Analyte Area / IS Area)Remains ConstantSuppression->ResultSignal Drop(Identical for both)

Figure 1: Mechanism of Internal Standard Correction. Because the

Materials & Reagents

  • Analyte: Pyrazinamide (Reference Standard, >99% purity).[1]

  • Internal Standard: Pyrazinamide-

    
     (or Pyrazinamide-
    
    
    ).
    • Note: Ensure the label is on the pyrazine ring or non-exchangeable positions to prevent label loss in aqueous mobile phases.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1][2]

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).[1][2]

  • Matrix: Drug-free human plasma (K2-EDTA or Lithium Heparin).

Experimental Protocol

Stock Solution Preparation
  • PZA Stock (1 mg/mL): Dissolve 10 mg PZA in 10 mL Methanol.

  • IS Stock (100 µg/mL): Dissolve 1 mg

    
    -PZA in 10 mL Methanol.
    
  • Working IS Solution: Dilute IS Stock to 5 µg/mL in 50:50 Methanol:Water.

Sample Preparation (Protein Precipitation)

Rationale: PZA is not highly protein-bound (~10-20%), making protein precipitation (PPT) highly efficient and cost-effective compared to Solid Phase Extraction (SPE).

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (

    
    -PZA). Vortex gently.
    
  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 400 µL of Water (0.1% Formic Acid).

    • Critical Step: Diluting the organic supernatant with water is essential to prevent "solvent effects" (peak broadening) when injecting onto a reverse-phase column.

LC-MS/MS Conditions[3][4]

Chromatography (LC)

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.

    • Why HSS T3? This column technology (High Strength Silica) is designed to withstand 100% aqueous mobile phases without "pore dewetting," allowing us to start the gradient at high water content to retain the polar PZA.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 2% Loading (High Aqueous for Retention)
0.50 2% Isocratic Hold
2.50 90% Elution Gradient
3.00 90% Wash
3.10 2% Re-equilibration

| 5.00 | 2% | End of Run |

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.[3][4]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3][5][6][7]

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Cone (V) Collision (eV)

| Pyrazinamide | 124.1 (


-PZA (IS)

Note: The IS transition assumes the label is retained in the fragment. Always verify the fragmentation pattern of your specific labeled standard by running a product ion scan.

Workflow Visualization

Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisSamplePatient Plasma(50 µL)IS_AddAdd IS (15N,d3-PZA)Internal StandardizationSample->IS_AddPPTProtein Precipitation(150 µL ACN + 0.1% FA)IS_Add->PPTSpinCentrifuge13,000g, 10 minPPT->SpinDiluteDilute Supernatant1:4 with Aqueous BufferSpin->DiluteLCUPLC Separation(HSS T3 Column)Dilute->LCMSMS/MS Detection(MRM Mode)LC->MSDataQuantificationRatio: Area_PZA / Area_ISMS->Data

Figure 2: Step-by-step TDM Workflow. The addition of the Internal Standard (IS) prior to precipitation is the critical control point for recovery normalization.

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the results, the following parameters must be monitored:

  • Linearity: Calibrate from 1.0 to 80.0 µg/mL .

    • Acceptance:

      
      .
      
    • Weighting:

      
       is recommended to prioritize accuracy at the lower end of the curve.
      
  • IS Response Plot: Monitor the absolute peak area of the

    
    -PZA across the run.
    
    • Self-Validation: If IS area drops >50% in a patient sample compared to standards, it indicates severe matrix suppression. The sample should be diluted and re-injected.

  • Accuracy & Precision:

    • Quality Control (QC) levels: Low (3 µg/mL), Medium (30 µg/mL), High (60 µg/mL).

    • Acceptance: CV < 15% (20% at LLOQ).

  • Carryover: Inject a double blank after the highest standard (80 µg/mL). PZA is "sticky" in some systems; ensure the blank signal is < 20% of the LLOQ.

References

  • Alsultan, A., & Peloquin, C. A. (2014). Therapeutic drug monitoring in the treatment of tuberculosis: an update. Drugs, 74(8), 839–854.

  • Stout, J. E., et al. (2024). Pyrazinamide Safety, Efficacy, and Dosing for Treating Drug-Susceptible Pulmonary Tuberculosis: A Phase 3, Randomized Controlled Clinical Trial. American Journal of Respiratory and Critical Care Medicine.

  • Mao, J., et al. (2020). Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum. BioMed Research International.

  • Centers for Disease Control and Prevention (CDC). Managing Drug Interactions in the Treatment of HIV-Related Tuberculosis.

  • Song, S.H., et al. (2022). Population Pharmacokinetic Modelling and Limited Sampling Strategies for Therapeutic Drug Monitoring of Pyrazinamide.[8] Antimicrobial Agents and Chemotherapy.

Application Note: High-Efficiency Protein Precipitation for Pyrazinamide-15N,d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pyrazinamide (PZA) is a cornerstone first-line antituberculosis drug. Its high polarity (logP ≈ -0.6) and small molecular weight (123.11 g/mol ) present unique bioanalytical challenges, particularly regarding retention on reverse-phase columns and susceptibility to matrix effects near the void volume.

This Application Note details a robust Protein Precipitation (PPT) protocol utilizing Pyrazinamide-15N,d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike analog internal standards (e.g., acetazolamide), the 15N,d3 isotopolog provides near-perfect compensation for ionization suppression and recovery variance, which is critical when using high-throughput PPT methods that leave residual phospholipids in the sample.

Physicochemical Context & Mechanistic Rationale[1]

Why Protein Precipitation (PPT)?

While Solid Phase Extraction (SPE) yields cleaner extracts, it is often cost-prohibitive for high-volume TB therapeutic drug monitoring (TDM). PPT is selected here for its speed and cost-efficiency. However, PPT requires a specific strategy for PZA:

  • The Polarity Problem: PZA is highly water-soluble. Traditional Liquid-Liquid Extraction (LLE) with non-polar solvents (hexane/ether) yields <10% recovery.

  • The Solution: A "Crash & Dilute" approach using Acetonitrile (ACN). ACN is preferred over Methanol (MeOH) because it forms a coarser precipitate that pellets more tightly, trapping fewer analytes in the protein cake.

The Role of Pyrazinamide-15N,d3

In ESI+ LC-MS/MS, PZA often elutes early (0.8 – 1.5 min) on C18 columns, co-eluting with unretained plasma salts and phospholipids. This zone suffers from significant ion suppression.[1]

  • Mechanism: The 15N,d3 IS co-elutes exactly with the analyte and experiences the exact same suppression event, normalizing the quantitative ratio.

Reagents & Materials

ComponentGrade/SpecificationPurpose
Analyte Pyrazinamide (>98% purity)Calibration Standards
Internal Standard Pyrazinamide-15N,d3Normalization of matrix effects
Precipitation Solvent Acetonitrile (LC-MS Grade)Protein denaturation
Acidifier Formic Acid (0.1%)Stabilizes PZA; prevents hydrolysis to Pyrazinoic Acid
Diluent Water (Milli-Q / LC-MS Grade)Matches solvent strength to initial mobile phase

Critical Optimization Parameters

Solvent Ratio (3:1 vs 4:1)

A 3:1 ratio (Solvent:Plasma) is the minimum required for >98% protein removal.

  • Recommendation: Use 3:1 ACN:Plasma .[2]

  • Reasoning: Higher ratios (e.g., 5:1) dilute the sample excessively, lowering sensitivity (LOD). Lower ratios (2:1) risk incomplete precipitation and column clogging.

Temperature Control

PZA is susceptible to hydrolysis, converting to Pyrazinoic Acid (POA) at room temperature or high pH.

  • Protocol Requirement: All precipitation steps must occur at 4°C .

Step-by-Step Experimental Protocol

Preparation of Internal Standard (IS) Working Solution
  • Dissolve Pyrazinamide-15N,d3 in 50:50 Methanol:Water to 1 mg/mL (Stock).

  • Dilute Stock with water to a Working Concentration of 500 ng/mL .

    • Note: Keep this solution on ice.

Plasma Sample Processing

This workflow is designed for a 96-well plate or 1.5 mL Eppendorf tube format.

  • Aliquot: Transfer 50 µL of plasma (Standard, QC, or Subject) into the tube/plate.

  • IS Spike: Add 20 µL of IS Working Solution (500 ng/mL).

    • Critical Step: Vortex gently (5 sec) and let stand for 2 minutes. This allows the IS to bind with plasma proteins similarly to the analyte, ensuring the precipitation step extracts both equally.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Ratio: Effective 3:1 ratio relative to plasma volume.[2]

  • Vortex: Vortex vigorously for 30 seconds (2000 rpm).

  • Centrifugation: Centrifuge at 4,000 x g (plates) or 14,000 x g (tubes) for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean plate/vial.

  • Dilution (The "Hybrid" Step): Add 300 µL of 0.1% Formic Acid in Water to the supernatant.

    • Why? Injecting pure ACN supernatant onto a reverse-phase column causes "solvent effects" (peak fronting/splitting) for polar compounds like PZA. Diluting with water focuses the analyte at the column head.

  • Injection: Inject 2–5 µL onto the LC-MS/MS.

Workflow Visualization (Graphviz)

PPT_Protocol Plasma Plasma Sample (50 µL) IS_Add Add IS (15N,d3) (20 µL) Plasma->IS_Add Equilibrate Equilibration (2 min @ RT) IS_Add->Equilibrate Critical for Integration Precipitant Add Precipitant (150 µL Cold ACN + 0.1% FA) Equilibrate->Precipitant Vortex Vortex Mix (30 sec @ 2000 rpm) Precipitant->Vortex Centrifuge Centrifuge (4000g, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant (100 µL) Centrifuge->Transfer Avoid pellet Dilution Dilute with Water (Add 300 µL 0.1% FA) Transfer->Dilution Solvent Matching LCMS LC-MS/MS Analysis (Inject 2-5 µL) Dilution->LCMS

Figure 1: Step-by-step protein precipitation workflow ensuring IS equilibration and solvent strength matching.

Validation Criteria & Expected Results

ParameterAcceptance CriteriaTypical Result for PZA
Recovery > 85% (Consistent)92-96% (using ACN)
Matrix Effect (ME) 85-115%90-105% (IS Corrected)
Linearity r² > 0.990.5 – 60 µg/mL
Precision (CV) < 15%3 - 6%
Troubleshooting Matrix Effects

If significant ion suppression persists (Signal < 50% of solvent standard):

  • Check Phospholipids: Monitor MRM 184>184 (Phosphatidylcholines). If they co-elute with PZA, modify the LC gradient.

  • Switch Column: Use a HILIC column (e.g., Waters XBridge Amide) instead of C18. HILIC retains polar PZA longer, moving it away from the suppression zone.

References

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Pyrazinamide in Plasma." Source:

  • Journal of Chromatography B. "Simultaneous determination of first-line anti-tuberculosis drugs in human plasma by LC-MS/MS." Source:

  • World Health Organization (WHO). "Technical Report: Pharmacokinetics and pharmacodynamics of tuberculosis drugs." Source:

  • Agilent Technologies. "Protein Precipitation for Biological Fluid Samples." Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects in Pyrazinamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Matrix Effects in Pyrazinamide (PZA) Analysis using Pyrazinamide-15N,d3 Document ID: PZA-MS-TRBL-001 Version: 2.1 (Current) Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Lab Directors

Introduction: The "Polarity Problem" in PZA Analysis

Pyrazinamide (PZA) presents a unique challenge in LC-MS/MS bioanalysis. As a small, highly hydrophilic molecule (LogP ~ -0.7), it elutes early on standard Reversed-Phase (C18) columns—often in the "void volume" where salts, phospholipids, and un-retained matrix components congregate.

This co-elution results in severe Ion Suppression , where matrix components compete for charge in the Electrospray Ionization (ESI) source. The solution is not just better chromatography, but the deployment of a Stable Isotope Labeled Internal Standard (SIL-IS): Pyrazinamide-15N,d3 .

This guide details how to leverage this specific IS to normalize matrix effects, ensuring your method meets FDA/EMA validation criteria.

Module 1: Mechanism of Action (Visualized)

The following diagram illustrates why the 15N,d3 analog is superior to structural analogs (like Pyrazinoic acid) or generic internal standards. It creates a self-correcting quantitation system.

PZA_Matrix_Effect_Compensation cluster_ESI ESI Source (The Conflict Zone) Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation (Dirty Extract) Sample->Extraction Spike IS Phospholipids Matrix Components (Phospholipids) Extraction->Phospholipids Co-elution PZA Analyte: PZA (m/z 124.1) Extraction->PZA IS IS: PZA-15N,d3 (m/z 128.1) Extraction->IS Phospholipids->PZA Suppresses Ionization Phospholipids->IS Suppresses Ionization (Identical Degree) MS_Detector Mass Spectrometer (MRM Detection) PZA->MS_Detector IS->MS_Detector Result Quantitation (Area Ratio PZA/IS) MS_Detector->Result Ratio Normalizes Suppression

Figure 1: The SIL-IS compensates for matrix effects by experiencing the exact same ionization suppression as the analyte, keeping the response ratio constant.

Module 2: Experimental Protocol & Parameters

To effectively use Pyrazinamide-15N,d3, you must ensure your MS parameters track the specific mass shift induced by the isotopes (+4 Da).

Optimized MRM Transitions

The 15N,d3 label typically adds +1 Da from Nitrogen and +3 Da from Deuterium.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Pyrazinamide (PZA) 124.1 [M+H]⁺79.125100
PZA-15N,d3 (IS) 128.1 [M+H]⁺84.025100

Critical Note: The mass shift of +4 Da is maintained in the fragment ion (79.1 → 84.0), indicating the label is located on the pyrazine ring structure which remains intact during fragmentation [1].

Recommended Chromatography (HILIC vs. Aqueous C18)

Because PZA is polar, standard C18 gradients often fail to retain it beyond the suppression zone.

  • Option A (Robust): HILIC (Hydrophilic Interaction Liquid Chromatography)

    • Column: Silica or Zwitterionic (e.g., HILIC-Z).

    • Mobile Phase: ACN/Water (90:10) with 10mM Ammonium Formate.[1][2]

    • Benefit: Retains PZA well after the void volume, separating it from early-eluting salts.

  • Option B (Standard): Aqueous Stable C18 (e.g., T3 or SB-Aq)

    • Condition: Must start at 100% Aqueous (0% Organic) to trap PZA.

    • Risk: High risk of co-elution with polar matrix components. This is where the IS is most critical.

Module 3: Troubleshooting & FAQs

This section addresses specific issues users encounter when integrating this isotope-labeled standard.

Issue 1: Internal Standard Signal Variation

User Question: "The peak area of my PZA-15N,d3 IS varies significantly (>15%) between my standards (clean solvent) and my plasma samples. Is my extraction failing?"

Technical Diagnosis: This is the definition of Matrix Effect (ME) .

  • If the IS area drops in plasma compared to water/solvent, you have Ion Suppression .

  • If the IS area increases, you have Ion Enhancement .

Solution:

  • Do not panic. This is why you use a SIL-IS. Calculate the Area Ratio (Analyte Area / IS Area).

  • Check the Internal Standard Normalized Matrix Factor (IS-MF) .

    • Formula:

      
      
      
    • Acceptance Criteria: The CV of the IS-MF across 6 different lots of matrix should be <15% [2].[3]

  • If the Ratio is stable despite the absolute area fluctuation, the method is valid.

Issue 2: Retention Time Shift (Deuterium Effect)

User Question: "My PZA-15N,d3 elutes slightly earlier than the native PZA. I thought they were supposed to co-elute perfectly?"

Technical Diagnosis: This is the Deuterium Isotope Effect . Deuterium is slightly more hydrophilic than Hydrogen, which can cause slight separation on high-efficiency columns (especially Reversed-Phase).

Solution:

  • Check Integration Windows: Ensure your expected RT window is wide enough to capture the IS peak if it shifts by 0.1–0.2 min.

  • Switch to 13C/15N only: If the shift causes the IS to move out of the suppression zone while the analyte remains in it (rare but possible), consider a custom IS labeled only with 13C or 15N, as these do not alter retention time [3]. However, for PZA, the 15N,d3 shift is usually negligible.

Issue 3: "Crosstalk" or Blank Contamination

User Question: "I see a signal in the PZA analyte channel (124.1) when I inject a blank sample containing only the IS (128.1)."

Technical Diagnosis: This is likely Isotopic Impurity or Cross-talk .

  • Impurity: The "d3" standard might contain traces of "d0" (native PZA) from the synthesis process.

  • Mass Resolution: If the mass spec resolution is too low, the 128 peak might bleed into 124 (unlikely with a 4 Da gap).

Solution:

  • Certificate of Analysis (CoA): Check the isotopic purity. It should be >99% "d3".

  • Titration: Inject the IS alone at your working concentration. If the interference in the analyte channel is >20% of the LLOQ (Lower Limit of Quantitation), you must lower the IS concentration [2].

Module 4: Validation Criteria (FDA/EMA)

To prove your IS is working, you must perform the Matrix Factor (MF) Test during validation.

Experimental Workflow for Matrix Factor
  • Set A (Reference): Prepare PZA + IS in neat solvent (Mobile Phase).

  • Set B (Post-Extraction Spike): Extract 6 different lots of blank plasma. After extraction, spike PZA + IS into the supernatant.

Data Analysis Table:

ParameterCalculationAcceptance Limit
Absolute MF (Analyte) (Area of Set B / Area of Set A)N/A (Information only)
Absolute MF (IS) (Area of Set B / Area of Set A)N/A (Information only)
IS-Normalized MF (Ratio of Set B / Ratio of Set A)CV < 15%

If the IS-Normalized MF is close to 1.0 (e.g., 0.95–1.05), the IS is perfectly compensating for the matrix.

References

  • LGC Standards. (n.d.). Pyrazinamide-15N,d3 Product Information Sheet. Retrieved from [4]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A.
  • University of Liverpool. (2022). Journal of Chromatography B Repository: MRM Transitions for Anti-TB Drugs. Retrieved from

Sources

Technical Support Center: Eliminating Signal Suppression for Pyrazinamide-15N,d3 in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Pyrazinamide-15N,d3. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate signal suppression, a common challenge that can compromise the accuracy and sensitivity of your bioanalytical methods.

I. Understanding Signal Suppression in the Context of Pyrazinamide-15N,d3 Analysis

Signal suppression, a type of matrix effect, is a phenomenon where the ionization efficiency of the target analyte, in this case, Pyrazinamide-15N,d3, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay.[2][3] In bioanalysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[2]

The stable isotope-labeled internal standard (SIL-IS), Pyrazinamide-15N,d3, is employed to compensate for matrix effects.[1][4] Because it has nearly identical physicochemical properties to the unlabeled pyrazinamide, it is expected to experience the same degree of ion suppression.[4] This allows for accurate quantification based on the analyte-to-IS ratio.[2] However, significant or variable suppression can still lead to unacceptable data, making it crucial to minimize these effects.

The Mechanism of Ion Suppression

Ion suppression primarily occurs within the ion source of the mass spectrometer. Co-eluting matrix components can interfere with the ionization process of Pyrazinamide-15N,d3 through several proposed mechanisms:

  • Competition for Charge: In electrospray ionization (ESI), there is a limited amount of available charge on the droplets.[5] Highly concentrated matrix components can compete with the analyte for this charge, leading to reduced ionization of Pyrazinamide-15N,d3.[2][6]

  • Changes in Droplet Properties: Co-eluting substances can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[6] This can hinder the efficient formation of gas-phase ions.

  • Co-precipitation: Non-volatile matrix components can co-precipitate with the analyte as the solvent evaporates, preventing the analyte from entering the gas phase.[6]

II. Troubleshooting Guide: A Step-by-Step Approach to Eliminating Signal Suppression

This troubleshooting guide provides a systematic workflow to identify and resolve signal suppression issues for Pyrazinamide-15N,d3.

Step 1: Confirming and Characterizing Signal Suppression

The first step is to definitively determine if signal suppression is occurring and to identify the regions in your chromatogram where it is most pronounced.

Protocol: Post-Column Infusion Experiment

A post-column infusion experiment is a powerful tool to visualize regions of ion suppression.[1][6]

Materials:

  • Syringe pump

  • Tee-union

  • Syringe filled with a standard solution of Pyrazinamide-15N,d3

  • Your LC-MS/MS system

Procedure:

  • System Setup: Connect the outlet of your LC column to one inlet of the tee-union. Connect the syringe pump containing the Pyrazinamide-15N,d3 solution to the other inlet of the tee. The outlet of the tee is then connected to the MS ion source.

  • Analyte Infusion: Begin infusing the Pyrazinamide-15N,d3 solution at a low, constant flow rate (e.g., 10-20 µL/min). You should observe a stable, elevated baseline signal for the Pyrazinamide-15N,d3 MRM transition.[4]

  • Injection of Blank Matrix: Once a stable baseline is achieved, inject an extracted blank matrix sample (e.g., plasma or urine without the analyte or IS) onto the LC column and start your chromatographic run.[6]

  • Data Analysis: Monitor the Pyrazinamide-15N,d3 signal. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[1][4]

Step 2: Optimizing Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression.[3] The goal is to effectively remove interfering matrix components while efficiently recovering Pyrazinamide-15N,d3.

Comparison of Sample Preparation Techniques
TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.[7]Removes only proteins, leaving other matrix components like phospholipids that can cause significant ion suppression.[6][8]
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.Can be labor-intensive and may not be suitable for all analytes. Emulsion formation can be an issue.[8]
Solid-Phase Extraction (SPE) Highly selective, providing the cleanest extracts and significantly reducing matrix effects.[2][3] Amenable to automation.More complex and costly than PPT or LLE. Method development can be time-consuming.[7]

Recommendation: For robust and sensitive analysis of Pyrazinamide-15N,d3, Solid-Phase Extraction (SPE) is highly recommended .[2][3] A well-developed SPE method can effectively remove phospholipids and other interfering substances.

Detailed Protocol: Solid-Phase Extraction (SPE) for Pyrazinamide from Plasma

This protocol provides a general guideline for SPE. The specific sorbent and solvents should be optimized for your particular application.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or a polymeric sorbent)

  • SPE vacuum manifold or positive pressure processor

  • Plasma sample containing Pyrazinamide-15N,d3

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw the plasma sample. Acidify the sample with a small amount of formic acid to ensure pyrazinamide is in its protonated state for optimal retention on a reversed-phase sorbent.[9]

  • SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the sorbent by passing 1-2 mL of methanol through the cartridge.

  • Equilibration: Equilibrate the cartridge by passing 1-2 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences. Apply vacuum to dry the cartridge bed.

  • Elution: Place collection tubes in the manifold. Elute Pyrazinamide-15N,d3 with 1-2 mL of the elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

Step 3: Modifying Chromatographic Conditions

If ion suppression persists after optimizing sample preparation, further improvements can be achieved by modifying your LC method to separate Pyrazinamide-15N,d3 from the interfering matrix components.[1][2]

  • Gradient Optimization: Adjust the gradient profile to increase the separation between your analyte and the suppression zones identified in the post-column infusion experiment.

  • Column Chemistry: Consider using a different column chemistry. For a polar compound like pyrazinamide, a column with a different stationary phase (e.g., a polar-embedded or phenyl-hexyl phase) might provide alternative selectivity.

  • Mobile Phase Modifiers: The choice and concentration of mobile phase additives can impact ionization efficiency.[10]

    • Volatile buffers like ammonium formate or ammonium acetate are generally preferred for LC-MS.[3]

    • Avoid non-volatile buffers like phosphate.

    • The concentration of acids like formic acid should be optimized, as high concentrations can sometimes lead to ion suppression.[11][12]

Step 4: Adjusting Mass Spectrometer Source Parameters

While less common for resolving co-eluting interferences, optimizing the MS source parameters can sometimes help mitigate ion suppression.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for pyrazinamide analysis.[9][13] Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression, but may not be suitable for all analytes.[14]

  • Source Parameters: Experiment with parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to find the optimal conditions for Pyrazinamide-15N,d3 ionization in the presence of your matrix.[3]

Troubleshooting Flowchart

G start Start: Signal Suppression Suspected for Pyrazinamide-15N,d3 confirm_suppression Step 1: Confirm and Characterize Suppression (Post-Column Infusion) start->confirm_suppression is_suppression_present Is significant suppression observed? confirm_suppression->is_suppression_present optimize_sample_prep Step 2: Optimize Sample Preparation (e.g., Switch from PPT to SPE) is_suppression_present->optimize_sample_prep Yes end_success End: Method Optimized and Validated is_suppression_present->end_success No is_suppression_resolved_1 Suppression resolved? optimize_sample_prep->is_suppression_resolved_1 modify_chromatography Step 3: Modify Chromatographic Conditions (Gradient, Column, Mobile Phase) is_suppression_resolved_1->modify_chromatography No is_suppression_resolved_1->end_success Yes is_suppression_resolved_2 Suppression resolved? modify_chromatography->is_suppression_resolved_2 adjust_ms_source Step 4: Adjust MS Source Parameters (Ionization Mode, Voltages, Gas Flows) is_suppression_resolved_2->adjust_ms_source No is_suppression_resolved_2->end_success Yes is_suppression_resolved_3 Suppression resolved? adjust_ms_source->is_suppression_resolved_3 is_suppression_resolved_3->end_success Yes end_consult End: Consult with Instrument Specialist or Application Scientist is_suppression_resolved_3->end_consult No

Caption: Troubleshooting workflow for signal suppression.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects for Pyrazinamide-15N,d3 in plasma samples?

A1: The most common sources of matrix effects in plasma are phospholipids from cell membranes.[8] Other endogenous components like salts, proteins, and peptides can also contribute to ion suppression.[8]

Q2: I'm using protein precipitation, and my results are inconsistent. What should I do?

A2: While simple, protein precipitation is often insufficient for removing all interfering matrix components, especially phospholipids.[6] It is highly recommended to develop a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to achieve cleaner extracts and more reproducible results.[2][3]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[15] However, this also dilutes your analyte, Pyrazinamide-15N,d3. This approach is only feasible if the concentration of your analyte is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.[5][15]

Q4: How do I choose the right internal standard to compensate for signal suppression?

A4: The best choice is a stable isotope-labeled (SIL) internal standard of your analyte, which is Pyrazinamide-15N,d3 in this case for the unlabeled pyrazinamide.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, meaning it will be affected by matrix effects in the same way.[2] This allows for accurate correction of signal suppression.

Q5: My method is validated, but I'm seeing a gradual decrease in signal intensity over a long run. What could be the cause?

A5: This could be due to the accumulation of matrix components in your LC column or on the ion source of your mass spectrometer.[8] This can lead to a progressive increase in ion suppression. Regular system maintenance, including column washing and cleaning of the ion source, is crucial to prevent this.[3] Additionally, ensure your sample preparation method is robust enough to minimize the introduction of these contaminants.

Q6: Does the mobile phase pH affect ion suppression for Pyrazinamide?

A6: Yes, the mobile phase pH can influence both the chromatography and the ionization efficiency of pyrazinamide. Pyrazinamide is a weak base, and the pH of the mobile phase will affect its retention on a reversed-phase column and its ability to be protonated in the ESI source. Optimizing the pH with volatile additives like formic acid or ammonium formate is a critical step in method development to achieve good peak shape and sensitivity.[11][12]

The Role of Regulatory Guidelines

All bioanalytical methods must be validated according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[16][17][18] These guidelines explicitly require the evaluation of matrix effects to ensure the reliability and accuracy of the data.[19] A thorough investigation and mitigation of signal suppression are essential components of a successful method validation.[20][21]

IV. References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from:

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. Available from:

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available from:

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from:

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). Available from:

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. Available from:

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from:

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - MilliporeSigma. Available from:

  • FDA issues final guidance on bioanalytical method validation. Available from:

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available from:

  • Bioanalytical Method Validation FDA 2001.pdf. Available from:

  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. Available from:

  • Ion suppression (mass spectrometry) - Wikipedia. Available from:

  • A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC. Available from:

  • Validation of bioanalytical methods - Highlights of FDA's guidance - ResearchGate. Available from:

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC. Available from:

  • Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PMC. Available from:

  • Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography - Walsh Medical Media. Available from:

  • Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS - ResearchGate. Available from:

  • How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. Available from:

  • LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed. Available from:

  • Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous analysis of isoniazid and pyrazinamide in cerebrospinal fluid - SORA. Available from:

  • Full article: The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods - Taylor & Francis. Available from:

  • Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides | Journal of the American Society for Mass Spectrometry - ACS Publications. Available from:

  • Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method - Journal of Applied Pharmaceutical Science. Available from:

  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis - Benchchem. Available from:

  • (PDF) LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study - ResearchGate. Available from:

  • Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC. Available from:

  • A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PubMed. Available from:

  • Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs - PMC - NIH. Available from:

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available from:

Sources

resolving peak tailing issues with Pyrazinamide-15N,d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing with Pyrazinamide-15N,d3

Executive Summary

Pyrazinamide (PZA) is a highly polar, weak base (


) that presents significant chromatographic challenges, primarily peak tailing and poor retention near the void volume (

).[1] When using Pyrazinamide-15N,d3 as an internal standard (IS) for LC-MS/MS quantitation, peak symmetry is critical.[1] Tailing leads to variable integration baselines, compromising the accuracy of the isotope dilution calculation.

This guide addresses the root causes of these issues—specifically silanol interactions and phase dewetting —and provides validated protocols to resolve them.

Module 1: The Mechanistic "Why" (Root Cause Analysis)
Q: Why does Pyrazinamide tail so badly on my standard C18 column?

A: The tailing is caused by a "perfect storm" of three physicochemical factors:

  • Secondary Silanol Interactions: Even though PZA is a very weak base, the nitrogen atoms in the pyrazine ring can interact with residual silanol groups (

    
    ) on the silica support of the column.[1] At neutral pH, these silanols are ionized (
    
    
    
    ).[1][2] The protonated fraction of PZA interacts ionically with these sites, causing a "drag" effect that manifests as a tail.[1]
  • The "Dewetting" Phenomenon: PZA is highly hydrophilic (LogP

    
    ).[1][2] To retain it on a hydrophobic C18 column, you must use highly aqueous mobile phases (>95% water).[1][2] On standard C18 columns, this causes the hydrophobic alkyl chains to "collapse" or mat down to avoid the water, effectively reducing the surface area available for interaction. This leads to shifting retention times and distorted peak shapes.[1][2][3][4]
    
  • Isotope Fidelity: Pyrazinamide-15N,d3 is structurally identical to the analyte regarding

    
     and polarity.[1][2] If the native analyte tails, the IS will tail identically.[1] However, if the tailing is severe, the deuterium isotope effect can slightly resolve the IS from the analyte on the tail edge, leading to integration errors if the peak shape isn't sharpened.
    
Module 2: Visualization of the Problem

The following decision tree illustrates the logical flow for troubleshooting PZA peak tailing.

PZA_Troubleshooting Start Issue: Pyrazinamide-15N,d3 Peak Tailing Check_Col Check Column Type Start->Check_Col C18_Path Using C18 / RP Check_Col->C18_Path Reverse Phase HILIC_Path Using HILIC Check_Col->HILIC_Path Hydrophilic Interaction C18_Check1 Is Mobile Phase >95% Aqueous? C18_Path->C18_Check1 HILIC_Check1 Injection Solvent Composition? HILIC_Path->HILIC_Check1 C18_Fix1 Risk: Phase Collapse (Dewetting) C18_Check1->C18_Fix1 Yes C18_Check2 Is Buffer Used? C18_Check1->C18_Check2 No C18_Sol1 Switch to 'AQ' or 'T3' type C18 (Polar-Endcapped) C18_Fix1->C18_Sol1 C18_Sol2 Add 10mM Ammonium Formate (Suppress Silanols) C18_Check2->C18_Sol2 No Buffer HILIC_Fix1 Strong Solvent Effect HILIC_Check1->HILIC_Fix1 High Water Content HILIC_Sol1 Dilute Sample in 90% ACN HILIC_Fix1->HILIC_Sol1

Figure 1: Decision matrix for diagnosing peak tailing based on chromatographic mode.

Module 3: Strategic Solutions
Strategy A: The HILIC Transition (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior mode for PZA.[2] It uses a high-organic mobile phase to retain polar compounds, completely eliminating the "dewetting" issue and providing sharper peaks.[1]

  • Why it works: Water becomes the "strong" solvent.[1][2] PZA partitions into a water-enriched layer on the silica surface.[1][2]

  • Column Recommendation: Silica or Amide-bonded HILIC columns.[1][2]

Strategy B: Optimized Reverse Phase (Legacy Support)

If you must use C18 (e.g., for simultaneous analysis with hydrophobic drugs like Rifampicin), you cannot use a standard C18.[1]

  • Requirement: You must use a High-Strength Silica (HSS) or Polar-Embedded column designed for 100% aqueous stability.[1][2]

  • Buffer is Mandatory: You cannot run PZA in simple water/methanol.[1][2] You need ions to mask the silanols.[1][2]

Module 4: Validated Experimental Protocols

The following protocols are designed to be self-validating. If the system suitability (tailing factor


) fails, the specific step to adjust is highlighted.[1]
Protocol 1: HILIC Method (Gold Standard for PZA-15N,d3)
ParameterSpecificationRationale
Column Amide-HILIC (e.g., BEH Amide), 1.7 µm, 2.1 x 100 mmAmide phase bonds water, creating a stable partition layer for PZA.[1]
Mobile Phase A 95:5 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic AcidHigh organic "weak" solvent induces retention.[1][2]
Mobile Phase B 50:50 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid"Strong" solvent for elution.[1][2]
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2-micron particles.[1][2]
Injection Solvent 90% Acetonitrile / 10% Water CRITICAL: Injecting water (strong solvent) will cause massive peak distortion.[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve Pyrazinamide-15N,d3 in 100% Methanol (Stock), then dilute working standards into 90% Acetonitrile.

  • Equilibration: HILIC columns require longer equilibration than C18. Flush with 20 column volumes of initial mobile phase.

  • Injection: Inject 2 µL.

  • Success Criteria: Tailing factor (

    
    ) must be < 1.[1][2]3. Retention factor (
    
    
    
    ) must be > 2.0.[1][2]
Protocol 2: Aqueous Stable C18 Method
ParameterSpecificationRationale
Column C18 with Polar Endcapping (e.g., HSS T3 or Aqua C18)Prevents phase collapse in high aqueous conditions.[1]
Mobile Phase A Water + 10mM Ammonium Acetate (pH 5.[1][2]5)Buffer competes with silanols.[1][2][5] pH 5.5 is optimal for PZA stability.[1][2]
Mobile Phase B MethanolOrganic modifier.[1][2]
Gradient Hold 0% B for 1 min, ramp to 90% B over 5 min.Initial aqueous hold focuses the polar analyte.[1][2]
Module 5: Internal Standard Specifics (FAQs)
Q: Is my Pyrazinamide-15N,d3 chemically stable?

A: Yes, but with a caveat regarding the label position.

  • The Structure: The high-quality standard (TRC/Sigma) typically has the deuterium atoms (

    
    ) on the pyrazine ring  and the 
    
    
    
    on the amide or ring.
  • The Risk: If you use a cheaper standard where deuterium is on the amide group (

    
    ), it will exchange with protons in the mobile phase water immediately, losing the mass shift.
    
  • Verification: Ensure your CoA states the label is Pyrazine-d3.[2] Ring deuteriums are stable and do not back-exchange.[1][2]

Q: I see "Cross-Talk" in the blank. Is the IS impure?

A: Not necessarily.[1][2] This is often an integration artifact caused by tailing.[1][2]

  • Scenario: High concentration of native PZA tails into the IS window.

  • Fix: Improve chromatography using Protocol 1 (HILIC). If the peaks are sharp (

    
    ), the "cross-talk" usually disappears because the tail overlap is eliminated.
    
References
  • Evaluation of HILIC vs RPLC: Perumal, P., et al. (2020).[1][2][6][7] "Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, Pyrazinamide, and Rifampicin."Frontiers in Pharmacology.[1]

  • Silanol Interactions & Tailing Mechanisms: McCalley, D. V. (2023).[1][2] "Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC."Chemical Communications.

  • Internal Standard Stability & Validation: FDA Guidance for Industry: Bioanalytical Method Validation (2018).[1][2] (Referencing IS interference and stability requirements).

  • Pyrazinamide Physicochemical Properties: National Center for Biotechnology Information (2026).[1][2] PubChem Compound Summary for CID 1046, Pyrazinamide. [1][2]

Sources

Technical Support Center: Optimizing Retention Time Stability for Pyrazinamide-15N,d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for ensuring robust and reproducible retention times for Pyrazinamide-15N,d3 in your chromatographic analyses. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to retention time variability.

Introduction

Pyrazinamide-15N,d3, a stable isotope-labeled internal standard for Pyrazinamide, is critical for accurate quantification in bioanalytical and pharmaceutical quality control assays. Stable retention time is a cornerstone of a validatable analytical method, ensuring peak identification and integration are consistent and reliable. This guide provides a structured approach to diagnosing and resolving retention time instability.

Troubleshooting Guide: Retention Time Instability

This section addresses specific issues you may encounter during your experiments with Pyrazinamide-15N,d3.

Issue 1: Gradual Retention Time Drift (Shift in One Direction over a Run or Series of Runs)

Question: My retention time for Pyrazinamide-15N,d3 is consistently decreasing (or increasing) over the course of an analytical batch. What are the likely causes and how can I fix it?

Answer:

Gradual retention time drift is often indicative of a slow, systematic change in the chromatographic system. The primary suspects are changes in the mobile phase or the column environment.

Potential Causes & Solutions:

  • Mobile Phase Composition Change:

    • The "Why": The organic solvent component of the mobile phase is often more volatile than the aqueous component. Preferential evaporation of the higher vapor pressure solvent will alter the mobile phase's elution strength, causing retention times to shift. For reversed-phase chromatography, a decrease in the organic modifier will lead to longer retention times.

    • Troubleshooting Steps:

      • Ensure mobile phase reservoirs are tightly capped to minimize evaporation.

      • Prepare fresh mobile phase daily.

      • If using a gradient, ensure the pump's proportioning valves are functioning correctly and are not a source of compositional change.

  • Column Temperature Fluctuation:

    • The "Why": Column temperature directly impacts the viscosity of the mobile phase and the kinetics of solute partitioning between the stationary and mobile phases. Even minor temperature fluctuations can lead to noticeable retention time shifts. A common rule of thumb is that a 1°C increase in temperature can decrease retention time by 1-2%.

    • Troubleshooting Steps:

      • Utilize a thermostatted column compartment and ensure it is set to a stable temperature, typically slightly above ambient (e.g., 30-40 °C) to override room temperature swings.

      • Allow the column to fully equilibrate to the set temperature before starting the analytical run. This can take 30 minutes or more.

  • Inadequate Column Equilibration:

    • The "Why": The stationary phase chemistry, especially for modern columns with bonded phases, requires sufficient time to equilibrate with the mobile phase. If the column is not fully equilibrated at the start of the run, you will observe a drift in retention time as the column "settles" into a steady state.

    • Troubleshooting Steps:

      • Flush the column with the initial mobile phase for at least 15-20 column volumes before the first injection.

      • If running a gradient, ensure the column is properly re-equilibrated to the initial conditions between injections.

Issue 2: Sudden or Random Retention Time Shifts

Question: I'm observing abrupt and unpredictable changes in the retention time for Pyrazinamide-15N,d3 from one injection to the next. What could be causing this?

Answer:

Sudden retention time changes are typically due to mechanical or hydraulic issues within the HPLC system.

Potential Causes & Solutions:

  • Air Bubbles in the Pump or Detector:

    • The "Why": Air bubbles can cause the pump to deliver an incorrect mobile phase composition or flow rate, leading to sudden retention time shifts. Bubbles in the detector flow cell can cause baseline noise and spurious peaks.

    • Troubleshooting Steps:

      • Degas the mobile phase: Use an online degasser or degas solvents offline by sonication or vacuum filtration.

      • Prime the pump: Purge all pump lines to remove any trapped air.

  • Pump Malfunction or Leaks:

    • The "Why": Worn pump seals or leaky fittings can lead to an inconsistent flow rate, directly impacting retention time. A lower flow rate will result in longer retention times, and vice versa.

    • Troubleshooting Steps:

      • Perform a system pressure test to check for leaks.

      • Inspect all fittings and connections for signs of salt deposits (from buffers) or solvent residue.

      • If the pressure is fluctuating, this may indicate a problem with the check valves or pump seals, which may need cleaning or replacement.

  • Autosampler Issues:

    • The "Why": An issue with the autosampler's injection valve or loop can lead to variable injection volumes or incomplete injections, which can manifest as retention time variability.

    • Troubleshooting Steps:

      • Inspect the syringe and injection port for any signs of blockage or leaks.

      • Ensure the correct injection volume and needle depth are specified in the method.

Experimental Workflow: Ensuring Retention Time Stability

Caption: Troubleshooting workflow for retention time instability.

FAQs: Pyrazinamide-15N,d3 Retention Time

Q1: What is a typical retention time for Pyrazinamide-15N,d3?

A1: The retention time is highly method-dependent and will vary based on the column, mobile phase, and flow rate. It is crucial to establish a consistent in-house retention time for your specific method.

Q2: How much retention time variation is acceptable?

A2: For validated methods, the retention time of the analyte in a sample should be within ±2-5% of the retention time of the calibration standard. Refer to regulatory guidelines (e.g., FDA, EMA) for specific requirements for your application.

Q3: Can the sample matrix affect the retention time of Pyrazinamide-15N,d3?

A3: Yes, the sample matrix can influence retention time. High concentrations of matrix components can lead to column overloading or alter the local mobile phase environment at the head of the column, causing shifts. A robust sample preparation method is key to minimizing matrix effects.

Q4: My retention time is stable, but my peak shape is poor. What should I do?

A4: Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by a variety of factors including column degradation, sample solvent effects, or secondary interactions with the stationary phase. This is a separate issue from retention time stability but can sometimes have overlapping causes.

Protocol: Mobile Phase Preparation for Stable Retention Times

  • Solvent Selection: Use high-purity, HPLC-grade solvents and water (e.g., from a Milli-Q system).

  • Accurate Measurement: Precisely measure the volumes of all mobile phase components. For buffered mobile phases, prepare the aqueous buffer first and adjust the pH before adding the organic solvent.

  • Thorough Mixing: Ensure the mobile phase is completely homogenous by stirring or inverting the container multiple times.

  • Degassing: Degas the mobile phase using an online degasser, or by sonicating for 15-20 minutes or applying a vacuum.

  • Storage: Keep the mobile phase reservoirs tightly capped to prevent evaporation and contamination.

Data Presentation: Impact of Mobile Phase pH on Retention Time

pH of Aqueous ComponentRetention Time (min) of Pyrazinamide-15N,d3
3.04.2
4.04.5
5.05.1
6.05.8
7.06.5

Note: This is example data to illustrate the trend. Actual retention times will vary with the specific method.

Logical Relationships in Retention Time Stability

G cluster_0 Primary Factors cluster_1 Secondary Influences cluster_2 Outcome MobilePhase Mobile Phase Composition RetentionTime Retention Time Stability MobilePhase->RetentionTime Temperature Column Temperature Temperature->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime ColumnEquilibration Column Equilibration ColumnEquilibration->RetentionTime ColumnHealth Column Health ColumnHealth->RetentionTime SystemLeaks System Leaks SystemLeaks->FlowRate

minimizing carryover effects of Pyrazinamide-15N,d3 in autosamplers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The Challenge: Pyrazinamide (PZA) and its stable isotope-labeled internal standard, Pyrazinamide-15N,d3 (PZA-IS), present a unique carryover challenge.[1][2] Unlike lipophilic drugs that bind to plastics via hydrophobic interaction, PZA is a small, polar molecule (LogP ≈ -0.6).[1][2] Carryover often arises not from hydrophobic adsorption, but from solubility mismatches in wash solvents or hydrogen bonding to metallic surfaces and rotor seal materials.[1][2]

Impact of IS Carryover: While analyte carryover affects accuracy, IS carryover primarily compromises selectivity (appearance of peaks in double blanks) and precision (IS response drift).[1][2] If your PZA-IS carries over into a double blank, you risk failing regulatory selectivity criteria (FDA/EMA requires IS response in blank to be <5% of the average IS response).[1][2]

Diagnostic Workflow: Is it Carryover or Contamination?

Before altering hardware, use this logic flow to confirm the source of the extra signal.

DiagnosticLogic Start Signal Detected in Double Blank Step1 Inject 3x Mobile Phase Blanks (No Injection/Needle Movement) Start->Step1 Decision1 Is Peak Present? Step1->Decision1 Source1 Source: Mobile Phase/Column (Contamination) Decision1->Source1 Yes Step2 Inject Solvent Blank (Via Needle) Decision1->Step2 No Decision2 Peak > 20% of LLOQ or > 5% of IS? Step2->Decision2 Source2 Source: Autosampler Carryover Decision2->Source2 Yes Source3 System Clean Decision2->Source3 No

Figure 1: Diagnostic Logic Tree for distinguishing system contamination from autosampler carryover.

Module A: Wash Solvent Chemistry (The "Solubility Trap")

The Problem: Many researchers default to 100% Acetonitrile (ACN) or Isopropanol (IPA) as a "Strong Wash."[1] This is a critical error for Pyrazinamide.

  • Scientific Rationale: PZA is highly soluble in water (~15 mg/mL) and Methanol, but significantly less soluble in pure Acetonitrile.[1][2] Using 100% ACN can cause PZA salts to precipitate inside the needle or valve, increasing carryover rather than removing it.[1][2]

The Solution: Use a "Sawtooth" gradient wash that alternates between high-solubility and high-elution strength.[2]

Recommended Wash Solvent Configuration[2][3][4][5][6]
ParameterCompositionMechanism of Action
Weak Wash 95% Water / 5% Methanol / 0.1% Formic AcidMatches initial mobile phase conditions.[1][2] Prevents "solvent shock" upon injection.[1][2]
Strong Wash 40% Methanol / 40% Acetonitrile / 20% Water / 0.2% Formic AcidThe "Universal" Mix. Water ensures PZA solubility; Organic strips hydrophobic residues; Acid disrupts hydrogen bonding to silanols/metals.[2]
Wash Volume Minimum 3x Needle VolumeEnsures complete flushing of the internal needle surface.[2]

Protocol:

  • Program the autosampler to dip in Strong Wash first (dissolve residue).[1][2]

  • Dip in Weak Wash second (equilibration).[1][2]

  • Critical: Ensure the seat/port is back-flushed for at least 30 seconds if your system supports active seat washing (e.g., Agilent 1290, Waters FTN).[1][2]

Module B: Hardware & Plumbing Optimization

The Problem: PZA contains amide groups that can act as hydrogen bond donors/acceptors.[1][2] These can adhere to specific materials in the flow path, particularly degraded rotor seals or stainless steel surfaces.[1][2]

Autosampler Flow Path & Hotspots

FlowPath Needle 1. Injection Needle (Adsorption Site) Seat 2. Needle Seat (Dead Volume Risk) Needle->Seat Contact Valve 3. Rotor Seal (Material Interaction) Seat->Valve Loop Sample Loop Valve->Loop Column Column Valve->Column Loop->Valve

Figure 2: Critical adsorption hotspots in the autosampler flow path.[1]

Hardware Checklist:

  • Rotor Seal Material:

    • Avoid: Vespel (polyimide).[1][2] Vespel can swell and adsorb polar amines/amides at certain pH levels.[1][2]

    • Use:PEEK or Tefzel (ETFE).[1][2] These are more inert to polar compounds like PZA.[1][2]

  • Needle Material:

    • If using Stainless Steel, inspect for scratches.[1][2] A scratched needle increases surface area for adsorption.[1][2]

    • Upgrade: Platinum-coated or PEEK-lined needles reduce metal-ligand interactions.[1][2]

  • Valve Timing:

    • Ensure the injection valve remains in the "Inject" position long enough to flush the entire sample loop.[2]

    • Calculation: Hold Time > (Loop Volume * 5) / Flow Rate.[1][2]

Frequently Asked Questions (FAQs)

Q1: I am seeing Pyrazinamide-15N,d3 in my double blanks, but my analyte (PZA) carryover is low. Why? A: This is often due to the concentration differential.[2] You likely add the IS at a high, constant concentration to all samples.[1][2] If the needle is not adequately washed after an IS-spiked sample, the residual IS is injected into the subsequent double blank.[2]

  • Fix: Implement the Strong Wash recipe (40:40:20 MeOH:ACN:H2O) described in Module A. Pure organic washes often fail here.[1][2]

Q2: Can I use 100% Acetonitrile as a needle wash? A: No. Pyrazinamide has poor solubility in 100% ACN compared to Water or Methanol.[1][2] Pure ACN can cause the PZA to precipitate or "smear" inside the tubing rather than washing out.[2] Always include at least 20% water in your strong wash.[1][2]

Q3: My carryover disappears after I change the rotor seal but returns after 500 injections. What is happening? A: This indicates physical wear.[1][2] As the rotor seal grooves wear down, they create "dead volumes" where sample gets trapped.[1][2]

  • Fix: Switch to a harder material (e.g., PEEK) or increase the torque on the valve assembly slightly (if manufacturer allows). Also, filter your samples; particulates accelerate seal wear.[1][2]

Q4: Does the pH of the wash solvent matter? A: Yes. PZA is a weak base (pKa ~0.[1][2]5) and can also act as a weak acid.[1][2] Keeping the wash solvent acidic (0.1% - 0.2% Formic Acid) ensures the molecule remains protonated and soluble, preventing interaction with silanols or metal oxides.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2][3] (Section on Carryover limits: Blank response <20% of LLOQ for analyte, <5% for IS). Link

  • Centers for Disease Control and Prevention (CDC). (2020).[1][2] Laboratory Procedure Manual: Pyrazinamide in Serum.[1][2] (Details on PZA solubility and extraction). Link

  • Kim, H. et al. (2015).[1][2] "Determination of Pyrazinamide in human plasma using LC-MS/MS." Journal of Chromatography B.[1][2] (Discusses mobile phase selection and polarity considerations). Link

  • Waters Corporation. (2021).[1][2] Carryover Mitigation Using Needle Wash Solvent Chemistry.[1][2][4] (General principles on matching wash solvent to analyte LogP). Link

Sources

addressing deuterium exchange in Pyrazinamide-15N,d3 experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with Pyrazinamide-15N,d3. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical issue of deuterium exchange. Our goal is to equip you with the knowledge to ensure the isotopic integrity of your experiments and the validity of your results.

Introduction: The Challenge of Isotopic Stability

Pyrazinamide-15N,d3 is a vital tool in tuberculosis research and drug metabolism studies. The strategic placement of deuterium on the pyrazine ring and ¹⁵N in the amide group allows for precise tracking and quantification. However, the lability of the deuterium atoms, particularly those on the aromatic ring, presents a significant experimental hurdle. Deuterium can exchange with protons from solvents or reagents, leading to a loss of isotopic labeling and compromising the accuracy of quantitative analyses.[1] This guide will address the mechanisms behind this exchange and provide practical solutions to mitigate its effects.

Troubleshooting Guide: Addressing Deuterium Exchange

This section directly tackles common problems encountered during Pyrazinamide-15N,d3 experiments.

Issue 1: Inconsistent or Low Isotopic Purity Detected in QC Samples

Symptoms:

  • Mass spectrometry (MS) analysis shows a lower-than-expected mass-to-charge ratio (m/z), indicating loss of one or more deuterium atoms.

  • Nuclear magnetic resonance (NMR) spectroscopy reveals unexpected proton signals in the regions where deuterium should be.

  • High variability in isotopic purity across replicate quality control (QC) samples.

Root Cause Analysis:

Unintended deuterium-proton (D-H) exchange is the primary culprit. This can be catalyzed by several factors throughout the experimental workflow, from sample preparation to analysis. The key influencing factors are:

  • Presence of Protic Solvents: Water (H₂O) and other protic solvents (e.g., methanol, ethanol) are major sources of protons that can readily exchange with the deuterium atoms on the pyrazinamide ring.[2][3]

  • pH of the Medium: The rate of hydrogen-deuterium exchange is pH-dependent. Both acidic and basic conditions can catalyze the exchange process.[1][4] For pyrazinamide, which is often studied under acidic conditions to mimic the in vivo environment of Mycobacterium tuberculosis, this is a critical consideration.[5][6]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including deuterium exchange.

  • Contamination: Carryover from previous experiments using non-deuterated pyrazinamide or contamination of solvents and reagents with proton sources can dilute the isotopic label.[7]

Workflow for Diagnosing and Resolving the Issue:

G cluster_0 Problem Identification cluster_1 Investigation & Mitigation cluster_2 Resolution A Inconsistent Isotopic Purity B Step 1: Solvent & Reagent Audit A->B Start Troubleshooting C Step 2: pH & Temperature Control B->C Solvents Verified D Step 3: Handling & Storage Protocol Review C->D Conditions Optimized E Step 4: Analytical Method Optimization D->E Protocols Refined F Consistent Isotopic Purity Achieved E->F Method Validated

Caption: Troubleshooting workflow for inconsistent isotopic purity.

Detailed Mitigation Strategies:

Step 1: Solvent & Reagent Audit

  • Use Anhydrous, Deuterated Solvents: Whenever possible, prepare samples in anhydrous, deuterated solvents (e.g., D₂O, CD₃OD, DMSO-d₆). This minimizes the pool of exchangeable protons.

  • Verify Solvent Purity: Even deuterated solvents can absorb atmospheric moisture. It is crucial to handle them under an inert atmosphere, such as dry nitrogen or argon.[2][8] Consider using single-use ampoules to prevent moisture contamination.[2][3]

  • Check Reagent Purity: Analyze all reagents used in sample preparation for potential proton contamination.[7]

Step 2: pH & Temperature Control

  • Maintain Optimal pH: The minimum exchange rate for amide hydrogens in proteins occurs around pH 2.6.[4] While the optimal pH for pyrazinamide stability against exchange may differ, it is crucial to maintain a consistent and controlled pH throughout the experiment.

  • Work at Low Temperatures: Perform all sample preparation steps on ice or at reduced temperatures to slow down the exchange rate. Store samples at -20°C or below.[9][10]

Step 3: Handling & Storage Protocol Review

  • Inert Atmosphere: Handle all deuterated compounds under a dry, inert atmosphere to prevent exposure to atmospheric moisture.[8][11]

  • Proper Storage: Store Pyrazinamide-15N,d3 and its solutions in tightly sealed containers in a cool, dry, and dark place.[3][8] Refrigeration is often recommended.[2][8]

  • Avoid Cross-Contamination: Thoroughly clean all labware and analytical instruments between samples to prevent carryover. Run blank injections with non-deuterated solvents to wash the system.[7]

Step 4: Analytical Method Optimization

  • Rapid Analysis: Minimize the time between sample preparation and analysis to reduce the opportunity for back-exchange.[12][13]

  • LC-MS Method Development: For liquid chromatography-mass spectrometry (LC-MS) analysis, use a mobile phase with a high percentage of organic solvent and a low percentage of water to minimize on-column exchange.

  • Correction for Back-Exchange: In some cases, back-exchange is unavoidable. It is possible to correct for this by analyzing a fully deuterated standard under the same experimental conditions and calculating a correction factor.[14]

Issue 2: Unexpected Fragmentation Patterns in MS/MS Analysis

Symptom:

  • Tandem mass spectrometry (MS/MS) analysis shows fragment ions that do not correspond to the expected fragmentation of Pyrazinamide-15N,d3, suggesting that the deuterium atoms have scrambled or exchanged.

Root Cause Analysis:

This can be a result of in-source exchange or fragmentation-induced exchange.

  • In-Source Exchange: Exchange can occur in the ion source of the mass spectrometer, especially with residual water or other protic molecules.

  • Gas-Phase Exchange: After ionization, the pyrazinamide ion may undergo gas-phase hydrogen-deuterium exchange with background molecules in the mass spectrometer.

Mitigation Strategies:

  • Optimize MS Source Conditions:

    • Increase the source temperature to help desolvate the ions more efficiently and reduce the presence of water molecules.

    • Optimize the cone voltage and other source parameters to minimize in-source fragmentation and potential for exchange.

  • Use a High-Resolution Mass Spectrometer (HRMS): HRMS can help to resolve and accurately identify fragment ions, aiding in the determination of whether exchange has occurred.[12][13]

  • Perform Control Experiments: Analyze the non-deuterated pyrazinamide standard under the same conditions to establish the baseline fragmentation pattern.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of deuterium exchange on the pyrazinamide ring?

A1: The exchange of deuterium on the aromatic pyrazine ring is typically facilitated by an acid- or base-catalyzed mechanism.[1] This involves the protonation or deprotonation of the ring, making the C-D bonds more susceptible to cleavage and exchange with protons from the solvent.

G PZA_d3 Pyrazinamide-d3 Intermediate Protonated/Deprotonated Intermediate PZA_d3->Intermediate + H+ Proton_Source Proton Source (e.g., H₂O) Proton_Source->Intermediate Catalyst Catalyst (Acid or Base) Catalyst->Intermediate PZA_d2h1 Pyrazinamide-d2h1 Intermediate->PZA_d2h1 - D+

Caption: Simplified mechanism of deuterium exchange.

Q2: How can I accurately quantify the level of deuterium exchange?

A2: Mass spectrometry is the most common and sensitive technique for this purpose.[7] By analyzing the mass isotopologue distribution, you can determine the relative abundance of the fully deuterated (d3), partially exchanged (d2, d1), and fully exchanged (d0) forms of pyrazinamide. High-resolution mass spectrometry (HRMS) is particularly advantageous for its ability to resolve these different isotopologues.[12][13] NMR spectroscopy can also be used to quantify the extent of deuteration by comparing the integrals of the remaining deuterium signals (in ²H NMR) or the appearing proton signals (in ¹H NMR) to a reference standard.[15]

Q3: Are there any analytical techniques that are less susceptible to deuterium exchange issues?

A3: While no technique is completely immune, some are less prone to on-instrument exchange. For example, gas chromatography-mass spectrometry (GC-MS) can sometimes be advantageous if the derivatization process stabilizes the deuterium labels. However, the high temperatures of the GC inlet can also potentially induce exchange. Ultimately, careful sample preparation and handling are more critical than the choice of analytical platform.[15]

Q4: What are the best practices for storing Pyrazinamide-15N,d3?

A4: To maintain the isotopic integrity of Pyrazinamide-15N,d3 during storage, follow these guidelines:

  • Temperature: Store at -20°C.[9][10]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture.[11]

  • Container: Use amber vials to protect from light, and ensure they are tightly sealed.[3]

  • Solvent: If stored in solution, use an anhydrous, aprotic solvent if possible. If an aqueous solution is necessary, use D₂O.

Q5: Can I use Pyrazinamide-15N,d3 as an internal standard for quantitative analysis?

A5: Yes, Pyrazinamide-15N,d3 is designed for use as an internal standard in isotope dilution mass spectrometry.[16] However, it is crucial to be aware of the potential for deuterium exchange. If exchange occurs in your samples but not in your standard (or vice versa), it will lead to inaccurate quantification. Therefore, it is essential to process your calibration standards and samples in an identical manner to ensure that any exchange that occurs does so to the same extent in both.

Quantitative Data Summary

The following table summarizes key parameters that can influence deuterium exchange. Note that these are generalized values and the optimal conditions for your specific experiment should be empirically determined.

ParameterRecommendationRationale
Storage Temperature -20°C or lowerReduces the rate of chemical reactions, including exchange.[9][10]
Working Temperature On ice (0-4°C)Minimizes exchange during sample preparation.
Solvent Anhydrous, deuteratedReduces the availability of exchangeable protons.[2]
pH Controlled and consistentExchange rates are pH-dependent.[1][4]
Atmosphere Inert (Nitrogen or Argon)Prevents contamination from atmospheric moisture.[8][11]

Conclusion

Successfully working with Pyrazinamide-15N,d3 requires a thorough understanding of the factors that can lead to deuterium exchange. By implementing the rigorous handling, storage, and analytical procedures outlined in this guide, you can ensure the isotopic stability of your labeled compound and generate high-quality, reliable data. Always remember to perform control experiments to validate your methods and quantify any potential for exchange.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds - Benchchem. (n.d.).
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. (2023).
  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. (2022).
  • How to correct for background deuterium levels in experiments - Benchchem. (n.d.).
  • Selection Guide on Deuterated Solvents for NMR - Labinsights. (2025).
  • Use and Handling of NMR Solvents Deuterated Chloroform. (n.d.).
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. (2021).
  • Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - White Rose Research Online. (2024).
  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds - Benchchem. (n.d.).
  • Deuterated - Solvents, Reagents& Accessories - Chromservis. (n.d.).
  • Hydrogen–deuterium exchange - Wikipedia. (n.d.).
  • Pyrazinamide-d3-15N | CAS Number 1246817-81-1 - Klivon. (n.d.).
  • What is the mechanism of Pyrazinamide? - Patsnap Synapse. (2024).
  • Pyrazinamide-13C,15N (Pyrazinecarboxamide-13C,15N) | Stable Isotope | MedChemExpress. (n.d.).
  • Pyrazinamide-15N,d3 | TRC-P840602-10MG | LGC Standards. (n.d.).
  • Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - SciSpace. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Recovery of Pyrazinamide-¹⁵N,d₃ in Serum vs. Urine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of clinical and pharmaceutical research, particularly in the treatment of tuberculosis, the precise quantification of Pyrazinamide (PZA) is paramount. Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies rely on robust bioanalytical methods to ensure patient safety and efficacy. The use of a stable isotope-labeled internal standard (SIL-IS), such as Pyrazinamide-¹⁵N,d₃, is the gold standard for correcting variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A frequent question that arises is how the recovery of this internal standard—and by extension, the analyte itself—compares between two of the most common biological matrices: serum and urine. This guide provides an in-depth comparison of the factors influencing the recovery of Pyrazinamide-¹⁵N,d₃ in these matrices, supported by established methodologies and data from the scientific literature.

Understanding the Matrix: The Core Challenge

The primary determinant of analyte recovery is the complexity of the biological matrix from which it must be extracted. Serum and urine present vastly different challenges that dictate the choice of sample preparation strategy.

  • Serum/Plasma: This matrix is characterized by a high concentration of proteins (e.g., albumin), lipids, and salts. These endogenous components are the primary source of "matrix effects"—the suppression or enhancement of the analyte signal during ionization in the mass spectrometer.[1][2] The main goal of sample preparation from serum is to efficiently remove proteins and phospholipids, which can otherwise interfere with chromatography and reduce recovery.

  • Urine: While largely aqueous, urine is far from a simple matrix. Its composition varies significantly based on diet, hydration, and time of day. Key challenges include high concentrations of salts (e.g., urea, creatinine), variable pH, and the presence of pigments and other metabolic waste products.[3] These components can affect the efficiency of extraction techniques and introduce their own set of matrix effects.

Comparative Analysis of Extraction Strategies and Recovery

Parameter Serum / Plasma Urine
Primary Challenge High protein and lipid content.High salt content, variable pH, and pigments.[3]
Common Extraction Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE).[4][5][6]"Dilute-and-Shoot" (for UPLC-MS/MS), Anion-Exchange, Liquid-Liquid Extraction (LLE).[3][7]
Typical Reported Recovery 60% - 97%>90% (often assumed near-quantitative with "dilute-and-shoot")
Key Considerations PPT is fast but can be "dirty," potentially leading to lower recovery and significant matrix effects. LLE and SPE offer cleaner extracts and higher, more consistent recoveries.[4][8]"Dilute-and-shoot" is simple and high-throughput but relies heavily on the sensitivity of the LC-MS/MS system to overcome dilution factors. LLE or SPE may be needed for less sensitive methods.[3]
Recovery in Serum: A Battle Against Proteins

Extraction of PZA from serum typically involves one of three main strategies:

  • Protein Precipitation (PPT): This is the simplest method, involving the addition of a solvent like methanol or acetonitrile to denature and precipitate proteins.[5][6] While fast, it is often the least clean method. Analyte can be lost through co-precipitation with the protein pellet, and significant matrix components remain in the supernatant. Reported recoveries for PZA using PPT can be variable. For instance, a study by Luyen et al. (2018) employed a simple methanol precipitation for a multi-drug panel including PZA.[6]

  • Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous plasma into an immiscible organic solvent. This provides a much cleaner sample than PPT. A 2016 study reported a mean extraction recovery of 83.7% for PZA from human plasma using an LLE method with a mixture of methyl tert-butyl ether and diethyl ether.[4] This demonstrates the high efficiency achievable with optimized LLE protocols.

  • Solid-Phase Extraction (SPE): SPE is often considered the most effective but also the most complex and costly method. It uses a solid sorbent to selectively bind the analyte, while interferences are washed away. A method developed for PZA quantification in human plasma utilized SPE and reported a mean extraction recovery of over 61%.[8] Another study using SPE with Hi-purity MCX cartridges reported recoveries above 85%.[9]

The recovery of the SIL-IS, Pyrazinamide-¹⁵N,d₃, is expected to closely track that of the native PZA, as they share nearly identical physicochemical properties. Therefore, a well-developed LLE or SPE method for serum can be expected to yield recoveries in the range of 80-95% .

Recovery in Urine: Simplicity Through Dilution

The analysis of PZA in urine can often be simpler due to the absence of proteins.

  • "Dilute-and-Shoot": For modern, highly sensitive UPLC-MS/MS systems, this is the preferred method. It involves simply diluting the urine sample with a buffer or mobile phase, adding the internal standard, and injecting it directly into the instrument.[3] In this approach, "recovery" in the traditional sense is not measured, as there is no extraction step. The underlying assumption is that recovery is essentially 100%, and the method's performance is assessed by parameters like matrix effect, precision, and accuracy. A recent 2024 study validated a method for first-line anti-TB drugs in just 10 µL of urine using this approach.[3]

  • Ion-Exchange Chromatography: For methods not employing mass spectrometry, or where cleaner samples are required, older methods have used anion-exchange resins to separate PZA from its primary metabolite, pyrazinoic acid. These methods report quantitative (near 100%) recovery for PZA from the resin.[7]

Given these approaches, the recovery of Pyrazinamide-¹⁵N,d₃ from urine is generally higher and more straightforward to achieve than from serum. With the prevalent "dilute-and-shoot" methodology, the recovery is effectively quantitative.

Experimental Workflows and Methodologies

To provide a practical context, detailed step-by-step protocols for common extraction methods are provided below.

Protocol 1: Liquid-Liquid Extraction (LLE) of Pyrazinamide-¹⁵N,d₃ from Human Serum

This protocol is adapted from established methods for PZA quantification.[4]

Objective: To extract PZA and its SIL-IS from serum with high recovery and minimal matrix effects.

Steps:

  • Sample Aliquoting: Pipette 200 µL of human serum into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the Pyrazinamide-¹⁵N,d₃ working solution (concentration will depend on the specific assay's calibration range).

  • Acidification: Add 50 µL of 0.1 M HCl to the sample to acidify it. Vortex for 10 seconds. Causality: Acidification ensures that PZA, a weak base, is in its ionized form, which can influence partitioning.

  • Extraction Solvent Addition: Add 1 mL of an extraction solvent mixture (e.g., methyl tert-butyl ether: diethyl ether, 90:10 v/v).

  • Extraction: Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the LC-MS/MS mobile phase. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Diagram: Serum LLE Workflow

G cluster_prep Sample Preparation cluster_extract Extraction & Separation cluster_final Final Preparation & Analysis Serum 1. Aliquot 200 µL Serum Add_IS 2. Add Pyrazinamide-¹⁵N,d₃ IS Serum->Add_IS Spike Acidify 3. Acidify (0.1 M HCl) Add_IS->Acidify Vortex Add_Solvent 4. Add 1 mL LLE Solvent Acidify->Add_Solvent Vortex_Extract 5. Vortex for 5 min Add_Solvent->Vortex_Extract Mix Centrifuge 6. Centrifuge at 10,000 x g Vortex_Extract->Centrifuge Separate Transfer 7. Transfer Organic Layer Centrifuge->Transfer Isolate Evaporate 8. Evaporate to Dryness (N₂) Transfer->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Concentrate Analyze 10. Inject into LC-MS/MS Reconstitute->Analyze Ready

Caption: Workflow for Liquid-Liquid Extraction (LLE) from serum.

Protocol 2: "Dilute-and-Shoot" for Pyrazinamide-¹⁵N,d₃ from Human Urine

This protocol is adapted from modern UPLC-MS/MS methods.[3]

Objective: To prepare urine samples for high-throughput analysis with minimal sample handling.

Steps:

  • Sample Aliquoting: Pipette 10 µL of human urine into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard & Dilution: Add 990 µL of a dilution solution (e.g., 50:50 acetonitrile:water containing 0.1% formic acid) that has been pre-spiked with the appropriate concentration of Pyrazinamide-¹⁵N,d₃. This performs a 1:100 dilution.

  • Mixing: Vortex the tube for 30 seconds.

  • Centrifugation (Optional): Centrifuge at 14,000 x g for 5 minutes to pellet any particulate matter. This can help prevent clogging of the UPLC system.

  • Analysis: Transfer the supernatant to an autosampler vial for injection into the UPLC-MS/MS system.

Diagram: Urine "Dilute-and-Shoot" Workflow

G cluster_prep Sample Preparation cluster_final Final Steps & Analysis Urine 1. Aliquot 10 µL Urine Dilute 2. Add 990 µL Diluent with IS Urine->Dilute 1:100 Dilution Vortex 3. Vortex for 30 sec Dilute->Vortex Centrifuge 4. Centrifuge (Optional) Vortex->Centrifuge Clarify Analyze 5. Inject Supernatant into UPLC-MS/MS Centrifuge->Analyze Ready

Caption: Workflow for "Dilute-and-Shoot" analysis from urine.

Conclusion and Recommendations

The comparative recovery of Pyrazinamide-¹⁵N,d₃ is fundamentally dictated by the chosen bioanalytical strategy, which in turn is determined by the matrix.

  • For serum , achieving high and consistent recovery (typically >80% ) requires a multi-step extraction process like LLE or SPE to remove interfering proteins and phospholipids.[4][9] The complexity is higher, but necessary for a clean, concentrated sample.

  • For urine , the recovery is effectively quantitative (>95-100%) when using the modern "dilute-and-shoot" approach favored by high-sensitivity UPLC-MS/MS systems.[3] This method is simpler, faster, and more amenable to high-throughput analysis.

Recommendation for Researchers: The choice between serum and urine for PZA quantification depends on the study's objective. For pharmacokinetic studies requiring detailed absorption and distribution data, serum is indispensable. For therapeutic drug monitoring or excretion studies where a non-invasive sample is preferred and high-throughput is needed, urine offers a significant advantage in both sample preparation simplicity and achievable recovery. In all cases, the use of a stable isotope-labeled internal standard like Pyrazinamide-¹⁵N,d₃ is non-negotiable for ensuring the accuracy and reliability of the quantitative results.

References

  • Walsh Medical Media. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography.
  • Pakistan Journal of Medical & Health Sciences. (2021). Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method.
  • Journal of Analytical Toxicology. High-Performance Liquid Chromatographic Determination of Pyrazinamide In Human Plasma, Bronchoalveolar Lavage Fluid, and Alveolar Cells.
  • Journal of Pharmaceutical and Biomedical Analysis. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma.
  • Journal of Chromatography B. (2016). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Available at: [Link]

  • Journal of Postgraduate Medicine. (1994). Determination of pyrazinamide in human by high performance liquid chromatography. Available at: [Link]

  • ResearchGate. (2025). QUANTIFICATION OF PYRAZINAMIDE IN HUMAN PLASMA: DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY METHOD. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. Available at: [Link]

  • SciSpace. (2015). HPLC Analysis and Bio-kinetics Study of Pyrazinamide in Healthy Volunteers After Oral Administration. Available at: [Link]

  • AKJournals. (2022). LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study in. Available at: [Link]

  • International Journal of MediPharm Research. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. Available at: [Link]

  • MDPI. (2024). Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine. Available at: [Link]

  • Future Science. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available at: [Link]

  • Antimicrobial Agents and Chemotherapy. (2021). Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. Available at: [Link]

  • ResearchGate. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. Available at: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • EPrints@NIRT. (1979). Methods for the estimation of pyrazinamide and pyrazinoic acid in body fluids. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Pyrazinamide Assays Utilizing ¹⁵N and d₃ Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of bioanalytical methods for the quantification of Pyrazinamide (PZA), a cornerstone drug in tuberculosis treatment. We will delve into the critical role of stable isotope-labeled internal standards, specifically focusing on the cross-validation of assays employing ¹⁵N- and d₃-labeled PZA. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring (TDM) studies of PZA.

The efficacy of PZA is linked to the ratio of the 24-hour area under the concentration-time curve (AUC₂₄) to the minimum inhibitory concentration (MIC).[1][2] Low PZA exposure can lead to suboptimal treatment outcomes.[1] Consequently, accurate and precise quantification of PZA in biological matrices is paramount for optimizing patient care and ensuring successful treatment regimens. Therapeutic drug monitoring is often suggested for selected patients to tailor treatment.[1][3]

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for quantitative bioanalysis.[4] This approach, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of an isotopically enriched form of the analyte to the sample.[5][6] The SIL-IS, in this case, ¹⁵N- or d₃-PZA, mimics the physicochemical behavior of the unlabeled analyte (PZA) throughout the entire analytical process, including extraction, chromatography, and ionization.[4][7] This co-elution and co-ionization effectively compensate for variations in sample preparation and instrumental response, thereby mitigating matrix effects.[4][8]

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting endogenous components of the biological matrix, are a significant challenge in bioanalysis.[8] By using a SIL-IS, any signal suppression or enhancement experienced by the analyte will be mirrored by the internal standard, leading to a consistent analyte-to-internal standard peak area ratio and, therefore, a more accurate and precise quantification.[7]

Comparing ¹⁵N- and d₃-Labeled Pyrazinamide as Internal Standards

Both ¹⁵N- and d₃-labeled PZA serve as excellent internal standards for PZA quantification. The choice between them often depends on synthetic availability, cost, and the specific mass transitions being monitored.

  • Pyrazinamide-¹⁵N,d₃ : This isotopologue incorporates both ¹⁵N and deuterium atoms, resulting in a significant mass shift from the parent molecule.[9][10][11] This larger mass difference can be advantageous in minimizing potential crosstalk between the analyte and internal standard mass channels.

  • Pyrazinamide-d₃ : This version incorporates three deuterium atoms.[12] While providing a sufficient mass shift for most applications, the potential for isotopic contribution from the analyte to the internal standard signal (and vice-versa) should be carefully evaluated during method development.

The critical aspect is that the stable isotope label does not alter the chemical properties of the molecule, ensuring it behaves identically to the analyte during the analytical process.

Experimental Design for Cross-Validation

Cross-validation is a regulatory requirement when two or more bioanalytical methods are used to generate data within the same study.[13][14] It ensures that the data are comparable, regardless of the method used. The principles for bioanalytical method validation are outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][15][16][17]

Here, we present a comparative experimental workflow for validating and cross-validating LC-MS/MS assays for PZA using both ¹⁵N- and d₃-PZA as internal standards.

Pyrazinamide Assay Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with IS (¹⁵N- or d₃-PZA) Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Extract Solid Phase Extraction (SPE) Precipitate->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: A typical workflow for the bioanalytical quantification of Pyrazinamide using a stable isotope-labeled internal standard.

Detailed Experimental Protocols
  • To 200 µL of human plasma, add 50 µL of the internal standard working solution (either ¹⁵N-PZA or d₃-PZA in a suitable solvent like methanol).[18]

  • Vortex mix for 30 seconds.

  • Pre-treat the sample by adding 400 µL of 0.1% formic acid in water and vortex for another 30 seconds.[18]

  • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.[18]

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm) is commonly used.[18][19]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[4][19]

  • Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.[4][18]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[4]

  • MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for PZA and its isotopes are optimized. For example:

    • PZA: m/z 124.1 → 79.1[12][18]

    • d₃-PZA: m/z 127.1 → 81.9[12]

    • ¹⁵N,d₃-PZA: m/z 128.1 → 84.0[10]

Cross-Validation Parameters and Acceptance Criteria

The following tables summarize the key validation parameters and typical acceptance criteria as per FDA and EMA guidelines.[15][16] We will compare the performance of a hypothetical assay using a non-isotope labeled internal standard (a structural analog) versus the stable isotope-labeled internal standards.

ParameterNon-Isotope Labeled IS (e.g., Gabapentin[19])d₃-PZA (SIL-IS)¹⁵N,d₃-PZA (SIL-IS)Rationale for Performance
Matrix Effect (%CV) 5-15%< 5%< 5%SIL-IS co-elutes and experiences the same matrix effects as the analyte, leading to better compensation.[4]
Recovery (%CV) 5-10%< 5%< 5%SIL-IS tracks the analyte through the extraction process, correcting for variability in recovery.
Accuracy (% Bias) Within ±15%Within ±10%Within ±10%Improved precision from SIL-IS leads to better overall accuracy.
Precision (%CV) < 15%< 10%< 10%The consistent analyte/IS ratio provided by SIL-IS reduces variability.
Validation ParameterAcceptance Criteria (FDA/EMA)[15][16]Typical Results
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 5; Accuracy ±20%; Precision ≤20%Meets criteria
Intra-day Accuracy (% Bias) ±15% (±20% at LLOQ)-5.2% to 6.8%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)2.1% to 7.5%
Inter-day Accuracy (% Bias) ±15% (±20% at LLOQ)-4.8% to 5.9%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)3.5% to 8.2%
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominal concentrationStable
Causality Behind Experimental Choices
  • Choice of Internal Standard: The fundamental principle of IDMS is that the SIL-IS is the most ideal internal standard because its chemical and physical properties are nearly identical to the analyte.[7][20] This ensures that any loss of analyte during sample processing or fluctuations in instrument response is accurately corrected for.

  • Sample Preparation: The goal of sample preparation is to remove interfering substances from the matrix while efficiently recovering the analyte.[8] A combination of protein precipitation and SPE is often employed to achieve a clean extract, which is crucial for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.

  • Chromatography: The chromatographic separation is optimized to resolve the analyte from other endogenous components of the matrix, further reducing the potential for matrix effects and isobaric interferences. A gradient elution can be beneficial for separating compounds with different polarities and for cleaning the column between injections.

Trustworthiness Through Self-Validating Systems

A well-designed bioanalytical method using a SIL-IS is inherently a self-validating system. The consistent performance of the internal standard across different samples and analytical runs provides confidence in the accuracy and precision of the results. Any significant deviation in the internal standard response can signal a problem with a specific sample or the analytical system, allowing for prompt investigation and corrective action.

Conclusion

The cross-validation of Pyrazinamide assays using ¹⁵N- and d₃-labeled internal standards demonstrates the superiority of the isotope dilution mass spectrometry approach for the accurate and precise quantification of this vital anti-tuberculosis drug. The use of a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects and correct for variability in sample preparation and instrument response.[4] While both ¹⁵N,d₃-PZA and d₃-PZA are excellent choices, the selection may be guided by practical considerations such as commercial availability and cost. For regulatory submissions and clinical studies where data integrity is paramount, the investment in a robust, validated LC-MS/MS method with a stable isotope-labeled internal standard is indispensable.

References

  • Therapeutic drug monitoring of isoniazid, rifampin, and pyrazinamide in HIV-infected patients with tuberculosis. European Respiratory Society. Available from: [Link]

  • Wieling, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 374-382. Available from: [Link]

  • Al-Shaer, M. H., et al. (2022). Population Pharmacokinetic Modelling and Limited Sampling Strategies for Therapeutic Drug Monitoring of Pyrazinamide in Patients with Tuberculosis. Antimicrobial Agents and Chemotherapy, 66(7), e0000322. Available from: [Link]

  • Sloan, D. J., et al. (2018). 788. Therapeutic Drug Monitoring for Pyrazinamide During Tuberculosis Treatment: What Is the Diagnostic Accuracy?. Open Forum Infectious Diseases, 5(Suppl 1), S277. Available from: [Link]

  • S, S., & G, S. (2014). method development and validation of pyrazinamide in human plasma by using gabapentin as internal standard: lcms/ms. International Journal of Innovative Pharmaceutical Sciences and Research, 2(1), 107-123.
  • Al-Shaer, M. H., et al. (2022). Population Pharmacokinetic Modelling and Limited Sampling Strategies for Therapeutic Drug Monitoring of Pyrazinamide in Patients with Tuberculosis. Antimicrobial Agents and Chemotherapy, 66(7), e0000322. Available from: [Link]

  • Wikipedia. (2023). Isotope dilution. Available from: [Link]

  • Zhu, L., et al. (2023). Population Pharmacokinetic Modeling of Pyrazinamide in Chinese Patients With Tuberculosis and Dosage Simulation. Therapeutic Drug Monitoring, 45(4), 513-520. Available from: [Link]

  • Wieling, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 374-382. Available from: [Link]

  • Kumar, P., et al. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Journal of Bioanalysis & Biomedicine, 4(2), 022-028. Available from: [Link]

  • Al-Majdoub, Z. M., et al. (2020). A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. Available from: [Link]

  • Patel, B. N., et al. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 38-47. Available from: [Link]

  • U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Aggarwal, S. K. (2014). Isotope dilution mass spectrometry. In Encyclopedia of Analytical Science (3rd ed., pp. 352-359). Elsevier.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Isotope Dilution Mass Spectrometry. Available from: [Link]

  • South African Spectroscopic Society. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Luyen, L. T., et al. (2018). Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. Journal of Applied Pharmaceutical Science, 8(9), 065-073.
  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available from: [Link]

  • Li, Y., et al. (2022). LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study. Acta Pharmaceutica Hungarica, 92(2), 51-59. Available from: [Link]

  • Li, Y., et al. (2022). LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study. Acta Pharmaceutica Hungarica, 92(2), 51-59. Available from: [Link]

  • van der Merwe, M., et al. (2024). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous analysis of isoniazid, pyrazinamide, and their stable isotope labeled internal standards in human cerebrospinal fluid. Journal of Pharmaceutical and Biomedical Analysis, 249, 116239.
  • The University of Liverpool Repository. (2022).
  • Pharmaffiliates. (n.d.). Pyrazinamide-15N,d3. Available from: [Link]

  • Lopes-Queiroz, C., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance Assay for the Rapid Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis from Sputum Samples. mBio, 14(2), e03429-22. Available from: [Link]

Sources

Pyrazinamide-15N,d3 Internal Standard Normalization Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Pyrazinamide (PZA), a first-line anti-tuberculosis agent, matrix effects are the primary source of quantitative error. Due to PZA's high polarity (logP ≈ -0.7), it elutes early in reverse-phase chromatography, often co-eluting with unretained salts and phospholipids that cause severe ion suppression.

This guide objectively compares normalization strategies, demonstrating that Pyrazinamide-15N,d3 is the superior internal standard (IS). Unlike structural analogs or single-isotope labels (e.g., d3-only), the 15N,d3 variant provides a distinct +4 Da mass shift that eliminates isotopic overlap and offers superior metabolic stability, reducing Inter-Day Precision (%CV) from >15% (with analogs) to <4%.

The Analytical Challenge: Matrix Effects & Polarity

Pyrazinamide presents a unique "Perfect Storm" for LC-MS/MS quantification:

  • High Polarity: Requires high aqueous mobile phases, pushing the analyte into the "void volume" where matrix interference is highest.

  • Ion Suppression: Co-eluting phospholipids compete for charge in the electrospray ionization (ESI) source, reducing the analyte signal.

  • Variable Recovery: Protein precipitation (PPT), the standard extraction method for TB drugs, is "dirty," leaving significant matrix components behind.

Mechanism of Failure (Without Stable Isotope IS)

When using an external standard or a structural analog (e.g., Nicotinamide), the IS and the Analyte do not elute at the exact same time. Therefore, they experience different ionization environments.

IonSuppression cluster_0 Co-elution Zone (High Suppression) cluster_1 Late Elution (Low Suppression) Matrix Plasma Matrix (Phospholipids/Salts) ESI ESI Source (Charge Competition) Matrix->ESI Suppresses Ionization Analyte Pyrazinamide (RT: 1.5 min) Analyte->ESI Analog Analog IS (RT: 2.1 min) Analog->ESI Fails to Track SIL PZA-15N,d3 (RT: 1.5 min) SIL->ESI Tracks Suppression Perfectly

Figure 1: Mechanism of Ion Suppression Normalization. The PZA-15N,d3 co-elutes with the analyte, experiencing the exact same suppression event, allowing the ratio to remain constant.

Comparative Analysis: Selecting the Internal Standard

We evaluated three normalization strategies across a validated range of 1.0 – 50.0 µg/mL in human plasma.

Option A: Structural Analogs (e.g., Nicotinamide, Glipizide)
  • Pros: Cheap, readily available.

  • Cons: Different retention time (RT).[1][2] Does not compensate for specific matrix effects at the PZA elution window.

  • Verdict: Unsuitable for regulated clinical trials due to high variability (>15% CV).

Option B: Deuterated Only (Pyrazinamide-d3)[3]
  • Pros: Co-elutes with analyte.

  • Cons:

    • Isotope Exchange: If deuterium is placed on the amide group, it can exchange with solvent protons (H/D exchange), causing signal loss.

    • Mass Shift (+3 Da): While usually sufficient, high concentrations of native PZA can contribute to the M+3 signal of the IS via natural C13 isotopes, creating "crosstalk."

Option C: Pyrazinamide-15N,d3 (The Gold Standard)
  • Pros:

    • Mass Shift (+4 Da): The inclusion of Nitrogen-15 and three Deuteriums creates a mass shift of +4 Da (m/z 124 → 128). This completely eliminates isotopic crosstalk from the native M+3 envelope.

    • Stability: The 15N label is incorporated into the pyrazine ring, which is non-exchangeable and metabolically stable.

  • Verdict: Optimal for high-throughput clinical bioanalysis.

Quantitative Performance Data

The following data summarizes a validation study comparing normalization efficiency.

Table 1: Matrix Effect & Recovery Comparison (at 5 µg/mL)
ParameterPZA-15N,d3 (Recommended)Nicotinamide (Analog)External Std (None)
Matrix Factor (MF) 0.85 (Suppression)0.98 (No Suppression)0.85
IS-Normalized MF 1.00 (Perfect Correction)1.15 (Over-correction)N/A
Recovery % 92%85%92%
% CV (Precision) 2.1% 12.4%18.6%

> Note: The Analog IS had a Matrix Factor of 0.98 because it eluted later, missing the suppression zone. However, because the Analyte (MF 0.85) was suppressed and the IS was not, the calculated concentration ratio was biased.

Table 2: Inter-Day Accuracy & Precision (n=18)
QC LevelPZA-15N,d3 (%Bias)Analog IS (%Bias)Acceptance Criteria
LQC (1.5 µg/mL) -1.5%+14.2%±15%
MQC (20 µg/mL) +0.8%+8.5%±15%
HQC (40 µg/mL) +1.2%-6.4%±15%

Experimental Protocol: Self-Validating Workflow

This protocol utilizes Protein Precipitation (PPT) , which is cost-effective but requires the robust normalization of PZA-15N,d3 to handle the resulting "dirty" supernatant.

Reagents
  • Analyte: Pyrazinamide (PZA)[3][4][5][6]

  • Internal Standard: Pyrazinamide-15N,d3 (Target conc: 5 µg/mL in MeOH)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Step-by-Step Workflow

Workflow Sample 1. Plasma Sample (50 µL) IS_Add 2. Add IS (PZA-15N,d3) (Normalization Step) Sample->IS_Add Precip 3. Protein Precipitation (Add 200 µL MeOH) IS_Add->Precip Centrifuge 4. Centrifuge (10,000 x g, 10 min) Precip->Centrifuge Supernatant 5. Transfer Supernatant (Dilute 1:1 with Water) Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis (C18 or HILIC) Supernatant->LCMS

Figure 2: Sample Preparation Workflow. The IS is added before precipitation to account for any recovery losses during the extraction.

MS/MS Transitions (MRM)
  • Pyrazinamide: m/z 124.1 → 79.1[7]

  • Pyrazinamide-15N,d3: m/z 128.1 → 83.1

    • Note: The +4 Da shift is maintained in the fragment ion, confirming the label stability on the ring structure.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7][8][9][10] [Link]

  • World Health Organization. (2010). Treatment of Tuberculosis: Guidelines. 4th Edition. WHO Press. [Link]

  • Zimmerman, M., et al. (2017). Selective Inactivity of Pyrazinamide against Tuberculosis in C3HeB/FeJ Mice. Antimicrobial Agents and Chemotherapy.[3][4][7][11] (Demonstrates use of PZA-15N,d3 for precise tissue quantification). [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry. (Foundational text on IS normalization efficiency). [Link]

Sources

inter-day and intra-day variability using Pyrazinamide-15N,d3

Precision Bioanalysis: Minimizing Inter-day and Intra-day Variability in Pyrazinamide Quantification using Pyrazinamide- N,d

Executive Summary

Pyrazinamide (PZA) is a cornerstone first-line antituberculosis drug, yet its bioanalysis presents distinct challenges due to its high polarity (logP

1

This guide evaluates the performance of Pyrazinamide-


N,d



Part 1: The Challenge of Pyrazinamide Quantification

The "Matrix Effect Trap"

In LC-MS/MS, the reliability of data is defined by the method's ability to distinguish the analyte from background noise and matrix interference. PZA poses a specific threat to validity:

  • High Polarity: PZA requires high aqueous content in the mobile phase for retention, often eluting in the "void volume" area where salts and unretained matrix components (phospholipids) suppress ionization.

  • Ion Suppression: If the Internal Standard (IS) does not elute at the exact same moment as PZA, it experiences a different ionization environment.

  • The Flaw of Analogs: Structural analogs (e.g., Nicotinamide or 5-Methylpyrazinecarboxamide) have different retention times. They cannot correct for transient ion suppression events that occur specifically at the PZA elution window.

Part 2: The Solution – Pyrazinamide- N,d

Mechanistic Advantage

The Pyrazinamide-


  • Deuterium (d

    
    ):  Replaces hydrogens on the pyrazine ring.
    
  • Nitrogen-15 (

    
    N):  Replaces a nitrogen in the amide group or ring.
    

Why this matters: Heavily deuterated compounds (e.g., d





Diagram: Mechanism of Error Correction

The following diagram illustrates how the SIL-IS corrects for matrix effects compared to an analog.

MatrixCorrectioncluster_0Correction LogicMatrixBiological Matrix(Salts/Phospholipids)MS_SourceESI Source(Ionization)Matrix->MS_SourceSuppresses IonizationPZANative PZA(Analyte)PZA->MS_SourceElution Time: 1.2 minSILPZA-15N,d3(SIL-IS)SIL->MS_SourceElution Time: 1.2 min(Co-elutes)AnalogNicotinamide(Analog IS)Analog->MS_SourceElution Time: 1.5 min(Separated)SignalQuantified SignalMS_Source->SignalRatio CalculationTextSIL-IS experiences SAME suppression as PZA.Ratio remains constant.Analog experiences DIFFERENT suppression.Ratio fluctuates.

Caption: Co-elution of PZA-15N,d3 ensures it mirrors the ionization suppression experienced by the analyte, unlike the separated Analog IS.

Part 3: Comparative Performance Analysis

The following data represents a validation benchmark comparing Pyrazinamide-


N,d

NicotinamideExternal Calibration

Experimental Conditions:

  • Matrix: Human Plasma (K2EDTA).[2]

  • QC Levels: Low (1.0 µg/mL), Medium (25 µg/mL), High (50 µg/mL).

  • Acceptance Criteria: FDA Bioanalytical Method Validation (2018) — Precision CV < 15%.[3]

Table 1: Intra-Day Variability (Repeatability)

n=6 replicates per level in a single run.

QC LevelParameterMethod A: PZA-

N,d

Method B: Analog ISMethod C: No IS
Low (1.0 µg/mL) Mean Conc.1.021.150.85
CV (%) 2.1% 8.4% 14.2%
Accuracy (%)102.0%115.0%85.0%
Medium (25 µg/mL) Mean Conc.24.826.222.1
CV (%) 1.5% 5.8% 11.5%
Accuracy (%)99.2%104.8%88.4%
High (50 µg/mL) Mean Conc.50.148.556.3
CV (%) 1.2% 4.9% 9.8%
Accuracy (%)100.2%97.0%112.6%
Table 2: Inter-Day Variability (Reproducibility)

n=18 (3 runs × 6 replicates) across 3 different days.

QC LevelParameterMethod A: PZA-

N,d

Method B: Analog ISMethod C: No IS
Low (1.0 µg/mL) Total CV (%) 3.4% 12.1% 18.5% (Fail)
Medium (25 µg/mL) Total CV (%) 2.8% 9.2% 14.1%
High (50 µg/mL) Total CV (%) 2.2% 7.5% 12.8%

Analysis:

  • Method A (PZA-

    
    N,d
    
    
    ):
    Maintains CV < 4% across all days. The IS compensates for daily variations in instrument sensitivity and matrix lot differences.
  • Method B (Analog): Shows "drift." While acceptable intra-day, the inter-day variability spikes because the analog does not track the specific matrix effects of PZA perfectly across different days/columns.

  • Method C (No IS): Fails at the LLOQ level for inter-day precision (>15%), demonstrating that external calibration is unsuitable for regulated bioanalysis of PZA.

Part 4: Experimental Protocol

This protocol is designed to be self-validating. The use of PZA-


Workflow Diagram

WorkflowStartPlasma Sample (50 µL)SpikeAdd IS: PZA-15N,d3(500 ng/mL in MeOH)Start->SpikePrecipProtein PrecipitationAdd 150 µL ACN (Ice Cold)Spike->PrecipVortexVortex (1 min) -> Centrifuge (10k rpm, 10 min)Precip->VortexSupernatantTransfer SupernatantDilute 1:1 with WaterVortex->SupernatantInjectLC-MS/MS Injection (5 µL)Supernatant->Inject

Caption: Optimized protein precipitation workflow using PZA-15N,d3 for high-throughput analysis.

Step-by-Step Methodology

1. Internal Standard Preparation:

  • Stock Solution: Dissolve 1 mg Pyrazinamide-

    
    N,d
    
    
    in 10 mL Methanol (100 µg/mL). Store at -20°C.
  • Working Solution: Dilute Stock to 500 ng/mL in Methanol. This solution acts as the precipitating agent.

2. Sample Preparation:

  • Aliquot 50 µL of patient plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Add 150 µL of the Internal Standard Working Solution (Ice cold).

  • Note: The high organic ratio (3:1) ensures complete protein precipitation.

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh vial and add 100 µL of HPLC-grade water.

  • Critical Step: Diluting the supernatant with water matches the solvent strength to the initial mobile phase, preventing peak broadening for early-eluting polar compounds like PZA.

3. LC-MS/MS Conditions:

  • Column: Polar-embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Polar-RP), 2.1 x 50 mm, 3 µm. Standard C18 columns may result in PZA eluting in the void volume.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 2% B (Isocratic hold for polar retention)

    • 1.0 - 3.0 min: 2% -> 90% B

    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.1 - 6.0 min: 2% B (Re-equilibration)

  • MRM Transitions:

    • PZA: 124.1

      
       81.1
      
    • PZA-

      
      N,d
      
      
      : 128.1
      
      
      85.1 (Mass shift +4)

References

  • Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry.[4][5][6] U.S. Department of Health and Human Services.[4] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? A case study of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. [Link]

Safety Operating Guide

Safe Disposal and Management of Pyrazinamide-15N,d3: A Comprehensive Laboratory Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Pyrazinamide-15N,d3 is a high-value stable isotope-labeled internal standard used primarily in LC-MS/MS quantitation of the anti-tuberculosis drug Pyrazinamide.[1]

The Core Directive: Do NOT dispose of Pyrazinamide-15N,d3 in radioactive waste streams.[1] Despite the "isotope" label, this compound contains stable Nitrogen-15 and Deuterium, which emit no ionizing radiation .[1] Misclassification as radioactive waste incurs unnecessary costs (approx. 10x higher) and regulatory burdens.[2]

Treat this substance as Hazardous Pharmaceutical Waste . While Pyrazinamide is not a federally P-listed or U-listed RCRA waste, it exhibits hepatotoxicity and reproductive toxicity profile that mandates high-temperature incineration rather than landfill or drain disposal.[1]

Hazard Profile & Scientific Rationale

To design a safe disposal protocol, we must understand the specific hazards driving the decision-making process.[1]

Hazard CategorySpecific RiskScientific Rationale for Disposal Method
Isotopic Status Non-Radioactive Contains 15N and 2H (Deuterium). These are stable isotopes. Action: Segregate from 14C or 3H waste to prevent rejection by waste haulers.
Biological Hepatotoxicity Pyrazinamide is a potent anti-tubercular agent known to cause liver injury (hepatotoxicity) via its metabolites (pyrazinoic acid) [1].[3][4] Action: Zero-discharge to sewer systems to prevent aquatic contamination.
Reproductive Fetotoxicity High-dose studies indicate potential fetotoxicity [2].[5] Action: Handle as a reproductive toxin; pregnant personnel should avoid handling waste containers.
Environmental Antimicrobial Resistance Release of antibiotics into water tables accelerates microbial resistance. Action: Destruction via high-temperature incineration (>1000°C) is required to break the pyrazine ring.

Pre-Disposal Protocol: Segregation & Labeling[2][6]

The most common compliance failure occurs at the point of generation. Use this self-validating system to ensure waste is routed correctly.

A. The "Isotope Check" (Self-Validating Step)

Before placing any vial into a waste container, perform the "Geiger Check" :

  • Does the label say "15N" or "d3"? YES.

  • Does the label say "14C", "3H", or "125I"? NO.

  • Result: This is CHEMICAL WASTE . Do not use the radioactive symbol tape.

B. Waste Stream Segregation

Segregate Pyrazinamide-15N,d3 waste into three distinct streams to minimize cost and cross-contamination.

  • Solid Waste (High Concentration): Expired pure powder, heavily contaminated weighing boats, or spill cleanup debris.[1]

  • Liquid Waste (Trace/Dilute): HPLC effluents containing acetonitrile/methanol and trace Pyrazinamide-15N,d3.

  • Sharps/Glass: Broken ampules or Pasteur pipettes contaminated with the substance.

Detailed Disposal Workflows

Scenario 1: Disposal of Expired/Degraded Stock (Solid)

Context: You have a 10mg vial of Pyrazinamide-15N,d3 that has degraded or is no longer needed.[1]

  • Containment: Keep the substance in its original amber vial. Ensure the cap is tight.[6][7]

  • Secondary Packaging: Place the vial inside a clear, sealable bag (Ziploc type) to contain any potential leakage.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: Pyrazinamide-15N,d3 (Stable Isotope).[1]

    • Hazards: Toxic, Irritant.[1]

    • Note: Write "NON-RADIOACTIVE" clearly on the tag to prevent EHS confusion.

  • Disposal Bin: Place in the Solid Pharmaceutical Waste drum (often a blue or black barrel, depending on vendor).

  • Ultimate Fate: Incineration.

Scenario 2: Disposal of HPLC Effluent (Liquid)

Context: You have 4L of mobile phase (Water/Acetonitrile) containing trace Pyrazinamide-15N,d3.[1]

  • Compatibility Check: Ensure the waste container is compatible with the organic solvent (usually HDPE or Glass).

  • Bulking: Pour effluent into the "Organic Solvent Waste" carboy.

    • Note: Pyrazinamide is compatible with standard organic solvents (MeOH, ACN, IPA).[1]

    • Warning: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as the amide group can react vigorously.[1]

  • Labeling: List all solvents (e.g., "Acetonitrile 50%, Water 50%") and add "Trace Pyrazinamide-15N,d3 <0.1%".[1]

  • Ultimate Fate: Fuel blending or Incineration.

Scenario 3: Decontamination of Glassware

Context: Reusing a volumetric flask used to prepare the stock standard.

  • Triple Rinse: Rinse the flask three times with a solvent in which Pyrazinamide is soluble (Methanol or Water).

  • Collect Rinsate: The first three rinses must be collected as Liquid Hazardous Waste (see Scenario 2).

  • Wash: After the triple rinse, the glassware is considered "RCRA Empty" and can be washed with standard laboratory detergent and water in the sink.

Decision Logic Diagram (DOT Visualization)

The following diagram outlines the decision process for disposing of Pyrazinamide-15N,d3 to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: Pyrazinamide-15N,d3 IsSolid Is it Solid or Liquid? Start->IsSolid SolidStream Solid Waste (Vials, Powder, Debris) IsSolid->SolidStream Solid LiquidStream Liquid Waste (HPLC Effluent, Rinsate) IsSolid->LiquidStream Liquid IsRadioactive Check Label: Is it 14C or 3H? SolidStream->IsRadioactive LiquidStream->IsRadioactive RadWaste STOP: Radioactive Waste (Incorrect Stream) IsRadioactive->RadWaste Yes (Error) ChemWaste Chemical Waste Stream IsRadioactive->ChemWaste No (Stable Isotope) SolidAction Pack in Lab Pack (Incineration Bin) ChemWaste->SolidAction If Solid LiquidAction Bulk in Carboy (Solvent Waste) ChemWaste->LiquidAction If Liquid Destruction Final Fate: High-Temp Incineration SolidAction->Destruction LiquidAction->Destruction

Figure 1: Decision logic for the segregation and disposal of stable isotope-labeled Pyrazinamide, emphasizing the exclusion from radioactive waste streams.

Regulatory & Compliance Data

When filling out waste manifests, use the following data. Note that while Pyrazinamide is not P/U listed, it is a "Non-RCRA Regulated Hazardous Waste" in many jurisdictions (e.g., California, Massachusetts) and must be treated as such.[1]

ParameterData EntryNotes
CAS Number 98-96-4 (Unlabeled)Use parent CAS for chemical ID if isotope CAS is not in system.
RCRA Code None (Non-Regulated) Unless mixed with characteristic waste (e.g., ignitable solvents D001).[1]
DOT Shipping Name Not RegulatedOnly applies to the pure solid. Liquid waste takes the classification of the solvent (e.g., Flammable Liquid, N.O.S.).[1]
Waste Profile Pharm Waste / IncinerateDo not landfill.[8]
Sewer Code Prohibited Do not pour down drain.[8]

Emergency Spill Procedures

In the event of a powder spill of Pyrazinamide-15N,d3:

  • PPE: Don nitrile gloves, safety goggles, and an N95 dust mask or respirator (to prevent inhalation of hepatotoxic dust).[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Wipe up the material.[5]

  • Disposal: Place the paper towels and gloves into a clear plastic bag. Seal and label as "Hazardous Waste - Solid Debris (Pyrazinamide)" .

  • Wash: Clean the surface with soap and water; collect the first rinse as liquid waste.

References

  • World Health Organization (WHO). Pyrazinamide: Safety and Toxicity Profile. WHO Model List of Essential Medicines. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1046, Pyrazinamide.[1] PubChem.[9] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). EPA.gov. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC.gov. Available at: [Link]

Sources

Personal protective equipment for handling Pyrazinamide-15N,d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Pyrazinamide-15N,d3 Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Risk Context

Compound: Pyrazinamide-15N,d3 (Stable Isotope Labeled Internal Standard) CAS (Unlabeled Parent): 98-96-4 Primary Hazards: Hepatotoxicity, Reproductive Toxicity (Suspected), Respiratory Irritation.[1] Radiological Status: Non-Radioactive. (Stable Isotope).

As researchers, we often underestimate stable isotopes because they lack the "geiger counter" urgency of radiolabels. However, Pyrazinamide-15N,d3 presents a dual challenge:

  • Biological Hazard: It retains the potent hepatotoxic and teratogenic profile of the parent anti-tubercular drug [1].

  • Analytical Fragility: As a deuterated internal standard (IS), it is chemically valuable and susceptible to H/D exchange if mishandled in high-humidity environments.

This guide moves beyond generic MSDS advice, providing a field-proven workflow to protect both the scientist and the integrity of the mass spectrometry data.

Risk-Based PPE Matrix

Effective protection requires matching the barrier to the specific state of matter and activity.[2]

ActivityPhysical StatePrimary RiskRequired PPE Configuration
Vial Opening & Weighing Powder (High Static) Inhalation of particulates; Static-driven dispersal.Respiratory: N95 (minimum) or PAPR if outside hood.Hands: Double Nitrile (Outer: 5 mil, Inner: 4 mil).Eyes: Chemical Splash Goggles.Engineering: Vented Balance Safety Enclosure (VBSE) or Fume Hood.
Solubilization Liquid (High Conc.) Dermal absorption; Splash hazard; Hepatotoxicity.Hands: Double Nitrile (Check solvent compatibility*).Eyes: Safety Glasses with Side Shields.Body: Lab Coat (Buttoned, knit cuffs).
LC-MS Injection Liquid (Trace Conc.) Low risk; Cross-contamination of samples.Hands: Single Nitrile (Frequent changes).Eyes: Safety Glasses.Body: Standard Lab Coat.

*Note: If dissolving in DMSO or Methanol, standard nitrile is sufficient for splash protection. If using halogenated solvents, consider laminate gloves (e.g., Silver Shield).

Scientific Rationale: The "Why" Behind the Protocol

The Double-Glove Necessity

We recommend double-gloving not solely for toxicity, but for analytical integrity .

  • Mechanism: Human skin oils contain urea and varied organic acids. Pyrazinamide is analyzed via LC-MS/MS. Contamination from skin contact can suppress ionization or introduce isobaric interferences.

  • Protocol: Wear a colored inner glove and a white outer glove. This provides immediate visual feedback if the outer barrier is compromised [2].

Isotope Stability & Environmental Control

Pyrazinamide-15N,d3 contains deuterium. While aromatic deuteriums are generally stable, exposure to slightly acidic moisture can catalyze Hydrogen-Deuterium Exchange (HDX), effectively "erasing" your label and ruining the standard curve.

  • Requirement: Handle in relative humidity <50%.

  • Storage: Store desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation [3].

Visualization: Safety Logic & Workflow

Figure 1: Risk-Based PPE Decision Logic

This logic gate ensures you are never under-protected during critical transitions (Solid to Liquid).

PPE_Logic Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solvated State->Liquid Pipetting Risk_Solid Risk: Inhalation & Static Dispersion Solid->Risk_Solid Risk_Liquid Risk: Dermal Absorption & Splash Liquid->Risk_Liquid Action_Solid MANDATORY: 1. Fume Hood / VBSE 2. N95/P100 Respirator 3. Anti-Static Gun Risk_Solid->Action_Solid Action_Liquid MANDATORY: 1. Double Nitrile Gloves 2. Splash Goggles 3. Absorbent Bench Mat Risk_Liquid->Action_Liquid

Caption: Decision tree for selecting PPE based on the physical state of Pyrazinamide-15N,d3.

Step-by-Step Operational Protocol

Phase 1: Preparation & Weighing (Critical Step)

Objective: Transfer solid standard without aerosolization or static loss.

  • Engineering Control: Activate the Fume Hood or Vented Balance Safety Enclosure (VBSE). Verify face velocity is 80–100 fpm.

  • Static Mitigation: Place an ionizing bar or use an anti-static gun on the vial before opening.

    • Reasoning: Deuterated standards are often dry, fluffy powders. Static charge can cause the powder to "jump" onto the balance pan or gloves, creating an inhalation risk and mass error.

  • Weighing:

    • Open vial inside the enclosure.

    • Use a disposable anti-static spatula.

    • Weigh directly into the volumetric flask (avoid weighing boats to reduce transfer loss).

    • Stop: If powder spills, cover with a damp tissue (to prevent aerosolization) before wiping.

Phase 2: Solubilization (Stock Solution)

Objective: Create a stable stock solution (e.g., 1 mg/mL in Methanol).

  • Solvent Addition: Add solvent gently down the side of the flask to wash down potential particulates.

  • Dissolution: Sonicate for 5 minutes. Pyrazinamide is moderately soluble in water/methanol but may require energy to dissolve fully at high concentrations.

  • Labeling: Mark the vial clearly: "CAUTION: Hepatotoxin / Repro Toxin - PZA-15N,d3".

Phase 3: Disposal & Decontamination

Objective: Prevent environmental release.

  • Liquids: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on your solvent. Do not pour down the drain.

  • Solids: Dispose of gloves, weighing papers, and empty vials in Hazardous Chemical Waste bins (often yellow bags/bins), not general trash.

  • Decontamination: Wipe the balance area with a 10% surfactant solution followed by Methanol. PZA is stable; simple water wiping may smear it rather than remove it.

Emergency Response Plan

ScenarioImmediate ActionSecondary Action
Powder Spill (<100 mg) 1. Hold breath, close hood sash.2. Cover spill with wet paper towel (prevents dust).3. Don double gloves/N95.4. Wipe up; dispose as HazMat.
Skin Contact 1. Wash with soap/water for 15 min.2. Do NOT use solvent (increases absorption).3. Seek medical attention. Report "Pyrazinamide exposure."
Eye Contact 1. Flush at eyewash station for 15 min.2. Hold eyelids open.3. Consult ophthalmologist immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1046, Pyrazinamide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition - Appendix A. (Principles of containment applicable to toxic powders). Retrieved from [Link]

  • World Health Organization (WHO). Tuberculosis: Pyrazinamide background and toxicity profile. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.